molecular formula C7H6BrFO2S B1593835 4-(Bromomethyl)benzenesulfonyl fluoride CAS No. 7612-88-6

4-(Bromomethyl)benzenesulfonyl fluoride

货号: B1593835
CAS 编号: 7612-88-6
分子量: 253.09 g/mol
InChI 键: WWAPDVQUZYCNCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Bromomethyl)benzenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6BrFO2S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212498. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(bromomethyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAPDVQUZYCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226986
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
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Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7612-88-6
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
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Record name NSC212498
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonyl fluoride, 4-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)benzene-1-sulfonyl fluoride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Bromomethyl)benzenesulfonyl fluoride. This bifunctional reagent has emerged as a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details its chemical and physical characteristics, provides putative experimental protocols for its synthesis and reactions with biologically relevant nucleophiles, and explores its role in the development of targeted covalent inhibitors and chemical probes.

Introduction

This compound, also known as 4-(fluorosulfonyl)benzyl bromide, is a chemical compound featuring two distinct reactive moieties: a bromomethyl group and a benzenesulfonyl fluoride group.[1][2] This unique structure allows for sequential or orthogonal reactions, making it a powerful tool for chemical biologists and medicinal chemists. The bromomethyl group serves as an electrophilic site for alkylation reactions, while the sulfonyl fluoride group is a key "warhead" for covalent modification of proteins and a reactive handle for SuFEx click chemistry.[3][4] The strategic incorporation of sulfonyl fluorides in drug candidates has gained significant traction due to their ability to form stable covalent bonds with nucleophilic amino acid residues, such as lysine and tyrosine, often leading to enhanced potency and prolonged duration of action.[5][6]

Properties of this compound

This section summarizes the key physical, chemical, and spectral properties of this compound.

Physical and Chemical Properties

The primary physical and chemical identifiers for this compound are presented in Table 1. It is a solid at room temperature with a melting point in the range of 80-85 °C.[1][2]

Table 1. Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆BrFO₂S[1]
Molecular Weight 253.09 g/mol [1]
CAS Number 7612-88-6[1]
Appearance Solid[1][2]
Melting Point 80-85 °C[1][2]
InChI 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2[1]
InChI Key WWAPDVQUZYCNCR-UHFFFAOYSA-N[1]
SMILES O=S(C1=CC=C(CBr)C=C1)(F)=O[1]
Spectral Properties
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons. The aromatic protons will likely appear as two doublets in the range of 7.5-8.5 ppm, typical for a 1,4-disubstituted benzene ring. The methylene protons of the bromomethyl group are expected to be a singlet at approximately 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the four distinct aromatic carbons and one signal for the methylene carbon. The carbon attached to the sulfonyl fluoride group will be the most downfield among the aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the sulfonyl fluoride group. The chemical shift will be indicative of the electronic environment of the sulfonyl fluoride moiety.[7][8]

The IR spectrum is expected to exhibit characteristic absorption bands for the sulfonyl group (SO₂), the C-F bond, the C-Br bond, and the aromatic ring. Key expected vibrational frequencies are listed in Table 2.[9][10][11][12]

Table 2. Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch 3100-3000Medium
Aliphatic C-H Stretch 3000-2850Medium
S=O Asymmetric Stretch 1400-1300Strong
S=O Symmetric Stretch 1200-1100Strong
C-F Stretch 1200-1000Strong
C-Br Stretch 700-500Medium

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.[13][14][15] Key fragmentation would likely involve the loss of a bromine atom, the sulfonyl fluoride group, or cleavage of the benzyl-sulfur bond.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[16] It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[16] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[16] It should be stored in a well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[16]

Table 3. GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
GHS05, GHS07DangerH314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H335: May cause respiratory irritation.

Synthesis and Reactivity

This section outlines a plausible synthetic route to this compound and discusses its reactivity with key biological nucleophiles.

Synthesis

A likely two-step synthesis of this compound starts from the commercially available p-toluenesulfonyl chloride.

Step 1: Free-Radical Bromination of p-Toluenesulfonyl Chloride

The first step involves the free-radical bromination of the methyl group of p-toluenesulfonyl chloride to yield 4-(bromomethyl)benzenesulfonyl chloride.[17]

Experimental Protocol:

  • To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC or NMR.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzenesulfonyl chloride.

  • Purify the crude product by recrystallization.

Step 2: Halogen Exchange to form the Sulfonyl Fluoride

The second step is a halogen exchange reaction to convert the sulfonyl chloride to the corresponding sulfonyl fluoride.[18]

Experimental Protocol:

  • Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable solvent such as acetonitrile.

  • Add a fluoride source, such as potassium fluoride or potassium bifluoride, and a phase-transfer catalyst (e.g., a crown ether) if necessary.

  • Heat the reaction mixture to reflux and monitor the reaction until completion.

  • After cooling, remove the solvent under reduced pressure.

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

Synthesis start p-Toluenesulfonyl Chloride step1 4-(Bromomethyl)benzenesulfonyl Chloride start->step1 NBS, AIBN, CCl4, Reflux end This compound step1->end KF, Acetonitrile, Reflux Covalent_Modification reagent This compound adduct Covalent Protein-Probe Adduct reagent->adduct protein Protein with Nucleophilic Residue (Lys, Tyr) protein->adduct SuFEx_Reaction reagent This compound product Aryl Sulfonate Product reagent->product Catalyst (e.g., BTMG), Silicon Source (e.g., HMDS) phenol Phenol Derivative phenol->product

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(bromomethyl)benzenesulfonyl fluoride. This bifunctional reagent is of significant interest in the fields of chemical biology and drug discovery, primarily serving as a covalent probe for interrogating biological systems. Its utility stems from the presence of two reactive functional groups: a sulfonyl fluoride, which can covalently modify nucleophilic amino acid residues in proteins, and a bromomethyl group, which can also act as an alkylating agent.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 80-85 °C. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7612-88-6
Molecular Formula C₇H₆BrFO₂S[1]
Molecular Weight 253.09 g/mol [1]
Appearance Solid
Melting Point 80-85 °C
Assay Purity ≥97%

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a suitable p-toluenesulfonyl precursor to 4-methylbenzenesulfonyl fluoride. The second step is a free-radical bromination of the methyl group to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Fluorosulfonylation cluster_step2 Step 2: Free-Radical Bromination p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride 4-Methylbenzenesulfonyl_Fluoride 4-Methylbenzenesulfonyl Fluoride (Intermediate) p-Toluenesulfonyl_Chloride->4-Methylbenzenesulfonyl_Fluoride KF, Phase Transfer Catalyst NBS_AIBN N-Bromosuccinimide (NBS) AIBN (initiator) CCl4, Reflux 4-Methylbenzenesulfonyl_Fluoride->NBS_AIBN 4-(Bromomethyl)benzenesulfonyl_Fluoride 4-(Bromomethyl)benzenesulfonyl Fluoride (Final Product) NBS_AIBN->4-(Bromomethyl)benzenesulfonyl_Fluoride

A two-step synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 4-Methylbenzenesulfonyl Fluoride (Intermediate)

This procedure is adapted from the general synthesis of sulfonyl fluorides from sulfonyl chlorides.

  • Materials: p-Toluenesulfonyl chloride, potassium fluoride (spray-dried), phase transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), acetonitrile.

  • Procedure:

    • To a stirred solution of p-toluenesulfonyl chloride (1 equivalent) in acetonitrile, add an excess of spray-dried potassium fluoride (approximately 2-3 equivalents).

    • Add a catalytic amount of a phase transfer catalyst (e.g., 0.05 equivalents of 18-crown-6).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methylbenzenesulfonyl fluoride.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methylbenzenesulfonyl fluoride.

Step 2: Synthesis of this compound (Final Product)

This procedure is a modified Wohl-Ziegler bromination.

  • Materials: 4-Methylbenzenesulfonyl fluoride, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (or a safer alternative like acetonitrile).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl fluoride (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

    • Heat the reaction mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

    • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. The reaction is typically complete within a few hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the final product as a solid.

Characterization Data

4-Methylbenzenesulfonyl Fluoride (Intermediate)
Parameter Data Reference(s)
¹H NMR δ 7.89 (d, J=8.0 Hz, 2H), 7.42 (d, J=8.0 Hz, 2H), 2.49 (s, 3H)[2]
¹³C NMR δ 147.2, 130.4, 130.3, 130.1, 128.6, 22.0[2]
¹⁹F NMR δ 66.2[2]
Mass Spectrum (EI) m/z 174 (M⁺)[3]
This compound (Final Product)
Parameter Predicted Data
¹H NMR δ 7.9-8.1 (d, 2H, Ar-H ortho to SO₂F), 7.5-7.7 (d, 2H, Ar-H meta to SO₂F), 4.7 (s, 2H, CH₂Br)
¹³C NMR δ 148-150 (C-SO₂F), 132-134 (C-CH₂Br), 130-132 (Ar-CH), 128-130 (Ar-CH), 30-33 (CH₂Br)
¹⁹F NMR δ 65-68
IR (cm⁻¹) ~3100-3000 (Ar C-H), ~1400 (S=O asymmetric), ~1200 (S=O symmetric), ~1180 (C-F), ~700-600 (C-Br)
Mass Spectrum (EI) m/z 252/254 (M⁺, bromine isotopes), 173 (M⁺ - Br)

Application in Chemical Biology: Covalent Protein Modification

This compound is a valuable tool for chemical biologists and drug developers as a covalent probe. The sulfonyl fluoride moiety is an electrophilic "warhead" that can react with nucleophilic side chains of amino acids within proteins, leading to the formation of a stable covalent bond. This reactivity is particularly useful for identifying and validating drug targets, mapping binding sites, and developing targeted covalent inhibitors.[4][5]

The sulfonyl fluoride group is known to react with several amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[4][6][7][8][9] The specificity of the reaction can be influenced by the local protein environment, which can enhance the nucleophilicity of a particular residue.[10][11]

Covalent_Modification cluster_protein Protein Target Probe 4-(Bromomethyl)benzenesulfonyl Fluoride Serine Serine (-CH₂OH) Probe->Serine Covalent Adduct Tyrosine Tyrosine (-Ar-OH) Probe->Tyrosine Covalent Adduct Lysine Lysine (-(CH₂)₄-NH₂) Probe->Lysine Covalent Adduct Histidine Histidine (-Im) Probe->Histidine Covalent Adduct Reaction_Info The sulfonyl fluoride group reacts with nucleophilic amino acid side chains, displacing the fluoride ion.

Covalent modification of protein nucleophiles by this compound.

The dual reactivity of this compound, possessing both a sulfonyl fluoride and a benzyl bromide, allows for its potential use in more complex labeling strategies or as a cross-linking agent, although its primary application has been as a sulfonyl fluoride-based probe. The development of such covalent probes is a rapidly advancing area in drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable".[10]

References

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride (CAS: 7612-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride is a bifunctional chemical reagent of significant interest in chemical biology and drug discovery. Its unique structure, featuring both a reactive bromomethyl group and a sulfonyl fluoride moiety, allows for its versatile application as a linker, a chemical probe for protein labeling, and a warhead for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and its role in modulating biological pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7612-88-6[1]
Molecular Formula C₇H₆BrFO₂S[1]
Molecular Weight 253.09 g/mol [1]
Appearance Solid[1]
Melting Point 80-85 °C[1]
Synonyms 4-(Fluorosulfonyl)benzyl bromide, Fluorosulfonylbenzyl bromide[1]
SMILES O=S(C1=CC=C(CBr)C=C1)(F)=O[1]
InChI 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2[1]

Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons (AA'BB' system, ~7.5-8.0 ppm), singlet for the benzylic methylene protons (-CH₂Br, ~4.5 ppm).
¹³C NMR Aromatic carbons (4 signals, ~125-145 ppm), benzylic carbon (-CH₂Br, ~30-35 ppm).
¹⁹F NMR A singlet for the sulfonyl fluoride group (-SO₂F). The chemical shift would be in the typical range for aryl sulfonyl fluorides.
IR Spectroscopy Characteristic peaks for S=O stretching (~1400-1300 cm⁻¹ and ~1200-1100 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Br, SO₂F, and CH₂Br.

Safety and Handling

This compound is a corrosive and hazardous compound. Appropriate safety precautions must be taken during handling and storage.

Hazard Description Precautionary Statements
GHS Pictograms GHS05 (Corrosion)P280, P305 + P351 + P338, P310
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Note: This is not an exhaustive list of safety information. Always consult the Safety Data Sheet (SDS) before handling this compound.

Reactivity and Applications

The dual reactivity of this compound makes it a valuable tool in various chemical and biological applications.

Dual Reactivity Profile

The reactivity of this compound is characterized by two key functional groups:

  • Bromomethyl Group: This group is a potent electrophile and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for its use in attaching the benzenesulfonyl fluoride moiety to molecules of interest.

  • Sulfonyl Fluoride Group: This moiety acts as an electrophilic "warhead" that can covalently modify nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[2] This makes it a privileged functional group for the design of covalent inhibitors and chemical probes.[2]

G reagent This compound product1 Linker Conjugate reagent->product1 Bromomethyl Reactivity product2 Covalently Modified Protein reagent->product2 Sulfonyl Fluoride Reactivity nucleophile1 Nucleophile 1 (e.g., Amine, Thiol) nucleophile1->product1 nucleophile2 Nucleophile 2 (Protein Residue: Lys, Tyr, Ser) nucleophile2->product2

Dual reactivity of this compound.
Applications in Drug Discovery and Chemical Biology

  • Targeted Covalent Inhibitors: The sulfonyl fluoride group can be incorporated into small molecules to create targeted covalent inhibitors.[3] These inhibitors first bind non-covalently to the target protein, and then the sulfonyl fluoride "warhead" reacts with a nearby nucleophilic residue to form a stable covalent bond, leading to irreversible inhibition.[3] This strategy is particularly useful for targeting kinases.[4][5][6]

  • Activity-Based Protein Profiling (ABPP): this compound can be used to develop chemical probes for ABPP. In this approach, a reporter tag (e.g., biotin or a fluorophore) can be attached to the molecule via the bromomethyl group. The resulting probe can then be used to label and identify target proteins in complex biological samples.

Experimental Protocols

The following are generalized experimental protocols. Specific reaction conditions may need to be optimized for individual substrates and applications.

General Protocol for Nucleophilic Substitution at the Bromomethyl Position

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (e.g., an amine or a thiol).

Materials:

  • This compound

  • Nucleophile (1.0 - 1.2 equivalents)

  • Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine or Diisopropylethylamine, for amine nucleophiles)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the chosen solvent under an inert atmosphere.

  • Add the nucleophile to the solution. If the nucleophile is an amine salt, add a base to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Covalent Labeling of a Protein

This protocol provides a general workflow for the covalent modification of a target protein with this compound or a derivative thereof.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES)

  • This compound derivative (probe) dissolved in a compatible solvent (e.g., DMSO)

  • Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

Procedure:

  • Incubate the purified protein with the probe at a specific molar ratio (e.g., 1:1, 1:5, 1:10) at a controlled temperature (e.g., 4 °C, room temperature, or 37 °C).

  • Allow the reaction to proceed for a defined period.

  • Quench the reaction by adding an excess of a quenching reagent.

  • Analyze the protein labeling by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent tag is used) or by mass spectrometry to confirm covalent modification and identify the site of labeling.

G cluster_0 Probe Synthesis cluster_1 Protein Labeling & Analysis A 4-(Bromomethyl)benzenesulfonyl Fluoride C Tagged Probe A->C B Reporter Tag (Biotin/Fluorophore) B->C E Incubation C->E D Target Protein D->E F Covalently Labeled Protein E->F G Analysis (MS, SDS-PAGE) F->G

Workflow for Activity-Based Protein Profiling (ABPP).

Mechanism of Action: Covalent Kinase Inhibition

A key application of sulfonyl fluoride-containing probes is the covalent inhibition of protein kinases. Many kinases have a conserved lysine residue in their ATP-binding pocket that is crucial for their catalytic activity. A probe designed with a kinase-binding scaffold and a sulfonyl fluoride warhead can selectively target this lysine.

G cluster_0 Kinase Active Site kinase Kinase binding Non-covalent Binding kinase->binding lysine Catalytic Lysine (Nu:) probe Sulfonyl Fluoride Probe probe->binding reaction Covalent Reaction binding->reaction inhibited_kinase Covalently Inhibited Kinase reaction->inhibited_kinase

Covalent inhibition of a kinase by a sulfonyl fluoride probe.

The process involves:

  • Non-covalent Binding: The probe first binds reversibly to the ATP-binding pocket of the kinase, guided by the specific recognition scaffold.

  • Covalent Reaction: The proximity and favorable orientation of the sulfonyl fluoride warhead to the catalytic lysine facilitate a nucleophilic attack by the lysine's epsilon-amino group on the electrophilic sulfur atom.

  • Irreversible Inhibition: This results in the formation of a stable sulfonamide bond and the displacement of the fluoride ion, leading to the irreversible inactivation of the kinase.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry and biology. Its dual reactivity allows for its use in a wide range of applications, from the synthesis of complex molecules to the development of sophisticated chemical probes for studying protein function and designing novel therapeutics. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory.

References

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride is a bifunctional chemical reagent of significant interest in chemical biology and drug development. It incorporates two key reactive moieties: a sulfonyl fluoride and a bromomethyl group. The sulfonyl fluoride group is a privileged warhead for covalent modification of nucleophilic amino acid residues in proteins, while the bromomethyl group can serve as a versatile synthetic handle for further functionalization. This unique combination makes it a powerful tool for a range of applications, including covalent inhibitor design, chemical probe development, and fragment-based drug discovery.

This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and applications in drug discovery, with a focus on providing practical information for researchers new to this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Chemical Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
CAS Number 7612-88-6
Appearance White to off-white solid[1]
Melting Point 80-85 °C
Solubility Soluble in common organic solvents like dichloromethane and chloroform; Insoluble in water.[1]
SMILES O=S(C1=CC=C(CBr)C=C1)(F)=O
InChI 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from toluene. The first step involves the sulfonation of toluene followed by conversion to the sulfonyl fluoride, and the second step is the bromination of the methyl group.

Step 1: Synthesis of 4-Methylbenzenesulfonyl Fluoride

4-Methylbenzenesulfonyl fluoride is the immediate precursor to this compound. It can be synthesized from 4-methylbenzenesulfonyl chloride, which is commercially available or can be prepared by the sulfochlorination of toluene.

Experimental Protocol: Fluorination of 4-Methylbenzenesulfonyl Chloride [2]

  • Dissolve 25.0 g (0.13 mole) of 4-methylbenzenesulfonyl chloride in 100 ml of acetonitrile in a 250 ml round-bottom flask.

  • Add a solution of 1.5 g (0.196 mole) of potassium fluoride in 25.0 ml of water to the flask.

  • Stir the mixture and heat under reflux for one hour.

  • After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The product, 4-methylbenzenesulfonyl fluoride, will crystallize.

  • Filter the crystals, wash them twice with water, and dry. This procedure typically yields a high purity product.

Step 2: Free-Radical Bromination of 4-Methylbenzenesulfonyl Fluoride

The benzylic methyl group of 4-methylbenzenesulfonyl fluoride can be brominated using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Bromination of 4-Methylbenzenesulfonyl Fluoride

This is a representative protocol based on standard free-radical bromination procedures.[3][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl fluoride (1 equivalent) in a suitable dry, non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by shining a UV lamp on the flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Reactions and Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in drug discovery. The sulfonyl fluoride moiety acts as a covalent warhead, while the bromomethyl group allows for its incorporation into larger molecules.

Covalent Modification of Proteins

The sulfonyl fluoride group is an electrophilic "warhead" that can react with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine, to form stable covalent bonds.[5][6] This property is exploited in the design of covalent inhibitors and chemical probes for target identification and validation.

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

Covalent Modification Reagent 4-(Bromomethyl)benzenesulfonyl Fluoride (BMSF) Intermediate Transition State Reagent->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu-H) (e.g., Lys, Tyr, Ser, His) Protein->Intermediate Product Covalently Modified Protein Intermediate->Product Fluoride Elimination HF HF Intermediate->HF

Caption: Covalent modification of a protein by this compound.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general framework for labeling a protein of interest with this compound. Optimization of specific conditions (e.g., buffer pH, incubation time, and reagent concentration) is often necessary for each protein.

  • Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer) at a concentration of 1-10 µM. The pH of the buffer should be optimized to ensure protein stability and facilitate the labeling reaction (typically pH 7.4-8.5).

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of the reagent over the protein).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (ranging from 30 minutes to several hours). The incubation time should be optimized to achieve sufficient labeling without causing protein denaturation.

  • Quenching and Removal of Excess Reagent: Quench the reaction by adding a small molecule nucleophile (e.g., dithiothreitol (DTT) or β-mercaptoethanol) if necessary. Remove the excess, unreacted reagent by methods such as dialysis, size-exclusion chromatography, or precipitation.[7]

  • Analysis: Analyze the extent of labeling and identify the modified residues using techniques such as mass spectrometry (MS).[8][9]

Fragment-Based Drug Discovery (FBDD)

This compound can be used as a reactive fragment in FBDD campaigns to identify and validate binding sites on target proteins.[5][10] The covalent nature of the interaction allows for the robust detection of even weak binding events.

Workflow for Covalent Fragment-Based Screening

FBDD Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Optimization Library Covalent Fragment Library (including BMSF derivatives) Screening Incubate Library with Target Library->Screening Target Target Protein Target->Screening MS_Analysis Mass Spectrometry Analysis (Identify Covalent Hits) Screening->MS_Analysis Hit_Validation Validate Hits (Biochemical/Biophysical Assays) MS_Analysis->Hit_Validation Structure Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structure SBDD Structure-Based Drug Design (Fragment Elaboration) Structure->SBDD Lead_Compound Lead Compound SBDD->Lead_Compound

Caption: Workflow for covalent fragment-based drug discovery using sulfonyl fluorides.

Application in Targeting Signaling Pathways

Covalent probes derived from this compound can be used to investigate and modulate signaling pathways implicated in disease. For example, by targeting kinases or other key proteins in pathways like the RAS-RAF-MEK-ERK pathway, researchers can dissect signaling mechanisms and develop targeted therapies.[11][12][13][14][15]

Targeting the RAS Signaling Pathway

The RAS signaling pathway is frequently dysregulated in cancer. Covalent inhibitors targeting components of this pathway, such as kinases (e.g., RAF, MEK, ERK) or the RAS protein itself, are a major focus of drug discovery efforts. A this compound-containing fragment could be elaborated into a potent and selective covalent inhibitor of a key kinase in this pathway.

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation Regulation Inhibitor BMSF-derived Covalent Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAS signaling pathway by a BMSF-derived covalent inhibitor.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Summary: [5]

  • Corrosive: Causes severe skin burns and eye damage.

  • Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritant: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Impervious clothing (lab coat).

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate.

First Aid Measures: [5]

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician.

Storage: [16]

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its ability to act as a covalent probe for a variety of nucleophilic amino acids, combined with its utility as a synthetic building block, makes it an invaluable reagent for identifying and validating new drug targets, elucidating biological pathways, and developing novel covalent therapeutics. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this important molecule in their scientific endeavors.

References

A Technical Guide to SuFEx Click Chemistry: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless in the early 2000s, champions a set of criteria for powerful, reliable, and versatile chemical reactions.[1][2] In 2014, the Sharpless laboratory unveiled a new generation of this chemical philosophy: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This groundbreaking discovery has since become an invaluable tool in drug discovery, chemical biology, and materials science, owing to its remarkable stability, reactivity, and modularity.[1][3]

SuFEx chemistry is centered around the unique properties of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be readily activated to react with nucleophiles under specific catalytic conditions.[1] This "sleeping beauty" reactivity allows for the precise and efficient formation of robust covalent linkages.[4] This guide provides an in-depth technical overview of the core SuFEx click chemistry reagents, their discovery, development, and application, complete with experimental protocols and quantitative data.

Core SuFEx Reagents and Their Synthesis

The power of SuFEx chemistry lies in a set of versatile and highly reactive "hubs" or connectors. The most prominent among these are sulfuryl fluoride (SO₂F₂), ethenesulfonyl fluoride (ESF), and thionyl tetrafluoride (SOF₄).

Sulfuryl Fluoride (SO₂F₂)

A commercially available gas, SO₂F₂ is a cornerstone of SuFEx chemistry. It selectively reacts with phenols and primary amines to form aryl fluorosulfates and sulfamoyl fluorides, respectively. These products are themselves stable yet reactive hubs for further functionalization.

Key Reactions of SO₂F₂:

  • Formation of Aryl Fluorosulfates: SO₂F₂ reacts with phenols in the presence of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield aryl fluorosulfates.[5]

  • Formation of Sulfamoyl Fluorides: The reaction of SO₂F₂ with secondary amines furnishes sulfamoyl fluorides.[5]

Ethenesulfonyl Fluoride (ESF)

ESF is a highly reactive Michael acceptor, making it a powerful tool for introducing the sulfonyl fluoride moiety into a wide range of molecules. Its synthesis has been optimized for large-scale production, enhancing its accessibility for research and development.[6][7]

Thionyl Tetrafluoride (SOF₄)

SOF₄ is a multidimensional connective hub that reacts with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂).[8][9] These tetrahedral hubs offer multiple sites for subsequent SuFEx reactions, allowing for the construction of complex, three-dimensional molecular architectures.[8][9]

Quantitative Data on SuFEx Reactions

The efficiency of SuFEx reactions is a hallmark of this chemistry. The following tables summarize representative quantitative data for key SuFEx transformations.

Table 1: Synthesis of Aryl Fluorosulfates using SO₂F₂

Phenol SubstrateBase (equiv.)SolventTimeYield (%)Reference
PhenolEt₃N (1.5)MeCN2 h95[5]
4-MethoxyphenolEt₃N (1.5)MeCN2 h98[5]
4-NitrophenolEt₃N (1.5)MeCN4 h96[5]
EugenolBTMG (5 mol%)MeCN15 min>95[10]

Table 2: Synthesis of Sulfonates via Accelerated SuFEx Click Chemistry (ASCC)

Sulfonyl FluorideAlcoholCatalyst (mol%)TimeConversion (%)Reference
8-Quinolinesulfonyl fluoride3-(Dimethylamino)phenolDBU (1.0)2 h17[10]
8-Quinolinesulfonyl fluoride3-(Dimethylamino)phenolBTMG (1.0)2 h>95[10]
Dansyl fluoridePhenolBTMG (5.0)5 min>95[10]

Table 3: Synthesis of Sulfamides from Iminosulfur Oxydifluorides

Iminosulfur OxydifluoridePrimary AmineSolventTimeYield (%)Reference
Ph-N=SOF₂Benzylamineaq. PBS/MeCN1 h98[8]
p-Tolyl-N=SOF₂Anilineaq. PBS/MeCN1 h95[8]

Experimental Protocols

General Procedure for the Synthesis of Aryl Fluorosulfates from Phenols with SO₂F₂

This protocol is adapted from a general procedure for the preparation of fluorosulfates.[11][12]

  • To a solution of the phenol (1.0 equiv) and triethylamine (1.6 equiv) in acetonitrile (MeCN), add desmethyl SuFEx-IT (a solid SO₂F₂ surrogate, 1.3 equiv).

  • Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates full conversion of the starting material (typically 30–90 minutes).

  • The product can be purified by column chromatography on silica gel.

Kilogram-Scale Synthesis of Ethenesulfonyl Fluoride (ESF)

This two-step, on-water procedure is adapted from the method developed by Sharpless and coworkers.[6][7][13]

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

  • Prepare a nearly saturated aqueous solution of potassium bifluoride (KHF₂).

  • Add 2-chloroethanesulfonyl chloride to the KHF₂ solution in one portion.

  • Stir the biphasic mixture vigorously to form an emulsion and continue stirring for 2 hours at room temperature.

  • Allow the phases to separate. The lower phase is the desired 2-chloroethanesulfonyl fluoride, which can be isolated using a separatory funnel with a yield of over 99%.[7]

Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride

  • Add the 2-chloroethanesulfonyl fluoride obtained in the previous step to water and stir to form an emulsion.

  • Add magnesium oxide (MgO) to induce dehydrochlorination.

  • The product, ethenesulfonyl fluoride, can be isolated using a separatory funnel with a yield of over 98%.[7]

Applications in Drug Discovery and Chemical Biology

The unique reactivity and stability of SuFEx reagents have made them powerful tools in drug discovery and chemical biology.

Covalent Inhibitor Discovery

The latent reactivity of sulfonyl fluorides makes them ideal warheads for covalent inhibitors. They are generally stable in biological milieu but can be activated by the specific microenvironment of a protein's binding site to form a covalent bond with a nucleophilic residue. This proximity-enabled reactivity leads to highly specific and potent inhibitors.

A common workflow for discovering covalent inhibitors using a SuFEx-based library is as follows:

G cluster_0 Library Synthesis cluster_1 Screening and Hit Identification cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization A SuFEx Hubs (e.g., SO2F2, ESF) C Parallel Synthesis of SuFEx Library A->C B Diverse Building Blocks (Phenols, Amines) B->C D High-Throughput Screening (Biochemical or Cellular Assay) C->D E Hit Identification (Active Compounds) D->E F Dose-Response Analysis (IC50/EC50 Determination) E->F G Mass Spectrometry (Covalent Adduct Confirmation) F->G H Selectivity Profiling (Against Related Targets) G->H I Structural Biology (X-ray Crystallography) H->I J Structure-Activity Relationship (SAR) Studies I->J K Optimization of Potency, Selectivity, and ADME Properties J->K

Workflow for Covalent Inhibitor Discovery using a SuFEx Library.
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to study enzyme function and identify new drug targets. SuFEx-based probes are well-suited for ABPP due to their stability and tunable reactivity. The general workflow for an ABPP experiment using a SuFEx probe is outlined below.

G cluster_0 Probe Design and Synthesis cluster_1 Labeling and Lysis cluster_2 Reporter Tagging and Enrichment cluster_3 Proteomic Analysis and Target Identification A SuFEx Warhead (e.g., -SO2F) D Synthesis of SuFEx-based ABP A->D B Binding Group (for Target Recognition) B->D C Reporter Tag (e.g., Alkyne, Azide) C->D E Incubation of ABP with Proteome (in vitro or in vivo) D->E F Cell Lysis and Proteome Extraction E->F G Click Chemistry Reaction (e.g., CuAAC or SPAAC) F->G H Attachment of Biotin or Fluorescent Reporter G->H I Affinity Enrichment of Labeled Proteins (e.g., Streptavidin) H->I J On-Bead Digestion I->J K LC-MS/MS Analysis J->K L Protein Identification and Quantification K->L

General Workflow for Activity-Based Protein Profiling (ABPP) using a SuFEx Probe.
Bioconjugation

The biocompatibility and high efficiency of SuFEx reactions make them ideal for bioconjugation, the process of linking molecules to biomolecules such as proteins and DNA.[8] SOF₄-derived hubs have been shown to be particularly effective for labeling proteins and DNA under mild, aqueous conditions.[8]

Conclusion

SuFEx click chemistry represents a significant advancement in chemical synthesis, offering a robust and versatile platform for the construction of complex molecules. The unique reactivity of sulfur(VI) fluoride reagents, coupled with their stability and the modularity of the reactions, has accelerated progress in drug discovery, chemical biology, and materials science. As our understanding of the nuances of SuFEx reactivity continues to grow, so too will its applications in addressing complex scientific challenges. This guide provides a foundational understanding of the core principles and practical aspects of SuFEx chemistry, empowering researchers to leverage this powerful technology in their own endeavors.

References

4-(Bromomethyl)benzenesulfonyl fluoride solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)benzenesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in chemical biology and drug discovery, featuring both a reactive bromomethyl group for alkylation and a sulfonyl fluoride moiety for potential covalent modification of protein residues. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective application in experimental settings. This guide provides a summary of available data, and more importantly, detailed experimental protocols for researchers to determine these critical parameters. While specific quantitative data for this compound is limited in public literature, the methodologies outlined herein provide a robust framework for its characterization.

Physicochemical Properties

  • Molecular Formula: C₇H₆BrFO₂S

  • Molecular Weight: 253.09 g/mol

  • Appearance: White to off-white solid[1]

  • Melting Point: 80-85 °C[2][3][4]

  • CAS Number: 7612-88-6[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The information that is available is summarized below. Researchers are encouraged to use the experimental protocols provided in Section 4.0 to determine solubility in their specific solvent systems of interest.

Table 1: Known Solubility of this compound

SolventTemperatureMethodSolubilityReference
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Specified≥ 100 mg/mL (≥ 395.12 mM)[1]

Note: The solubility in DMSO can be significantly impacted by the presence of water, as DMSO is hygroscopic. It is recommended to use newly opened or properly dried DMSO for the preparation of stock solutions.[1]

Stability Data

The stability of this compound is a critical factor for its storage and use in experimental protocols, particularly in aqueous media. While sulfonyl fluorides are generally considered more stable than their sulfonyl chloride counterparts, the presence of the bromomethyl group may influence its overall stability profile.[5] A safety data sheet indicates that the compound is stable under recommended storage conditions, which typically involve storage at -20°C for long-term use.[1][5]

Table 2: Storage Recommendations and Known Stability Information

ConditionMediumDurationStabilityReference
-20°CSolid (Powder)3 yearsStable[1]
4°CSolid (Powder)2 yearsStable[1]
-80°CIn Solvent6 monthsStable[1]
-20°CIn Solvent1 monthStable[1][5]
Recommended StorageNot SpecifiedNot SpecifiedStable under recommended conditions[5]

General Notes on Stability:

  • Hydrolytic Stability: The sulfonyl fluoride moiety can be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to assess its stability in aqueous buffers intended for biological assays.

  • Reactivity of Bromomethyl Group: The bromomethyl group is a reactive alkylating agent and can react with nucleophiles. The stability of the compound will be compromised in the presence of nucleophilic species.

Experimental Protocols

Given the scarcity of published quantitative data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately quantify the concentration in the test sample.

Protocol for Determining Hydrolytic Stability

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Objective: To determine the rate of degradation of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)

  • Acetonitrile or other suitable organic solvent for stock solution

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV-Vis detector

  • Vials for sample incubation

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., acetonitrile).

  • Incubation Setup: In separate vials, add the aqueous buffer of a specific pH. Place the vials in a temperature-controlled environment (e.g., 37°C).

  • Initiation of Experiment: To initiate the stability study, add a small aliquot of the stock solution to each buffer-containing vial to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. The time zero (t=0) sample should be taken immediately after the addition of the compound to the buffer.

  • Reaction Quenching (if necessary): Depending on the rate of degradation, it may be necessary to quench the reaction by adding an equal volume of cold mobile phase or another suitable solvent.

  • HPLC Analysis: Analyze each sample by a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

  • Data Analysis: Plot the concentration or the peak area of the parent compound against time. Determine the order of the degradation reaction (often pseudo-first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Visualizations

The following diagram illustrates a general workflow for the characterization of a research compound's solubility and stability.

G cluster_0 Compound Characterization Workflow cluster_1 Solubility Assessment cluster_2 Stability Assessment start Obtain Research Compound (e.g., this compound) kinetic_sol Kinetic Solubility Screen (High-Throughput) start->kinetic_sol forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Light) start->forced_deg thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_sol->thermo_sol If required for lead optimization sol_data Quantitative Solubility Data (mg/mL or µM) thermo_sol->sol_data end_point Informed Use in Experiments (Assay development, formulation) sol_data->end_point hydro_stab Hydrolytic Stability Study (pH range) forced_deg->hydro_stab Identify key degradation pathways stab_data Degradation Kinetics (Rate constants, Half-life) hydro_stab->stab_data stab_data->end_point

Caption: A workflow for assessing the solubility and stability of a research compound.

Conclusion

References

An In-depth Technical Guide to Electrophilic Probes for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic probes are indispensable tools in chemical biology and drug discovery for the covalent modification of proteins. These probes contain a reactive electrophilic group, often termed a "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein. This irreversible interaction allows for the study of protein function, identification of post-translational modifications, and the development of targeted covalent inhibitors (TCIs). This guide provides a comprehensive overview of the core principles of electrophilic probes, their diverse chemical functionalities, and detailed protocols for their application.

The utility of electrophilic probes is central to the field of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy that enables the assessment of the functional state of enzymes in complex biological systems.[1] In a typical ABPP workflow, an activity-based probe (ABP), consisting of an electrophilic warhead, a linker, and a reporter tag (e.g., a fluorophore or biotin), is used to label active enzymes.[2][3] The reporter tag facilitates the detection and enrichment of labeled proteins for subsequent analysis by techniques such as in-gel fluorescence scanning or mass spectrometry.[3]

Core Concepts of Electrophilic Probes

The design of effective electrophilic probes hinges on a delicate balance between reactivity and selectivity. The electrophilic warhead must be reactive enough to form a covalent bond with its target residue under physiological conditions but not so reactive that it indiscriminately labels numerous off-target proteins, which can lead to toxicity.[4] The selectivity of a probe is determined by both the intrinsic reactivity of the warhead and the specific microenvironment of the target amino acid residue, including its accessibility and the presence of nearby residues that can enhance its nucleophilicity.[5]

The general mechanism of protein labeling with an electrophilic probe involves the nucleophilic attack of an amino acid side chain on the electrophilic warhead, resulting in the formation of a covalent adduct. The choice of warhead dictates which amino acid residue is targeted.

Major Classes of Electrophilic Probes and Their Target Residues

A wide array of electrophilic warheads have been developed to target various nucleophilic amino acid residues. The following sections detail the most common classes of probes, their target specificities, and their mechanisms of action.

Cysteine-Targeting Probes

Cysteine, with its highly nucleophilic thiolate anion, is the most frequently targeted residue for covalent modification.[6]

  • Iodoacetamides (IAs) and Chloroacetamides (CAs): These classic α-haloacetamide reagents react with cysteine residues via an SN2 mechanism.[6][7] Iodoacetamide-alkyne (IA-alkyne) is a widely used probe in quantitative cysteine-reactivity profiling.[2][8] Chloroacetamides are generally less reactive than iodoacetamides.

  • Maleimides: These probes react with cysteine thiols through a Michael addition.[6][9] They are highly selective for cysteines at neutral pH.[10]

  • α,β-Unsaturated Carbonyls: This broad class includes acrylamides, which are frequently used in the design of targeted covalent inhibitors.[6] They also react with cysteines via a Michael addition.

  • Hypervalent Iodine Reagents: These reagents have been developed for the fast and chemoselective alkynylation of thiols.[7]

Lysine-Targeting Probes

Lysine, with its primary amine side chain, is another common target for electrophilic probes, particularly due to its frequent presence on protein surfaces.

  • Activated Esters: N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters are commonly used to acylate the ε-amino group of lysine.[11]

  • Dioxazolones: This newer class of five-membered heterocyclic electrophiles functions as masked isocyanates, demonstrating high chemoselectivity and rapid reaction kinetics for lysine residues.[11][12]

Serine-Targeting Probes

Serine residues, particularly the hyper-reactive serine in the active site of serine hydrolases, can be targeted with specific electrophilic probes.

  • Fluorophosphonates (FPs): These probes are the gold standard for profiling serine hydrolase activity.[13][14][15] The phosphorus atom is attacked by the active-site serine, leading to the formation of a stable phosphonate ester. Phenyl phosphonates have also been developed as alternatives with improved properties.[16]

Probes for Other Nucleophilic Residues

Recent research has expanded the toolbox of electrophilic probes to target a wider range of amino acids.

  • Tyrosine: Diazonium salts and reagents like SuTEx2-alkyne have been shown to selectively label tyrosine residues.[7]

  • Histidine and Arginine: Phenylglyoxal-based reagents have been used to target arginine residues.[7]

  • Aspartate and Glutamate: Tetrazole-based photocaged probes can release an electrophilic nitrilimine upon UV irradiation, which then reacts with acidic residues.[7]

  • Tryptophan: Probes such as HMN-alkyne and MMP-alkyne have been identified for the global monitoring of tryptophans.[7]

Quantitative Data Summary

The following tables summarize the amino acid selectivity of a variety of alkyne-containing electrophilic probes as determined by proteome-wide analysis in S. aureus. The data represents the percentage of all modified sites that correspond to a specific amino acid.

Table 1: Cysteine-Targeting Probes [7]

Probe NameTarget ResidueSelectivity (%)
Iodoacetamide-alkyne (IA-alkyne)Cysteine95
Chloroacetamide-alkyne (CA-alkyne)Cysteine96
α-Bromomethyl ketone-alkyne (BMK-alkyne)Cysteine89
Maleimide-alkyne (MI-alkyne)Cysteine93-95
Propiolamide-alkynes (AlkPA-, ArPA-alkyne)Cysteine93-95
Hypervalent Iodine Reagent (EBX1-alkyne)Cysteine91-97

Table 2: Lysine and N-Termini-Targeting Probes [7]

Probe NameTarget Residue(s)Lysine Selectivity (%)N-terminus Selectivity (%)
oNBA-alkyne (photo-activated)Lysine94
NHS-ester-alkyneLysine, N-terminus
STP-ester-alkyneLysine, N-terminus

Table 3: Tyrosine-Targeting Probes [7]

Probe NameTarget ResidueSelectivity (%)
SuTEx2-alkyneTyrosineHigh
PTAD-alkyneTyrosine95

Table 4: Probes for Other Amino Acid Residues [7]

Probe NameTarget Residue(s)Selectivity (%)
PhTet-alkyne (photo-activated)Aspartate, Glutamate
AmTet-alkyne (photo-activated)Aspartate, Glutamate
MeTet-alkyne (photo-activated)Aspartate, Glutamate
HMN-alkyne (photo-activated)Tryptophan
MMP-alkyne (photo-activated)Tryptophan
Phenylglyoxal-alkyneArginine

Experimental Protocols

Protocol 1: General Protein Labeling with Iodoacetamide-Alkyne (IA-alkyne)

This protocol is adapted for labeling purified proteins or complex proteomes with IA-alkyne for subsequent analysis.

Materials:

  • Protein sample (purified protein or cell lysate)

  • IA-alkyne probe

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Urea

  • Ammonium bicarbonate

  • DTT (Dithiothreitol)

  • Trichloroacetic acid (TCA)

  • Acetone

Procedure:

  • Sample Preparation:

    • For purified proteins: Prepare a solution of the protein (e.g., 12.5 µM) in a suitable buffer.[8]

    • For cell lysates: Prepare the lysate in a buffer such as DPBS.

  • Labeling Reaction:

    • Add IA-alkyne to the protein sample to a final concentration of 100 µM.[8]

    • Incubate at room temperature for 1 hour.[8]

  • Protein Precipitation (for purified proteins):

    • Add 10% TCA and incubate at -80°C overnight.[8]

    • Centrifuge to pellet the protein, wash with cold acetone, and air dry the pellet.[8]

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the protein pellet in 8 M urea in DPBS.[8]

    • Add ammonium bicarbonate to a final concentration of 100 mM.[8]

    • Reduce disulfide bonds with 15 mM DTT at 65°C for 15 minutes.[8]

    • Alkylate any remaining free cysteines with 12.5 mM iodoacetamide at room temperature for 30 minutes.[8]

    • The sample is now ready for click chemistry to attach a reporter tag, followed by tryptic digestion and LC-MS/MS analysis.

Protocol 2: Labeling of Protein Thiols with Maleimide-Alkyne

This protocol is suitable for labeling proteins with maleimide-based probes.

Materials:

  • Protein sample containing thiol groups

  • Maleimide-alkyne probe

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • DMSO or DMF

  • Sephadex G-25 or other size-exclusion chromatography media for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed buffer at a concentration of 1-10 mg/mL.[9][10]

    • (Optional) If reduction of disulfide bonds is required, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[10]

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the maleimide-alkyne probe in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, add the maleimide-alkyne stock solution to achieve a 10-20 fold molar excess of the probe over the protein.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification:

    • Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25).[9][10]

Protocol 3: Profiling Serine Hydrolase Activity with a Fluorophosphonate (FP) Probe

This protocol describes the use of a TAMRA-FP probe for in-gel fluorescence detection of active serine hydrolases.

Materials:

  • Cell or tissue lysate

  • TAMRA-FP (fluorophosphonate) probe

  • Lysis buffer (e.g., Pierce IP Lysis Buffer)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis system

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation:

    • Prepare a cell or tissue lysate in a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Labeling:

    • Take 50 µg of the lysate and add the TAMRA-FP probe to a final concentration of 2 µM.[15]

    • Incubate for 1 hour at room temperature.[15]

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to the labeled lysate, heat the sample, and load it onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • In-Gel Fluorescence Scanning:

    • Visualize the labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the TAMRA fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of electrophilic probes.

ABPP_Workflow cluster_labeling Protein Labeling cluster_analysis Downstream Analysis Proteome Proteome Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation Electrophilic_Probe Electrophilic Probe (Warhead-Linker-Tag) Electrophilic_Probe->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Click_Chemistry Click Chemistry (e.g., with Biotin-Azide) Labeled_Proteome->Click_Chemistry In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Target Protein and Site Identification LC_MS->Identification

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Probe_Structure Probe Warhead Linker Reporter Tag Warhead_desc Reacts with a specific amino acid Probe:f0->Warhead_desc Linker_desc Provides spacing and can modulate properties Probe:f1->Linker_desc Tag_desc Enables detection and/or enrichment (e.g., Fluorophore, Biotin) Probe:f2->Tag_desc

Caption: Modular structure of an activity-based electrophilic probe.

Covalent_Inhibition Target_Protein Target Protein (with Nucleophilic Residue) Noncovalent_Complex Reversible Non-covalent Complex Target_Protein->Noncovalent_Complex Covalent_Inhibitor Covalent Inhibitor (with Electrophilic Warhead) Covalent_Inhibitor->Noncovalent_Complex Covalent_Complex Irreversible Covalent Complex Noncovalent_Complex->Covalent_Complex Covalent Bond Formation

References

4-(Bromomethyl)benzenesulfonyl fluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of 4-(Bromomethyl)benzenesulfonyl fluoride, a reagent often utilized in the synthesis of bioactive molecules and for the advancement of research in organic chemistry and biochemistry[1].

Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning, as well as for analytical characterization.

IdentifierValueSource
Molecular Formula C₇H₆BrFO₂S[2]
Molecular Weight 253.09 g/mol [1][2]
Synonyms 4-(Fluorosulfonyl)benzyl bromide, Fluorosulfonylbenzyl bromide[2]
CAS Number 7612-88-6[2]

The structure and properties of this compound make it a valuable building block in medicinal chemistry and chemical biology, particularly in reactions like click chemistry[2].

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Bromomethyl)benzenesulfonyl fluoride (BBSF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BBSF) is a bifunctional chemical probe used for the covalent modification and cross-linking of proteins. Its unique structure incorporates two distinct reactive moieties: a sulfonyl fluoride (-SO₂F) group and a bromomethyl (-CH₂Br) group. This dual reactivity allows for a two-stage or simultaneous reaction with different amino acid residues, making BBSF a versatile tool for studying protein structure, function, and interactions.

The sulfonyl fluoride group is known to react with nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4][5] In contrast, the bromomethyl group primarily targets the thiol group of cysteine residues through nucleophilic substitution, forming a stable thioether bond, and can also react with primary amines.[6][7] This bifunctional nature enables BBSF to be used for site-specific labeling, intramolecular cross-linking to probe protein conformation, or intermolecular cross-linking to identify protein-protein interactions.

These application notes provide a comprehensive protocol for the use of BBSF in protein labeling experiments, including reaction conditions, purification of labeled proteins, and methods for quantification of labeling efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with BBSF
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also increase the risk of protein aggregation.
BBSF Concentration 10 - 40-fold molar excess over proteinThe optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.[1]
Reaction Buffer Phosphate-buffered saline (PBS), HEPESThe buffer should be free of primary amines (e.g., Tris) which can compete with the protein for reaction with the bromomethyl group.[1]
pH 7.4 - 9.0A slightly alkaline pH (8.0-9.0) increases the nucleophilicity of primary amines (lysine) for reaction with the bromomethyl group, while also being suitable for the reaction of sulfonyl fluoride with various residues. However, higher pH also increases the rate of hydrolysis of the bromomethyl group.[1]
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can help minimize protein degradation and non-specific reactions.[1]
Reaction Time 1 - 24 hoursIncubation time should be optimized based on the reactivity of the target protein and the desired labeling efficiency. Reactions at 4°C may require overnight incubation.[1][4]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or L-cysteineTo stop the reaction by consuming excess BBSF.[3][4]
Table 2: Methods for Quantification of Protein Labeling
MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass increase of the protein or its peptides after labeling.[4][8][9][10][11][12]High accuracy and can identify specific sites of modification.[4][11]Requires specialized equipment and expertise.
2D-Gel Electrophoresis Compares the migration pattern of labeled and unlabeled proteins. A shift in isoelectric point or molecular weight can indicate labeling.[13][14][15]Can visualize different labeled species and assess purity.Less quantitative and can be labor-intensive.
Fluorescence Polarization (FP) Assay If BBSF is used to attach a fluorescent probe, the change in polarization upon binding to the protein can be measured to determine labeling efficiency.[2][5][16][17][18]Homogeneous assay, suitable for high-throughput screening.[17]Requires a fluorescently tagged BBSF or secondary labeling step and is an indirect measure of covalent modification.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with BBSF

This protocol provides a general guideline for labeling a target protein with BBSF. Optimization of the reaction conditions is recommended for each specific protein.

Materials:

  • Purified target protein

  • This compound (BBSF)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[1]

  • BBSF Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of BBSF in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the BBSF stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the BBSF stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to minimize protein denaturation.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted BBSF.[4]

    • Incubate for 30 minutes at room temperature.[1]

  • Purification of the Labeled Protein:

    • Remove unreacted BBSF and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

    • Collect the protein-containing fractions.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., Bradford or BCA).

    • Assess the degree of labeling using one of the methods described in Table 2.

Protocol 2: Identification of BBSF Modification Sites by Mass Spectrometry

This protocol outlines the workflow for identifying the specific amino acid residues modified by BBSF using a bottom-up proteomics approach.[4][8]

Materials:

  • BBSF-labeled protein

  • Unlabeled control protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled and unlabeled protein samples in the denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the samples with an appropriate buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested peptide samples with formic acid.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides from the MS/MS spectra.

    • Search for the expected mass shift corresponding to the addition of the BBSF molecule (or a fragment thereof) on specific amino acid residues. The mass of the modification will depend on which functional group of BBSF has reacted.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Prot_Prep Protein Preparation Mixing Mixing Protein and BBSF Prot_Prep->Mixing BBSF_Prep BBSF Stock Solution BBSF_Prep->Mixing Incubation Incubation Mixing->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Quantification Quantification Purification->Quantification MS_Analysis MS Analysis Purification->MS_Analysis

Caption: Experimental workflow for protein labeling with BBSF.

signaling_pathway cluster_residues Potential Target Residues BBSF 4-(Bromomethyl)benzenesulfonyl fluoride (BBSF) Protein Target Protein BBSF->Protein Covalent Labeling / Cross-linking Cys Cysteine Protein->Cys Lys Lysine Protein->Lys Ser Serine Protein->Ser Tyr Tyrosine Protein->Tyr His Histidine Protein->His

Caption: Bifunctional reactivity of BBSF with target protein residues.

References

Application Notes and Protocols for 4-(Bromomethyl)benzenesulfonyl fluoride in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly emerged as a powerful click chemistry platform for the reliable and modular construction of complex molecular architectures.[1][2] Among the diverse array of SuFExable hubs, 4-(bromomethyl)benzenesulfonyl fluoride stands out as a versatile bifunctional reagent. This compound uniquely combines the robust, latent reactivity of the sulfonyl fluoride (-SO₂F) group for SuFEx reactions with a reactive bromomethyl (-CH₂Br) handle for subsequent orthogonal functionalization.[3] This dual functionality makes it an invaluable tool in drug discovery, chemical biology, and materials science for the synthesis of chemical probes, covalent inhibitors, and complex molecular scaffolds.

The sulfonyl fluoride moiety exhibits remarkable stability under a wide range of conditions but can be selectively activated to react with nucleophiles like phenols and amines to form stable sulfonate and sulfonamide linkages, respectively.[4] The bromomethyl group, on the other hand, is susceptible to nucleophilic substitution, allowing for the introduction of reporter tags, affinity labels, or other functionalities.

These application notes provide a comprehensive overview of the use of this compound in SuFEx click chemistry, including detailed experimental protocols, quantitative data for representative reactions, and visualizations of key workflows and mechanisms.

Key Applications

  • Synthesis of Bifunctional Chemical Probes: The orthogonal reactivity of the sulfonyl fluoride and bromomethyl groups allows for a two-step strategy to create sophisticated chemical probes. The SuFEx reaction can be used to attach the core scaffold to a targeting moiety (e.g., a phenol-containing pharmacophore), followed by the reaction of the bromomethyl group with a reporter molecule (e.g., a fluorophore or biotin).[5]

  • Development of Covalent Inhibitors: this compound can be used to develop targeted covalent inhibitors.[1] The sulfonyl fluoride can react with nucleophilic residues (e.g., tyrosine, serine, lysine) in a protein's active site, while the bromomethyl group can provide a secondary anchoring point or be used to modulate solubility and cell permeability.[6]

  • Peptide Macrocyclization: The SuFEx reaction between a sulfonyl fluoride and a tyrosine residue can be employed for the intramolecular cyclization of peptides, enhancing their metabolic stability and biological activity.[6] The this compound can be incorporated into a peptide sequence to facilitate such cyclizations.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for SuFEx reactions involving benzenesulfonyl fluorides with phenols and amines. While specific data for this compound is limited in the literature, the presented data for analogous compounds provide a strong predictive framework for its reactivity.

Table 1: SuFEx Reaction of Aryl Sulfonyl Fluorides with Phenols

EntryAryl Sulfonyl FluoridePhenolCatalyst (mol%)SolventTime (h)Yield (%)
1Benzenesulfonyl fluoridePhenolDBU (20)MeCN12>95
24-Nitrobenzenesulfonyl fluoride4-MethoxyphenolBTMG (10)THF298
34-(Trifluoromethyl)benzenesulfonyl fluorideSesamolBTMG (20) / HMDS (1.0 equiv)MeCN<0.1>99[7]
4Benzenesulfonyl fluorideTyrosine derivativeDBU (100)aq. buffer1~90[6]

Table 2: SuFEx Reaction of Aryl Sulfonyl Fluorides with Amines

EntryAryl Sulfonyl FluorideAmineCatalyst (mol%)SolventTime (h)Yield (%)
1Benzenesulfonyl fluorideAnilineNone (on-water)Water24High
24-Toluenesulfonyl fluorideBenzylamineBTMG (100)MeCN1285
3Benzenesulfonyl fluoridePiperidineEt₃N (100)CH₂Cl₂1692
44-Nitrobenzenesulfonyl fluorideMorpholineDBU (50)DMF695

Experimental Protocols

Protocol 1: General Procedure for SuFEx Reaction with a Phenol

  • To a solution of the phenol (1.0 equiv.) in anhydrous acetonitrile (MeCN, 0.1 M) is added this compound (1.1 equiv.).

  • The reaction mixture is stirred at room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%) is added.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aryl sulfonate product.

Protocol 2: General Procedure for SuFEx Reaction with an Amine

  • To a solution of the amine (1.0 equiv.) in anhydrous acetonitrile (MeCN, 0.1 M) is added this compound (1.2 equiv.).

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 equiv.) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent is evaporated.

  • The crude product is purified by flash column chromatography to yield the desired sulfonamide.

Protocol 3: Subsequent Functionalization of the Bromomethyl Group

  • The product from Protocol 1 or 2 (1.0 equiv.) is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • A nucleophile (e.g., sodium azide, a thiol with a base, or a fluorescent dye with a nucleophilic handle) (1.5 equiv.) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product is purified by an appropriate method such as column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow reagent 4-(Bromomethyl)benzenesulfonyl fluoride sufex SuFEx Reaction (e.g., DBU, MeCN) reagent->sufex phenol Phenol-containing Targeting Moiety phenol->sufex intermediate Bifunctional Intermediate sufex->intermediate click Click Reaction (e.g., CuAAC) intermediate->click reporter Reporter Molecule (e.g., Fluorophore-N₃) reporter->click probe Bifunctional Chemical Probe click->probe application Application (e.g., ABPP, Imaging) probe->application protein Target Protein protein->application

Caption: Workflow for the synthesis and application of a bifunctional chemical probe.

sufex_mechanism start Ar-SO₂F + R-OH base Base (e.g., DBU) start->base Deprotonation attack Nucleophilic Attack on Sulfur start->attack deprotonation R-O⁻ (Phenoxide) base->deprotonation deprotonation->attack intermediate Pentacoordinate Intermediate attack->intermediate elimination Fluoride Elimination intermediate->elimination product Ar-SO₂-OR + F⁻ elimination->product

Caption: Simplified mechanism of the base-catalyzed SuFEx reaction with a phenol.

References

Applications of 4-(Bromomethyl)benzenesulfonyl Fluoride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) is a versatile bifunctional chemical reagent with significant applications in drug discovery and chemical biology. Its unique structure, featuring two distinct reactive electrophilic centers—a sulfonyl fluoride and a bromomethyl group—allows for the development of highly specific covalent inhibitors and chemical probes. The sulfonyl fluoride moiety is a "warhead" capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and threonine, through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] Concurrently, the bromomethyl group can react with other nucleophilic residues, most notably cysteine, via nucleophilic substitution. This dual reactivity enables the use of BMBF as a scaffold for creating targeted covalent inhibitors, bifunctional probes for activity-based protein profiling (ABPP), and protein-protein interaction stabilizers or disruptors.

Principle of Action

The utility of this compound in drug discovery stems from its ability to form irreversible covalent bonds with target proteins. This covalent modification can lead to enhanced potency, prolonged duration of action, and improved selectivity compared to non-covalent inhibitors.[3][4] The bifunctional nature of BMBF offers several strategic advantages:

  • Dual Targeting: The two reactive sites can potentially engage with two different amino acid residues within a protein's binding site, leading to high-affinity and highly specific interactions.

  • Chemical Probe Synthesis: BMBF can be readily incorporated into more complex molecules to generate chemical probes for identifying and validating novel drug targets. These probes often include a reporter tag (e.g., a fluorophore or a biotin tag) for detection and enrichment.

  • Covalent Inhibitor Development: By attaching a targeting moiety that directs the BMBF core to a specific protein, potent and selective covalent inhibitors can be developed. The covalent bond formation permanently inactivates the target protein.[3]

Applications

Development of Targeted Covalent Inhibitors

BMBF serves as a valuable building block for the synthesis of targeted covalent inhibitors. The general strategy involves coupling a ligand that provides binding affinity and selectivity for the target protein to the BMBF core. The ligand directs the reactive warheads to the protein's active site or a specific binding pocket, where one or both electrophilic groups can form a covalent bond with a nearby nucleophilic amino acid residue.

Example Application: Synthesis of a hypothetical kinase inhibitor. A kinase-targeting scaffold could be functionalized with a nucleophilic group that displaces the bromine of BMBF. The resulting molecule would then be a potent covalent inhibitor, with the sulfonyl fluoride targeting a lysine or tyrosine residue in the kinase's active site.

Activity-Based Protein Profiling (ABPP)

BMBF can be adapted for use in ABPP, a powerful chemoproteomic strategy for identifying and characterizing enzyme function directly in complex biological systems.[5][6] For this application, BMBF would be modified to include a reporter tag, such as an alkyne or azide for click chemistry-based ligation of a fluorophore or biotin. The resulting bifunctional probe can be used to label proteins that have reactive nucleophiles in proximity.

Workflow for ABPP using a BMBF-derived probe:

  • Probe Synthesis: Synthesize a BMBF-based probe containing a bioorthogonal handle (e.g., an alkyne).

  • Proteome Labeling: Incubate the probe with a cell lysate or intact cells to allow for covalent labeling of target proteins.

  • Reporter Tag Ligation: Use a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the labeled proteins.

  • Analysis:

    • Enrichment and Identification: If biotinylated, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.

    • Visualization: If fluorescently tagged, visualize the labeled proteins by in-gel fluorescence scanning.

Protein Cross-Linking Studies

The bifunctional nature of BMBF makes it a potential reagent for studying protein-protein interactions (PPIs) through chemical cross-linking.[7] By reacting with nucleophilic residues on two different proteins that are in close proximity, BMBF can create a covalent linkage between them. The identification of these cross-linked proteins by mass spectrometry can provide valuable information about PPI networks.

Quantitative Data Summary

While specific quantitative data for inhibitors and probes directly derived from this compound are not extensively available in the public domain, the following table provides representative data for inhibitors synthesized using the sulfonyl fluoride warhead, illustrating the potential potency that can be achieved.

Compound ClassTarget ProteinPotency (IC₅₀)Reference
Stapled PeptidehMcl118 nM[2]
Arylsulfonyl fluorideeIF4ECellular Activity[8]
Sulfonyl fluoride probeDcpSNanomolar[9]

Experimental Protocols

Protocol 1: General Synthesis of a Covalent Inhibitor using BMBF

This protocol describes a general method for synthesizing a targeted covalent inhibitor by coupling a targeting ligand (containing a nucleophilic group, e.g., a thiol or amine) to this compound.

Materials:

  • This compound (BMBF)

  • Targeting ligand with a nucleophilic handle (e.g., R-SH or R-NH₂)

  • Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

  • Reaction vessel

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Dissolve the targeting ligand (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate vessel, dissolve this compound (1.0 eq) in the same solvent.

  • Slowly add the BMBF solution to the stirring solution of the targeting ligand and base.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Protein Labeling with a BMBF-Derived Probe for ABPP

This protocol outlines a general procedure for labeling proteins in a cell lysate with a hypothetical BMBF-derived probe containing an alkyne handle.

Materials:

  • BMBF-alkyne probe

  • Cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA for CuAAC; or a cyclooctyne-biotin conjugate for SPAAC)

  • Biotin-azide reporter tag

  • Streptavidin-agarose beads

  • SDS-PAGE supplies

  • Mass spectrometer

Procedure:

  • Proteome Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.

    • Add the BMBF-alkyne probe from a DMSO stock solution to the lysate to a final concentration of 1-10 µM.

    • Incubate the mixture for 1-2 hours at 37 °C.

  • Click Chemistry Ligation (CuAAC):

    • To the labeled lysate, add the following click chemistry reagents in order: biotin-azide (100 µM), copper(II) sulfate (1 mM), and freshly prepared sodium ascorbate (5 mM).

    • Incubate the reaction for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4 °C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads several times with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry Analysis:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to reduce and alkylate the cysteine residues.

    • Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the sites of modification.

Visualizations

G General Workflow for Covalent Inhibitor Synthesis using BMBF cluster_0 Synthesis cluster_1 Mechanism of Action Ligand Targeting Ligand (with Nucleophile) Reaction Nucleophilic Substitution (on Bromomethyl group) Ligand->Reaction BMBF 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) BMBF->Reaction Inhibitor Covalent Inhibitor (with Sulfonyl Fluoride Warhead) Reaction->Inhibitor Binding Non-covalent Binding (Ligand-Protein) Inhibitor->Binding Target Target Protein Target->Binding Covalent_Mod Covalent Modification (SuFEx Reaction) Binding->Covalent_Mod Inactivation Protein Inactivation Covalent_Mod->Inactivation

Caption: Workflow for the synthesis and mechanism of action of a covalent inhibitor using BMBF.

G Activity-Based Protein Profiling (ABPP) Workflow Probe BMBF-Alkyne Probe Labeling Covalent Labeling Probe->Labeling Proteome Cell Lysate / Proteome Proteome->Labeling Click Click Chemistry (add Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Caption: A generalized workflow for activity-based protein profiling using a BMBF-derived probe.

G Dual Reactivity of this compound cluster_SF Sulfonyl Fluoride Moiety cluster_BM Bromomethyl Moiety BMBF 4-(Bromomethyl)benzenesulfonyl fluoride SuFEx SuFEx Reaction BMBF->SuFEx reacts with SN2 SN2 Reaction BMBF->SN2 reacts with Tyr Tyrosine SuFEx->Tyr Lys Lysine SuFEx->Lys Ser Serine SuFEx->Ser His Histidine SuFEx->His Cys Cysteine SN2->Cys

Caption: The dual reactivity of BMBF targeting different amino acid residues.

References

Application Notes and Protocols for Site-Specific Protein Modification Using 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BBSF) is a bifunctional chemical probe with significant potential for the site-specific modification and crosslinking of proteins. Its unique structure combines two distinct reactive moieties: a sulfonyl fluoride group and a bromomethyl group. This dual reactivity allows for the covalent labeling of a broad range of amino acid residues, making BBSF a versatile tool in chemical biology, proteomics, and drug discovery.

The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead" known for its ability to react with a variety of nucleophilic amino acid side chains. While traditionally used as a serine protease inhibitor, recent research has revealed its reactivity extends to lysine, tyrosine, histidine, and threonine in a context-dependent manner. This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry reaction known for forming highly stable covalent bonds under biocompatible conditions.

The bromomethyl (-CH₂Br) group, a haloacetyl moiety, is a well-established alkylating agent that preferentially reacts with the thiol group of cysteine residues. This specificity allows for the targeted modification of cysteine, a relatively rare amino acid, which is often exploited for site-specific labeling.

The bifunctional nature of BBSF opens up possibilities for its use as a protein crosslinker, enabling the study of protein-protein interactions, or as a tool for introducing dual modifications to a single protein. These application notes provide an overview of the chemistry of BBSF and generalized protocols for its use in protein modification.

Mechanism of Action

BBSF can covalently modify proteins through two distinct chemical reactions, targeting different amino acid residues.

  • Sulfonyl Fluoride Reactivity: The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the side chains of several amino acids. The reaction proceeds via a nucleophilic substitution, forming a stable sulfonamide or sulfonate ester bond and releasing a fluoride ion. The primary targets for the sulfonyl fluoride moiety are:

    • Lysine: The ε-amino group of lysine attacks the sulfonyl fluoride.

    • Tyrosine: The hydroxyl group of tyrosine is a target.

    • Serine and Threonine: The hydroxyl groups of these amino acids can also react.

    • Histidine: The imidazole ring of histidine can act as a nucleophile.

  • Bromomethyl Reactivity: The bromomethyl group reacts with nucleophilic amino acid side chains via an Sɴ2 reaction. The most prominent target is:

    • Cysteine: The highly nucleophilic thiol group of cysteine readily attacks the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.

The dual reactivity of BBSF is depicted in the following diagram:

BBSF_Reactivity BBSF This compound (BBSF) Br-CH₂-Ph-SO₂F Lys Lysine BBSF:f1->Lys SuFEx Reaction (Sulfonamide bond) Tyr Tyrosine BBSF:f1->Tyr SuFEx Reaction (Sulfonate ester bond) Ser Serine BBSF:f1->Ser SuFEx Reaction (Sulfonate ester bond) Thr Threonine BBSF:f1->Thr SuFEx Reaction (Sulfonate ester bond) His Histidine BBSF:f1->His SuFEx Reaction Cys Cysteine BBSF:f1->Cys Alkylation Reaction (Thioether bond)

BBSF's dual reactivity with protein residues.

Applications

The unique properties of BBSF lend themselves to a variety of applications in protein science:

  • Site-Specific Labeling: By targeting specific, accessible amino acid residues, BBSF can be used to introduce biophysical probes, affinity tags, or other functionalities to a protein of interest.

  • Protein Crosslinking: The bifunctional nature of BBSF allows it to act as a crosslinker to study protein-protein interactions. One functional group can react with a residue on one protein, and the other group can react with a residue on an interacting protein.

  • Covalent Inhibition: BBSF can be used to develop covalent inhibitors by targeting nucleophilic residues within the active site of an enzyme.

  • Chemical Proteomics: BBSF-based probes can be used to identify and profile the reactivity of specific amino acid residues across the proteome.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for each specific protein and application. It is crucial to perform pilot experiments to determine the optimal BBSF concentration, reaction time, temperature, and pH.

General Considerations
  • Buffer Selection: Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will react with BBSF. Suitable buffers include HEPES, phosphate-buffered saline (PBS), and MOPS at a pH range of 7.0-8.5.

  • BBSF Stock Solution: Prepare a fresh stock solution of BBSF in an anhydrous organic solvent such as DMSO or DMF immediately before use.

  • Protein Purity: Use highly purified protein to minimize non-specific reactions.

  • Stoichiometry: The molar ratio of BBSF to protein will need to be optimized. A starting point is typically a 10- to 100-fold molar excess of BBSF.

Protocol 1: General Protein Labeling with BBSF

This protocol describes a general procedure for labeling a purified protein with BBSF.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound (BBSF)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for removal of excess reagent

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • BBSF Stock Preparation: Immediately before use, dissolve BBSF in anhydrous DMSO to a concentration of 10-100 mM.

  • Labeling Reaction: Add the BBSF stock solution to the protein solution to achieve the desired final molar excess. For example, add 1-10 µL of a 10 mM BBSF stock to 1 mL of a 1 mg/mL protein solution (assuming a protein MW of 100 kDa, this would be a 10- to 100-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess BBSF and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Analysis: Confirm protein modification by mass spectrometry (see Protocol 3).

Protocol 2: In Vitro Protein Crosslinking with BBSF

This protocol outlines a general procedure for crosslinking interacting proteins using BBSF.

Materials:

  • Purified protein complex or a mixture of purified interacting proteins in a suitable buffer

  • BBSF

  • Anhydrous DMSO

  • Quenching solution

  • SDS-PAGE analysis materials

Procedure:

  • Protein Preparation: Prepare the protein complex or mixture of proteins at an appropriate concentration in the reaction buffer.

  • BBSF Stock Preparation: Prepare a fresh stock solution of BBSF in DMSO as described in Protocol 1.

  • Crosslinking Reaction: Add BBSF to the protein solution to a final concentration of 0.1-5 mM. The optimal concentration will depend on the affinity of the protein-protein interaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction as described in Protocol 1.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complex. Further analysis by mass spectrometry can identify the crosslinked peptides.

Protocol 3: Identification of BBSF Modification Sites by Mass Spectrometry

This protocol provides a general workflow for identifying the amino acid residues modified by BBSF using mass spectrometry.

MS_Workflow start BBSF-Modified Protein denature Denaturation, Reduction, and Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms data Database Search and Data Analysis lcms->data result Identification of Modified Peptides and Sites data->result

Workflow for identifying BBSF modification sites.

Procedure:

  • Sample Preparation: Take the BBSF-modified protein sample (from Protocol 1 or 2) and subject it to in-solution or in-gel digestion.

    • Denature the protein (e.g., with 8 M urea or by heating with SDS).

    • Reduce disulfide bonds (e.g., with DTT).

    • Alkylate free cysteines (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer, etc.) to identify the peptides. The software should be configured to search for variable modifications corresponding to the mass addition of the BBSF molecule on potential target residues. The mass of the modification will depend on which functional group of BBSF has reacted.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed quantitative data specifically for the protein modification efficiency and selectivity of this compound. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Optimization of BBSF Labeling Conditions

ParameterCondition 1Condition 2Condition 3% Labeling Efficiency
BBSF:Protein Molar Ratio 10:150:1100:1
Incubation Time (hours) 124
Temperature (°C) 425 (RT)37
pH 7.07.58.5

Table 2: Amino Acid Selectivity of BBSF Modification

Amino Acid ResidueNumber of Modified Sites IdentifiedRelative Abundance (%)
Cysteine
Lysine
Tyrosine
Serine
Threonine
Histidine

Signaling Pathways and Logical Relationships

The application of BBSF is not directly tied to a specific signaling pathway but is rather a tool to study protein function, which can in turn be used to investigate signaling pathways. For example, BBSF could be used to covalently label a kinase in a signaling cascade to study its interactions or conformational changes upon activation. The logical relationship for such an experiment is outlined below.

Signaling_Pathway_Study cluster_workflow Experimental Workflow start Isolate Protein of Interest (e.g., Kinase) labeling Label with BBSF-Probe start->labeling stimulate Stimulate Signaling Pathway labeling->stimulate analysis Analyze Modification Changes (Mass Spectrometry) stimulate->analysis conclusion Infer Conformational Changes or Interaction Partners analysis->conclusion

Using BBSF to study signaling pathways.

Conclusion

This compound is a promising bifunctional reagent for the site-specific modification and crosslinking of proteins. Its ability to target a wide range of nucleophilic amino acid residues through two distinct chemical mechanisms provides a versatile platform for a variety of applications in protein chemistry and chemical biology. The provided protocols offer a starting point for researchers to explore the utility of BBSF in their own systems. As with any covalent modification strategy, careful optimization and validation are essential to ensure specific and meaningful results.

4-(Bromomethyl)benzenesulfonyl Fluoride: A Novel Chemical Probe for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) is emerging as a valuable chemical probe for exploring the proteome. This bifunctional reagent possesses two reactive moieties: a bromomethyl group and a sulfonyl fluoride group. This unique structure allows for a two-step mechanism of action in proteomics studies. The sulfonyl fluoride group can covalently react with nucleophilic residues on proteins, such as serine, threonine, and tyrosine, forming stable sulfonamide or sulfonate ester linkages. The bromomethyl group, a weaker electrophile, can then be utilized for subsequent enrichment or detection strategies. This dual reactivity makes BMBF a versatile tool for activity-based protein profiling (ABPP) and target identification in drug discovery.

Mechanism of Action

The utility of this compound as a chemical probe stems from its distinct reactive groups that can be exploited in a sequential manner.

  • Covalent Modification of Proteins: The highly reactive sulfonyl fluoride (-SO₂F) moiety serves as the primary warhead for protein labeling. It readily forms covalent bonds with nucleophilic amino acid residues exposed on the protein surface. Key targets include the hydroxyl groups of serine, threonine, and tyrosine, the ε-amino group of lysine, and the imidazole nitrogen of histidine. This reaction is generally stable, allowing for the capture of protein targets.

  • Secondary Functionalization/Enrichment: The bromomethyl (-CH₂Br) group provides a secondary site for chemical modification. Following the initial protein labeling via the sulfonyl fluoride, the bromomethyl group can be targeted with a nucleophilic reporter tag, such as an azide or alkyne, for subsequent click chemistry-based detection or enrichment. This two-step approach allows for greater flexibility in experimental design and can reduce background signal compared to single-step probes.

Experimental Protocols

I. Protocol for In-situ Labeling of Cellular Proteins with BMBF

This protocol describes the general procedure for labeling proteins in cultured mammalian cells with this compound.

Materials:

  • This compound (BMBF)

  • Dimethyl sulfoxide (DMSO)

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Probe Preparation: Prepare a 100 mM stock solution of BMBF in anhydrous DMSO. Store at -20°C.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • On the day of the experiment, wash the cells once with pre-warmed PBS.

    • Dilute the BMBF stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • Incubate the cells with the BMBF-containing medium for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (clarified lysate).

    • Determine the protein concentration of the lysate using a standard protein assay.

    • The BMBF-labeled proteome is now ready for downstream analysis, such as click chemistry-based functionalization, enrichment, and mass spectrometry.

II. Protocol for Click Chemistry-based Biotinylation of BMBF-labeled Proteins

This protocol outlines the procedure for attaching a biotin tag to BMBF-labeled proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for subsequent enrichment. This assumes the bromomethyl group of BMBF has been converted to an azide or alkyne. For this example, we will assume a scenario where an azide-containing nucleophile has reacted with the bromomethyl group, and we are using an alkyne-biotin tag.

Materials:

  • BMBF-labeled protein lysate

  • Alkyne-biotin tag

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions: 10 mM alkyne-biotin in DMSO, 50 mM TCEP in water, 1.7 mM TBTA in DMSO/t-butanol, 50 mM CuSO₄ in water, and 500 mM sodium ascorbate in water (freshly prepared).

  • Click Reaction:

    • In a microcentrifuge tube, combine the BMBF-labeled protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order:

      • Alkyne-biotin (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO₄ (final concentration: 1 mM)

      • Sodium ascorbate (final concentration: 1 mM)

    • Vortex briefly to mix.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation and Enrichment:

    • Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.

    • Resuspend the protein pellet in a buffer suitable for streptavidin-based affinity purification (e.g., 1% SDS in PBS).

    • Proceed with streptavidin bead-based enrichment of the biotinylated proteins.

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data of BMBF-Targeted Proteins

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P04075ANXA15.20.001Annexin A1
P60709ACTB1.10.85Actin, cytoplasmic 1
Q06830PRDX13.80.005Peroxiredoxin-1
P31946YWHAZ2.50.01214-3-3 protein zeta/delta
P08670VIM4.10.003Vimentin

Visualizations

BMBF_Mechanism BMBF 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) Covalent_Complex BMBF-Protein Covalent Complex BMBF->Covalent_Complex Sulfonyl Fluoride Reaction Protein Protein with Nucleophilic Residue Protein->Covalent_Complex Tagged_Complex Tagged BMBF-Protein Complex Covalent_Complex->Tagged_Complex Bromomethyl Reaction Reporter_Tag Reporter Tag (e.g., Azide/Alkyne) Reporter_Tag->Tagged_Complex Enrichment Enrichment (e.g., Streptavidin beads) Tagged_Complex->Enrichment MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis

Caption: Mechanism of action for BMBF as a chemical probe.

Experimental_Workflow Cell_Treatment 1. Cell Treatment with BMBF Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Click_Chemistry 3. Click Chemistry with Reporter Tag Cell_Lysis->Click_Chemistry Enrichment 4. Affinity Enrichment of Tagged Proteins Click_Chemistry->Enrichment Digestion 5. On-bead Digestion to Peptides Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for proteomics using BMBF.

Application Notes and Protocols for Covalent Labeling of Proteins with Sulfonyl Fluoride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonyl fluorides (SFs) have emerged as a powerful class of reactive electrophiles for the covalent labeling of proteins.[1][2] Their unique reactivity profile, characterized by a balance of aqueous stability and the ability to covalently modify a range of nucleophilic amino acid residues—including tyrosine, lysine, histidine, serine, and threonine—makes them invaluable tools in chemical biology and drug discovery.[3][4][5] Unlike traditional cysteine-focused covalent modifiers, SFs expand the landscape of druggable proteomes by targeting a broader array of amino acids, often in a context-dependent manner within protein binding pockets.[1][6]

These reagents are instrumental in the development of targeted covalent inhibitors, activity-based protein profiling (ABPP) probes, and tools for target identification and validation.[7][8][9] The incorporation of a "clickable" handle, such as an alkyne or azide, into SF probes allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via bioorthogonal chemistry, facilitating protein enrichment, visualization, and identification.[6][7]

This document provides detailed application notes and experimental protocols for the use of sulfonyl fluoride reagents in covalent protein labeling, with a focus on chemoproteomic workflows for target identification and validation.

Data Presentation

Table 1: Amino Acid Residue Selectivity of Sulfur(VI) Fluoride Electrophiles
Probe TypeTarget Residue(s)Relative ReactivityKey Characteristics
Aryl Sulfonyl Fluoride (SF) Tyrosine, Lysine, Serine, Threonine, HistidineHighBroad reactivity with multiple nucleophilic residues, context-dependent.[1][3][5]
Aryl Fluorosulfate (FS) Tyrosine, Lysine, Serine, HistidineLower than Sulfonyl FluoridesIncreased stability and attenuated reactivity compared to SFs.[3]
Sulfamoyl Fluoride Lysine, Tyrosine, Serine, HistidineGenerally lower than SFsReactivity is highly dependent on the protein's local microenvironment.
Table 2: Quantitative Comparison of Covalent Probes
ParameterSulfonyl FluoridesFluorosulfatesAcrylamides (for context)
Typical Target Residues Tyrosine, Lysine, Serine, Threonine, Histidine[1][5][6]Tyrosine, Lysine, Serine, Histidine[3]Cysteine
Relative Reactivity Higher[3]Lower than Sulfonyl Fluorides[3]Varies, generally high
Reported IC₅₀ Values Subnanomolar to micromolar range, target-dependent. For example, SF probes for DcpS have shown subnanomolar inhibition.[10]Generally less potent due to lower reactivity.Highly variable, can be in the nanomolar range.
k_inact/K_I (M⁻¹s⁻¹) *Can be determined; a key metric for irreversible inhibitors.Data not readily available in a comparative format.Can be readily determined for irreversible inhibitors.

Note: k_inact/K_I is a measure of the efficiency of irreversible inhibition.

Experimental Protocols

Protocol 1: General Workflow for In-Cell Protein Labeling with a "Clickable" Sulfonyl Fluoride Probe

This protocol outlines the steps for treating live cells with an alkyne-tagged sulfonyl fluoride probe, followed by cell lysis and click chemistry to attach a reporter tag for downstream analysis.

Materials:

  • Alkyne-tagged sulfonyl fluoride probe (e.g., synthesized as per[6][7])

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide or Fluorescent-azide reporter tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads (for biotin-tagged proteins)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of the alkyne-tagged sulfonyl fluoride probe in DMSO.

    • Dilute the probe to the desired final concentration in cell culture medium. A typical concentration range is 1-100 µM.[5]

    • Remove the old medium from the cells and add the probe-containing medium. Include a DMSO-only vehicle control.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 20-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (proteome).

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • To the cell lysate, add the following reagents in order:

      • Biotin-azide or Fluorescent-azide (final concentration ~100 µM)

      • TCEP (final concentration ~1 mM)

      • TBTA (final concentration ~100 µM)

      • CuSO₄ (final concentration ~1 mM)

    • Vortex the mixture and incubate at room temperature for 1 hour.[3]

  • Downstream Processing:

    • For fluorescently tagged proteins: The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin-tagged proteins: Proceed with enrichment using streptavidin-agarose beads as described in Protocol 2.

Protocol 2: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins from a cell lysate and their subsequent on-bead digestion for identification by LC-MS/MS.

Materials:

  • Biotinylated cell lysate (from Protocol 1)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile in PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (50 mM, pH 8)

  • Formic acid

Procedure:

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the biotinylated cell lysate.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

    • Centrifuge to pellet the beads and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • Wash Buffer 1 (3 times)

      • Wash Buffer 2 (3 times)

      • Wash Buffer 3 (3 times)

      • 50 mM Ammonium Bicarbonate (3 times)

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Extraction and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis for Identification of Labeled Peptides

This protocol provides general guidelines for the LC-MS/MS analysis of peptides to identify the sites of sulfonyl fluoride modification. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Liquid Chromatography:

    • Inject the peptide sample onto the C18 column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60-120 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans over a mass range of m/z 350-1500.

    • Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Set dynamic exclusion to prevent repeated fragmentation of the same precursor.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the tandem mass spectra against a protein sequence database.

    • Specify the mass of the sulfonyl fluoride probe adduct as a variable modification on potential target residues (Tyr, Lys, Ser, Thr, His). The mass will be the mass of the probe minus the mass of fluorine (18.9984 Da).

    • Compare the protein identifications and abundances from the probe-treated and vehicle-treated samples to identify specific targets.

Visualizations

experimental_workflow cluster_cell_culture In-Cell Labeling cluster_lysis_click Lysis & Click Chemistry cluster_enrichment_digestion Enrichment & Digestion cluster_analysis Analysis cells Live Cells probe Alkyne-Sulfonyl Fluoride Probe cells->probe Incubation lysis Cell Lysis probe->lysis click CuAAC Click Chemistry (Biotin-Azide) lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Trypsin Digestion enrich->digest lcms LC-MS/MS digest->lcms data Data Analysis (Target ID) lcms->data

Caption: Chemoproteomic workflow for target identification.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response probe Sulfonyl Fluoride Kinase Inhibitor probe->kinase2 Covalent Inhibition

Caption: Inhibition of a kinase signaling pathway.

logical_relationship cluster_design Probe Design cluster_application Application ligand Known Ligand probe Covalent Probe ligand->probe sf Sulfonyl Fluoride Warhead sf->probe clickable Clickable Handle (Alkyne) clickable->probe target_id Target Identification probe->target_id target_validation Target Validation probe->target_validation occupancy Target Occupancy probe->occupancy

Caption: Logic of covalent probe design and application.

References

Application Notes and Protocols for Reactions with 4-(Bromomethyl)benzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride is a versatile bifunctional reagent widely employed in chemical biology and drug discovery. Its utility stems from the presence of two reactive moieties: a sulfonyl fluoride group (-SO₂F) and a bromomethyl group (-CH₂Br). The sulfonyl fluoride acts as a covalent warhead, primarily targeting nucleophilic amino acid residues such as lysine, tyrosine, and histidine within proteins through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] The bromomethyl group provides a secondary site for conjugation, for instance, through nucleophilic substitution reactions. This dual reactivity makes this compound a valuable tool for creating covalent inhibitors, chemical probes to study protein-protein interactions, and for the synthesis of complex bioactive molecules.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the covalent modification of peptides and proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 7612-88-6[2]
Molecular Formula C₇H₆BrFO₂S[2]
Molecular Weight 253.09 g/mol [2]
Appearance Solid[2]
Melting Point 80-85 °C[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]
Table 2: Recommended Storage Conditions
ConditionDurationReference(s)
Powder at -20°C 3 years[4]
Powder at 4°C 2 years[4]
Stock solution in solvent at -80°C 6 months[4]
Stock solution in solvent at -20°C 1 month[4]

Experimental Protocols

Protocol 1: Covalent Modification of a Peptide on Solid-Phase Support

This protocol describes the reaction of this compound with a peptide synthesized on a solid-phase resin. This method is particularly useful for creating peptide-based covalent inhibitors.

Materials:

  • Peptide synthesized on a 2-Chlorotrityl chloride resin with a selectively removable protecting group (e.g., ivDde) on a lysine side chain.

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

  • Tert-butyl methyl ether (TBME)

  • Reagents for peptide cleavage and purification (e.g., RP-HPLC system)

Procedure:

  • Deprotection of the Lysine Side Chain:

    • Swell the peptide-bound resin in DMF.

    • Remove the ivDde protecting group from the lysine side chain according to standard protocols (e.g., treatment with 2-5% hydrazine in DMF).

    • Wash the resin thoroughly with DMF.

  • Covalent Labeling Reaction:

    • Prepare a solution of this compound (1.2 equivalents relative to the resin loading) and DIPEA (3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.[3]

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Dry the resin under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide by adding cold TBME.

    • Centrifuge to pellet the peptide and wash the pellet with cold TBME.

    • Dry the peptide pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: General Procedure for Covalent Modification of a Protein in Solution

This protocol provides a general guideline for the covalent modification of a purified protein in solution with this compound. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry) is recommended for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • This compound stock solution in DMSO.

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.3-8.5 for targeting lysines).[5]

  • Quenching reagent (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Exchange the protein into the desired reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-4 hours). The optimal time and temperature will vary depending on the protein and the targeted residue.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

    • Buffer exchange the labeled protein into a suitable storage buffer.

Protocol 3: Characterization of Modified Peptides and Proteins by Mass Spectrometry

This protocol outlines the general workflow for identifying the site of covalent modification on a protein or peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Modified protein or peptide.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease).

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Denature, reduce (with DTT), and alkylate (with IAA) the modified protein.

    • Digest the protein into peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Separate the peptides by reverse-phase liquid chromatography using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).[6][7]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Search for the expected mass shift corresponding to the covalent adduction of the this compound moiety (or a fragment thereof) on nucleophilic residues (lysine, tyrosine, histidine). The specific mass shift will depend on which part of the reagent has reacted.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Covalent Modification cluster_purification Purification cluster_analysis Characterization prep_protein Purified Protein in Reaction Buffer reaction Incubation (pH, Temp, Time) prep_protein->reaction prep_reagent 4-(Bromomethyl)benzenesulfonyl fluoride Stock (DMSO) prep_reagent->reaction quenching Quenching (e.g., Tris buffer) reaction->quenching purify Removal of Excess Reagent (SEC, Dialysis) quenching->purify digestion Proteolytic Digestion (e.g., Trypsin) purify->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Site Identification) lcms->data_analysis

Caption: Experimental workflow for covalent protein modification.

reaction_mechanism cluster_reaction Reaction reagent This compound step1 Nucleophilic Attack (-SO2F moiety) reagent->step1 SuFEx step2 Nucleophilic Substitution (-CH2Br moiety) reagent->step2 SN2 protein Protein (with Lys, Tyr, His) protein->step1 protein->step2 product Covalently Modified Protein step1->product step2->product

Caption: Dual reactivity of the labeling reagent.

References

Application Notes and Protocols for Identifying Protein Binding Sites Using 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) is a hetero-bifunctional chemical probe used in chemical biology and drug discovery to identify and map ligand binding sites on proteins. Its utility stems from its dual reactivity: the sulfonyl fluoride moiety acts as a covalent warhead targeting nucleophilic amino acid residues, while the bromomethyl group can serve as a secondary reactive site or a point of attachment for reporter tags. This document provides detailed application notes and experimental protocols for the use of BMBF in identifying protein binding sites through covalent labeling and mass spectrometry-based proteomics.

Principle of Action

BMBF covalently modifies proteins through a two-step conceptual process. The sulfonyl fluoride group reacts with nucleophilic side chains of amino acids such as tyrosine, lysine, serine, and histidine, forming a stable sulfonylated adduct.[1][2][3] This reaction is often facilitated by the specific microenvironment of a protein's binding pocket, which can enhance the reactivity of the sulfonyl fluoride.[2] The bromomethyl group, a reactive electrophile, can also participate in covalent bond formation with nucleophilic residues, making BMBF a potential cross-linking agent. The irreversible nature of this covalent modification allows for the robust identification of the labeled amino acid residues using mass spectrometry, thereby revealing the location of the binding site.

Key Applications

  • Identifying ligand binding sites: Covalently labeling a target protein with BMBF in the presence and absence of a competing ligand can pinpoint the binding pocket.

  • Target validation: Confirming the direct interaction between a small molecule and its putative protein target.

  • Covalent inhibitor development: The sulfonyl fluoride moiety serves as a warhead for designing targeted covalent inhibitors.[1]

  • Structural analysis of protein complexes: The bifunctional nature of BMBF can be exploited for cross-linking studies to understand protein-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 4-(Fluorosulfonyl)benzyl bromide
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
CAS Number 7612-88-6
Appearance Solid
Solubility Soluble in organic solvents like DMSO

Table 2: Reactivity of Sulfonyl Fluorides with Amino Acid Residues

Amino AcidReactivityReference
TyrosineHigh[1][2][3]
LysineModerate[1][2][3]
SerineModerate[1][2]
HistidineModerate[1][2]
ThreonineLow[1]
CysteineLow[3]

Experimental Protocols

Protocol 1: Covalent Labeling of a Purified Protein with BMBF

Objective: To covalently label a purified protein with BMBF for subsequent mass spectrometry analysis.

Materials:

  • Purified target protein (1-10 µM in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

  • This compound (BMBF)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare BMBF Stock Solution: Dissolve BMBF in DMSO to a final concentration of 10-100 mM.

  • Protein Solution Preparation: Prepare a solution of the target protein at a final concentration of 1-10 µM in the reaction buffer.

  • Labeling Reaction: Add the BMBF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Sample Preparation for Mass Spectrometry: Proceed to Protocol 2 for sample preparation for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of BMBF-Labeled Protein

Objective: To digest the BMBF-labeled protein into peptides for identification of the modification site by mass spectrometry.

Materials:

  • BMBF-labeled protein sample from Protocol 1

  • Urea or Guanidine Hydrochloride (for denaturation)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (for reduction)

  • Iodoacetamide (IAA) (for alkylation)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denaturation: Add urea to the labeled protein sample to a final concentration of 8 M and incubate for 30 minutes at room temperature.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.[4]

  • Quenching the Digestion: Acidify the sample with formic acid to a final concentration of 0.1% to stop the tryptic digestion.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 3: Identification of BMBF-Labeled Peptides by LC-MS/MS

Objective: To identify the specific amino acid residues modified by BMBF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • LC Separation: Inject the reconstituted peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan mass spectra to detect all eluting peptide ions.

    • MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) and acquire tandem mass spectra.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database containing the target protein sequence.

    • Specify the following variable modifications in the search parameters:

      • Carbamidomethylation of cysteine (+57.021 Da) (if IAA was used).

      • Oxidation of methionine (+15.995 Da).

      • Modification by BMBF on potential target residues (Tyrosine, Lysine, Serine, Histidine). The mass shift will be the mass of the BMBF molecule minus the mass of HBr (for reaction at the bromomethyl group) or HF (for reaction at the sulfonyl fluoride group). A precise calculation of the expected mass shift is crucial.

    • Identify the peptides that show the specific mass shift corresponding to BMBF modification.

    • Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of modification.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis lab_prot Purified Protein lab_react Labeling Reaction (1-4h, RT or 37°C) lab_prot->lab_react lab_bmbf BMBF Stock lab_bmbf->lab_react lab_quench Quenching (Optional) lab_react->lab_quench prep_denature Denaturation (8M Urea) lab_quench->prep_denature prep_reduce Reduction (DTT) prep_denature->prep_reduce prep_alkylate Alkylation (IAA) prep_reduce->prep_alkylate prep_digest Tryptic Digestion (Overnight, 37°C) prep_alkylate->prep_digest prep_desalt Desalting (C18 Column) prep_digest->prep_desalt ana_lcms LC-MS/MS prep_desalt->ana_lcms ana_search Database Search (Variable Modifications) ana_lcms->ana_search ana_identify Identification of Modified Peptides ana_search->ana_identify ana_validate Manual Validation ana_identify->ana_validate

Caption: Experimental workflow for identifying protein binding sites using BMBF.

logical_relationship cluster_moieties Reactive Moieties cluster_residues Target Amino Acid Residues reagent This compound (BMBF) sulfonyl_fluoride Sulfonyl Fluoride (-SO2F) reagent->sulfonyl_fluoride bromomethyl Bromomethyl (-CH2Br) reagent->bromomethyl covalent_modification Covalent Modification of Protein sulfonyl_fluoride->covalent_modification bromomethyl->covalent_modification tyr Tyrosine tyr->covalent_modification lys Lysine lys->covalent_modification ser Serine ser->covalent_modification his Histidine his->covalent_modification ms_analysis Mass Spectrometry Analysis covalent_modification->ms_analysis binding_site Binding Site Identification ms_analysis->binding_site

Caption: Logical relationship of BMBF's action in binding site identification.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(bromomethyl)benzenesulfonyl fluoride as a key reagent. This versatile building block is instrumental in the development of a variety of therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction

This compound is a bifunctional reagent featuring a reactive bromomethyl group and a sulfonyl fluoride moiety. The sulfonyl fluoride group is a stable and selective electrophile that readily reacts with nucleophiles such as amines and phenols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity, often leveraged in "click chemistry," makes it an invaluable tool in drug discovery for the synthesis of covalent inhibitors and other targeted therapeutics.[1] The bromomethyl group provides a secondary site for further functionalization, allowing for the creation of diverse molecular scaffolds.

One of the most significant applications of this reagent is in the synthesis of carbonic anhydrase IX (CA IX) inhibitors. CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is induced by hypoxia.[2][3] It plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[4][5] Consequently, the development of potent and selective CA IX inhibitors is a promising strategy for cancer therapy.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7612-88-6[1]
Molecular Formula C₇H₆BrFO₂S[1]
Molecular Weight 253.09 g/mol [1]
Appearance Solid[1]
Melting Point 80-85 °C[1]
Assay ≥97%[1]
Table 2: Representative Bioactive Molecules and their Biological Targets
Compound ClassBiological TargetTherapeutic AreaKey Synthetic Linkage
BenzenesulfonamidesCarbonic Anhydrase IX (CA IX)OncologySulfonamide
PhenylaminobenzolamidesCarbonic Anhydrase IX (CA IX)OncologySulfonamide
Thiazolone-based benzenesulfonamidesCarbonic Anhydrase IX (CA IX)Oncology, AntimicrobialSulfonamide
PyrazolylbenzenesulfonamidesCyclooxygenase-2 (COX-2)Anti-inflammatorySulfonamide
Covalent Kinase InhibitorsProtein Kinases (e.g., Src)OncologySulfonamide

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-(Aminomethyl)benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 4-(aminomethyl)benzenesulfonamides, a common scaffold for carbonic anhydrase inhibitors, starting from this compound.

Step 1: Synthesis of 4-(Azidomethyl)benzenesulfonyl fluoride

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)benzenesulfonyl fluoride.

Step 2: Reduction of the Azide to the Amine

  • Dissolve the 4-(azidomethyl)benzenesulfonyl fluoride (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a reducing agent, such as triphenylphosphine (1.1 eq) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • After completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent.

  • Purify the crude product by column chromatography to obtain 4-(aminomethyl)benzenesulfonyl fluoride.

Step 3: Sulfonamide Formation with a Primary or Secondary Amine

  • Dissolve 4-(aminomethyl)benzenesulfonyl fluoride (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a base, such as triethylamine or pyridine (1.5 eq), to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 4-(aminomethyl)benzenesulfonamide.

Protocol 2: Synthesis of a Thiazolone-based Benzenesulfonamide CA IX Inhibitor

This protocol is adapted from the synthesis of related benzenesulfonamide-based CA IX inhibitors and illustrates the multi-step synthesis of a potent class of anticancer agents.[2]

Step 1: Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

  • Suspend sulfanilamide (1.0 eq) in acetone and add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C and add 2-chloroacetyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and evaporate the filtrate to obtain the crude product.

  • Wash the crude solid with water and recrystallize from ethanol to yield 2-chloro-N-(4-sulfamoylphenyl)acetamide.

Step 2: Synthesis of 4-(((4-Oxo-4,5-dihydrothiazol-2-yl)amino)methyl)benzenesulfonamide

  • To a solution of 4-(aminomethyl)benzenesulfonamide (prepared as in Protocol 1, Step 2) (1.0 eq) in absolute ethanol, add 2-chloro-N-(4-sulfamoylphenyl)acetamide (1.0 eq) and ammonium thiocyanate (1.0 eq).

  • Reflux the reaction mixture for 3 hours, monitoring by TLC.

  • The solid product that forms during the reaction is filtered and washed with water.

  • Recrystallize the precipitate from ethanol to yield the final thiazolone-based benzenesulfonamide.

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow start 4-(Bromomethyl)benzenesulfonyl Fluoride azide 4-(Azidomethyl)benzenesulfonyl Fluoride start->azide NaN₃, DMF amine_intermediate 4-(Aminomethyl)benzenesulfonyl Fluoride azide->amine_intermediate Reduction (e.g., PPh₃, H₂O) final_product N-Substituted 4-(Aminomethyl)benzenesulfonamide amine_intermediate->final_product R¹R²NH, Base G cluster_pathway Carbonic Anhydrase IX (CA IX) Signaling in Tumor Hypoxia hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Gene Transcription & Expression hif1a->ca9_expression ca9_protein CA IX Protein (on cell surface) ca9_expression->ca9_protein ph_regulation Extracellular Acidification & Intracellular Alkalinization ca9_protein->ph_regulation CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ survival Tumor Cell Survival & Proliferation ph_regulation->survival invasion Invasion & Metastasis ph_regulation->invasion resistance Therapeutic Resistance ph_regulation->resistance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Conjugation Reactions with 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)benzenesulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinking reagent. It possesses two distinct reactive moieties, allowing for selective and sequential conjugation to biomolecules. The two reactive groups are:

  • Sulfonyl Fluoride (-SO₂F): This group is known to react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine.[1][2] The reaction with lysine results in a stable sulfonamide bond.[3]

  • Bromomethyl (-CH₂Br): This is a reactive alkyl bromide that readily undergoes nucleophilic substitution with softer nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1]

Q2: How can I control which part of the molecule reacts?

The chemoselectivity of this compound can be controlled primarily by adjusting the pH of the reaction buffer. The nucleophilicity of the target amino acid side chains is highly dependent on their protonation state, which is governed by the pH.

  • To favor reaction at the sulfonyl fluoride (e.g., with lysine): A higher pH (typically 8.5-9.5) is recommended. At this pH, the epsilon-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as a nucleophile and react with the sulfonyl fluoride.

  • To favor reaction at the bromomethyl group (e.g., with cysteine): A near-neutral to slightly acidic pH (typically 6.5-7.5) is ideal. The thiol group of cysteine (pKa ~8.3) is a potent nucleophile in its thiolate form. At this pH range, a sufficient concentration of the thiolate is present to react with the benzyl bromide, while minimizing the reactivity of lysine's amino group.

Q3: What are the main competing reactions I should be aware of?

The primary competing reaction is the hydrolysis of the reactive groups in aqueous buffers. Both the sulfonyl fluoride and the benzyl bromide can react with water, leading to the inactivation of the reagent.

  • Sulfonyl Fluoride Hydrolysis: Aryl sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts. However, their stability is pH-dependent, with increased rates of hydrolysis at higher pH.[4][5]

  • Benzyl Bromide Hydrolysis: Benzyl bromides can also undergo hydrolysis, particularly at elevated temperatures and pH.[6]

Another potential issue is the lack of chemoselectivity, where both ends of the linker react with the protein, potentially leading to unwanted crosslinking or a heterogeneous product mixture. Careful control of pH and stoichiometry is crucial to minimize this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conjugation 1. Incorrect pH: The pH of the reaction buffer is not optimal for the desired nucleophile's reactivity. 2. Reagent hydrolysis: The this compound has hydrolyzed before reacting with the protein. 3. Low protein concentration: Dilute protein solutions can lead to slow reaction kinetics. 4. Presence of interfering substances: Primary amines (e.g., Tris buffer) or thiols (e.g., DTT) in the buffer will compete with the protein for the reagent.1. Optimize pH: Verify the pH of your reaction buffer. For lysine targeting, use a pH of 8.5-9.5. For cysteine targeting, use a pH of 6.5-7.5. 2. Use fresh reagent: Prepare a stock solution of the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and add it to the reaction buffer. 3. Increase protein concentration: Concentrate the protein solution if possible. 4. Buffer exchange: Ensure the protein is in a suitable buffer (e.g., PBS or borate buffer) free of interfering nucleophiles.
Non-specific conjugation or crosslinking 1. Incorrect pH: The chosen pH allows for significant reactivity of both the sulfonyl fluoride and the bromomethyl group. 2. Excess reagent: A high molar excess of the crosslinker increases the likelihood of multiple modifications and crosslinking. 3. Prolonged reaction time: Longer reaction times can lead to reactions with less reactive nucleophiles.1. Fine-tune pH: Narrow the pH range to maximize the reactivity of the desired nucleophile while minimizing the reactivity of others. 2. Optimize stoichiometry: Perform a titration to determine the optimal molar ratio of the crosslinker to the protein. Start with a lower excess (e.g., 5-10 fold) and increase if necessary. 3. Monitor reaction time: Perform time-course experiments to determine the optimal reaction time for sufficient labeling without significant side reactions.
Protein precipitation during conjugation 1. High degree of modification: Excessive labeling can alter the protein's solubility. 2. Change in protein charge: Modification of charged residues like lysine can affect the protein's isoelectric point and solubility. 3. Solvent incompatibility: The organic solvent used to dissolve the crosslinker may cause protein precipitation if added too quickly or in a large volume.1. Reduce reagent stoichiometry: Use a lower molar excess of the crosslinker. 2. Adjust buffer conditions: Consider using a buffer with a different salt concentration or including additives that enhance protein stability. 3. Optimize reagent addition: Add the crosslinker stock solution slowly to the protein solution while gently mixing. Keep the volume of the organic solvent to a minimum (typically <5% of the total reaction volume).

Data Presentation

The following tables summarize the general reaction conditions for targeting specific amino acid residues with the two reactive moieties of this compound. Please note that optimal conditions can vary depending on the specific protein and should be empirically determined.

Table 1: General Reaction Conditions for Sulfonyl Fluoride Conjugation to Lysine

ParameterRecommended RangeNotes
pH 8.5 - 9.5To deprotonate the lysine ε-amino group.
Temperature 4 - 25 °CLower temperatures can help to minimize hydrolysis and non-specific reactions.
Reaction Time 1 - 4 hoursMonitor the reaction progress to determine the optimal time.
Buffer Borate or PhosphateAvoid buffers containing primary amines (e.g., Tris).
Reagent Molar Excess 5 - 20 foldThe optimal ratio should be determined experimentally.

Table 2: General Reaction Conditions for Benzyl Bromide Conjugation to Cysteine

ParameterRecommended RangeNotes
pH 6.5 - 7.5To have a sufficient concentration of the reactive thiolate anion while minimizing amine reactivity.
Temperature 4 - 25 °C
Reaction Time 1 - 2 hoursBenzyl bromides are generally highly reactive towards thiols.
Buffer PhosphateAvoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).
Reagent Molar Excess 5 - 15 fold

Experimental Protocols

Protocol 1: Selective Conjugation to Lysine Residues

This protocol aims to selectively target lysine residues via the sulfonyl fluoride moiety.

  • Protein Preparation:

    • Prepare the protein in a suitable buffer, such as 100 mM sodium borate or sodium phosphate, pH 8.5.

    • Ensure the protein concentration is at least 1 mg/mL.

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Selective Conjugation to Cysteine Residues

This protocol is designed to selectively target cysteine residues via the bromomethyl group.

  • Protein Preparation:

    • If the cysteine residue is in a disulfide bond, it must first be reduced. Treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP.

    • Remove the reducing agent by buffer exchange into a degassed buffer, such as 100 mM sodium phosphate, pH 7.0, containing 1 mM EDTA.

    • The protein concentration should be at least 1 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours in the dark to prevent light-induced side reactions.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common issues and for performing a sequential dual-labeling experiment.

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Conjugation start->low_yield non_specific Non-specific Labeling start->non_specific precipitation Protein Precipitation start->precipitation check_ph Verify Buffer pH low_yield->check_ph Is pH optimal? check_reagent Use Fresh Reagent Stock low_yield->check_reagent Is reagent fresh? check_buffer Check for Interfering Buffer Components low_yield->check_buffer Buffer compatible? protein_conc Increase Protein Concentration low_yield->protein_conc Protein conc. > 1mg/mL? non_specific->check_ph optimize_stoich Optimize Reagent: Protein Ratio non_specific->optimize_stoich optimize_time Optimize Reaction Time non_specific->optimize_time precipitation->optimize_stoich slow_addition Add Reagent Slowly precipitation->slow_addition

Troubleshooting workflow for conjugation reactions.

SequentialLabeling start Start: Protein with Lysine and Cysteine step1 Step 1: Cysteine Labeling (pH 6.5-7.5) with Bromomethyl Group start->step1 purify1 Purification Step 1 (Remove excess reagent) step1->purify1 step2 Step 2: Lysine Labeling (pH 8.5-9.5) with Sulfonyl Fluoride purify1->step2 purify2 Purification Step 2 (Final conjugate) step2->purify2 end Dual-Labeled Protein purify2->end

Sequential dual-labeling experimental workflow.

References

Technical Support Center: 4-(Bromomethyl)benzenesulfonyl Fluoride in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(Bromomethyl)benzenesulfonyl fluoride for protein labeling. This bifunctional reagent offers unique opportunities for probing protein structure and interactions but also presents challenges due to its dual reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein labeling?

This compound is a chemical reagent that contains two distinct reactive groups: a sulfonyl fluoride (-SO₂F) and a bromomethyl (-CH₂Br) group. This bifunctional nature allows it to act as a versatile tool in chemical biology and proteomics. The sulfonyl fluoride is a "warhead" that can form stable covalent bonds with a range of nucleophilic amino acid residues.[1] The bromomethyl group is an alkylating agent that can also react with nucleophilic residues. This dual reactivity enables its use in applications such as identifying and mapping functionally important protein residues, and as a cross-linker to study protein-protein interactions.

Q2: Which amino acid residues does this compound react with?

Both functional groups of this compound target nucleophilic amino acid side chains.

  • Sulfonyl fluoride (-SO₂F): This group is known to react with serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] The reactivity is context-dependent, influenced by the local microenvironment within the protein that can stabilize the reaction.[2]

  • Bromomethyl (-CH₂Br): As an alkylating agent, this group also reacts with a broad range of nucleophilic residues, including cysteine, histidine, lysine, methionine, aspartate, and glutamate.

Q3: What are the most common side reactions when using this reagent?

The primary side reactions stem from the reagent's dual reactivity and the broad specificity of each reactive group. These include:

  • Off-Target Labeling: Modification of amino acid residues that are not the intended target. Due to the broad reactivity of both the sulfonyl fluoride and bromomethyl groups, labeling can occur at multiple sites on a single protein.

  • Intra-protein Cross-linking: If both functional groups react with residues on the same protein molecule, it can result in the formation of an internal cross-link, which can alter the protein's conformation and function.

  • Inter-protein Cross-linking: When the two groups react with residues on different protein molecules, it leads to the formation of protein-protein conjugates or aggregates.

  • Hydrolysis: The sulfonyl fluoride group can undergo hydrolysis in aqueous solutions, rendering the reagent inactive for its intended labeling reaction. The rate of hydrolysis is influenced by pH and the electronic properties of the aryl ring.[3]

  • Reaction with Buffers: Buffers containing nucleophilic components (e.g., Tris) can react with the reagent, reducing its effective concentration for protein labeling.

Troubleshooting Guides

Problem 1: Low or No Labeling Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Reagent Instability/Hydrolysis Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid prolonged storage of aqueous working solutions.
Incorrect pH The optimal pH for labeling can be a compromise. Amine labeling (lysine) is more efficient at a slightly basic pH (e.g., 8.0-9.0), but hydrolysis of the sulfonyl fluoride is also faster at higher pH.[4] Consider performing a pH titration experiment (e.g., pH 7.0, 7.5, 8.0) to find the best balance between labeling efficiency and reagent stability.
Incompatible Buffer Avoid buffers with primary or secondary amines (e.g., Tris) or other nucleophiles. Use non-nucleophilic buffers such as HEPES, phosphate, or bicarbonate.[4]
Insufficient Reagent Concentration Perform a titration of the reagent concentration. Start with a 10-fold molar excess over the protein and increase if necessary. However, be aware that higher concentrations can increase the likelihood of off-target reactions and protein precipitation.
Low Protein Concentration Low protein concentrations can slow down the reaction kinetics. If possible, increase the concentration of your target protein.
Problem 2: Protein Precipitation or Aggregation During Labeling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Excessive Labeling High levels of modification can alter the protein's surface properties, leading to precipitation. Reduce the molar excess of the labeling reagent and/or decrease the reaction time.
Inter-protein Cross-linking The bifunctional nature of the reagent can lead to the formation of protein aggregates. Lower the protein concentration during the labeling reaction to favor intra-molecular reactions over inter-molecular ones. Also, consider reducing the reagent-to-protein molar ratio.
Solvent Shock If the reagent is dissolved in a high concentration of organic solvent (e.g., DMSO), its addition to the aqueous protein solution can cause precipitation. Add the reagent stock solution slowly while gently vortexing the protein solution. Ensure the final concentration of the organic solvent is low (typically <5% v/v).
Problem 3: Loss of Protein Function (e.g., Enzyme Activity, Binding Affinity)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Modification of Critical Residues A residue in the active site or a binding interface may have been labeled. If the location of critical residues is known, consider using site-directed mutagenesis to protect these sites or to introduce a more reactive residue at a desired location away from the functional site.
Conformational Changes due to Labeling/Cross-linking Intra-molecular cross-linking can lock the protein in an inactive conformation. To minimize this, try reducing the reaction time and reagent concentration.
Non-specific Binding of the Reagent The reagent itself might non-covalently bind to the protein and inhibit its function. Ensure that excess, unreacted reagent is removed after the labeling reaction using methods like dialysis, desalting columns, or precipitation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Prepare the purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the desired molar excess of the labeling reagent to the protein solution. A starting point is a 10-fold molar excess.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent with a high concentration of nucleophiles, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted reagent and by-products by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Protocol 2: Mass Spectrometry Workflow for Identifying Labeled Residues and Cross-links
  • Sample Preparation:

    • After the labeling reaction and removal of excess reagent, denature the protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Digest the protein with a protease such as trypsin overnight at 37°C. For complex cross-linking analysis, sequential digestion with a second protease (e.g., GluC, AspN) can improve sequence coverage.[5]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • For cross-linked samples, specialized data acquisition methods may be beneficial, such as those that trigger MS/MS on species with a higher charge state.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, MaxLynx) to identify cross-linked peptides from the complex MS/MS data. These tools can identify peptides linked by the reagent and pinpoint the modified residues.

    • For single modifications, standard proteomics software can be used to search for the mass shift corresponding to the addition of the reagent minus the leaving groups (HF and HBr).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis p Purified Protein lr Incubate (pH, Time, Temp) p->lr r This compound in DMSO r->lr q Quench Reaction (e.g., Tris) lr->q sec Size-Exclusion Chromatography q->sec p_labeled Labeled Protein ms Mass Spectrometry p_labeled->ms sec->p_labeled da Data Analysis ms->da troubleshooting_logic cluster_low_yield Low/No Labeling cluster_precipitation Protein Precipitation cluster_function_loss Loss of Function start Problem with Labeling q1 Check Reagent Stability & Buffer Compatibility start->q1 q2 High Reagent or Protein Concentration? start->q2 q3 Modification of Critical Residues? start->q3 a1_yes Optimize Reaction Conditions (pH, Conc.) q1->a1_yes No a1_no Prepare Fresh Reagent & Use Non-nucleophilic Buffer q1->a1_no Yes a2_yes Reduce Reagent/Protein Concentration & Time q2->a2_yes Yes a2_no Check for Solvent Shock q2->a2_no No a3_yes Identify Labeling Site (MS) & Consider Mutagenesis q3->a3_yes Likely a3_no Investigate Conformational Changes q3->a3_no Unlikely

References

How to avoid hydrolysis of 4-(Bromomethyl)benzenesulfonyl fluoride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of 4-(Bromomethyl)benzenesulfonyl fluoride to prevent its hydrolysis during experiments. By following these protocols and troubleshooting tips, users can ensure the integrity of the reagent and the success of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional reagent commonly used in chemical biology and drug discovery.[1] It contains two reactive sites: a sulfonyl fluoride group, which can covalently modify nucleophilic amino acid residues in proteins (such as lysine, serine, and tyrosine), and a bromomethyl group, which can react with other nucleophiles.[2][3] This dual reactivity makes it a valuable tool for designing chemical probes and cross-linking agents.

Q2: Why is hydrolysis of this compound a concern?

The sulfonyl fluoride moiety is susceptible to hydrolysis, where it reacts with water to form the corresponding sulfonic acid. This reaction is generally irreversible and renders the compound inactive for its intended purpose of reacting with protein nucleophiles. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, making sulfonyl fluorides relatively stable but still requiring careful handling to prevent moisture exposure.[2][4]

Q3: How can I detect if my sample of this compound has hydrolyzed?

Hydrolysis can be detected by various analytical techniques. The most common methods include:

  • NMR Spectroscopy: ¹⁹F NMR is particularly useful for detecting the disappearance of the sulfonyl fluoride signal and the appearance of new fluorine-containing species. ¹H NMR can also show changes in the aromatic and benzylic protons' chemical shifts upon hydrolysis.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weight of the parent compound and its hydrolyzed product (4-(bromomethyl)benzenesulfonyl sulfonic acid).

  • Thin-Layer Chromatography (TLC): The hydrolyzed product will have a different polarity and thus a different Rf value compared to the starting material.

Q4: What are the primary products of hydrolysis?

The primary hydrolysis product of this compound is 4-(bromomethyl)benzenesulfonic acid. In the presence of other nucleophiles, side reactions can also occur at the bromomethyl group.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in subsequent reactions (e.g., protein modification) Reagent has hydrolyzed due to improper storage or handling.- Confirm the integrity of the reagent using an analytical method (NMR, MS, or TLC).- If hydrolyzed, discard the reagent and use a fresh, properly stored sample.- Review storage and handling procedures to prevent future hydrolysis.
Inconsistent experimental results Partial hydrolysis of the reagent leading to variable concentrations of the active compound.- Always use freshly prepared solutions of this compound.- Avoid repeated freeze-thaw cycles of stock solutions.- Ensure all solvents and reagents are anhydrous.
Appearance of unexpected side products Reaction with trace amounts of water or other nucleophiles present in the reaction mixture.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).- Purify all reagents to remove nucleophilic impurities.- Add a non-nucleophilic base to scavenge any acid generated during the reaction.
Precipitate formation upon addition of the reagent to the reaction mixture The reagent may have low solubility in the chosen solvent, or the hydrolyzed product may be insoluble.- Choose a solvent in which this compound is highly soluble (e.g., anhydrous DMSO, DMF, or THF).- If using a mixed solvent system, add the reagent dissolved in a small amount of a compatible anhydrous organic solvent.

Data Presentation: Factors Affecting Stability

Parameter Condition Effect on Stability Recommendation
Moisture Presence of waterDecreases stability (promotes hydrolysis)Use anhydrous solvents and reagents; handle under an inert atmosphere.
pH Basic (high pH)Decreases stability (base-catalyzed hydrolysis)Maintain a neutral or slightly acidic pH during the reaction if possible.
pH Acidic (low pH)Generally more stable than at high pHIf compatible with the reaction, a slightly acidic environment is preferable.
Temperature Elevated temperaturesMay increase the rate of hydrolysisPerform reactions at or below room temperature if the reaction kinetics allow.
Solvent Protic solvents (e.g., alcohols)Can act as nucleophiles and react with the sulfonyl fluorideUse aprotic, anhydrous solvents such as THF, DMF, or DMSO.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the compound at -20°C or lower in a desiccator.[1] The container should be tightly sealed to prevent moisture ingress.

  • Handling: All handling of the solid compound and its solutions should be performed in a glove box or under a stream of dry inert gas (argon or nitrogen).

  • Weighing: Weigh the required amount of the solid compound quickly in a dry, tared vial.

  • Solution Preparation: Prepare stock solutions using anhydrous solvents. For example, anhydrous DMSO is a suitable solvent for preparing concentrated stock solutions.[1] Use a syringe to transfer anhydrous solvents.

Protocol 2: General Procedure for a Reaction Under Anhydrous Conditions

This protocol provides a general workflow for reacting this compound with a nucleophile while minimizing hydrolysis.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation:

    • Dissolve the nucleophilic substrate in the chosen anhydrous solvent in the reaction flask.

    • If a base is required, add it to the reaction mixture at this stage. Use a non-nucleophilic base if possible.

    • In a separate, dry vial, dissolve the required amount of this compound in the anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of the nucleophilic substrate to the desired reaction temperature (e.g., 0°C).

    • Slowly add the solution of this compound to the stirred solution of the nucleophile via a syringe.

    • Maintain the reaction temperature and inert atmosphere throughout the reaction.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS) to determine the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a proton source if a strong base was used). The work-up procedure should be designed to minimize contact with water until the reactive sulfonyl fluoride is consumed.

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway reagent This compound product 4-(Bromomethyl)benzenesulfonic acid reagent->product Hydrolysis water H₂O water->product hf HF Experimental_Workflow start Start: Plan Experiment prep_glassware Oven-dry glassware start->prep_glassware inert_atm Assemble under inert gas (Ar/N₂) prep_glassware->inert_atm anhydrous_solvents Use anhydrous solvents inert_atm->anhydrous_solvents prep_reagents Prepare reagent solutions anhydrous_solvents->prep_reagents reaction Perform reaction at controlled temperature prep_reagents->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring hydrolysis_check Hydrolysis Occurred? monitoring->hydrolysis_check workup Aqueous work-up (if necessary) end End: Purified Product workup->end hydrolysis_check->workup No troubleshoot Troubleshoot: - Check solvent dryness - Check inert atmosphere - Use fresh reagent hydrolysis_check->troubleshoot Yes troubleshoot->start

References

Troubleshooting low yield in 4-(Bromomethyl)benzenesulfonyl fluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzenesulfonyl fluoride. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for synthesizing this compound is via the radical bromination of 4-methylbenzenesulfonyl fluoride. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[1][2] The starting material, 4-methylbenzenesulfonyl fluoride, can be prepared from 4-methylbenzenesulfonyl chloride.

Q2: What are the primary causes of low yield in this reaction?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate amount of radical initiator can lead to unreacted starting material.

  • Side Reactions: The most common side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)benzenesulfonyl fluoride.[1]

  • Degradation of Product: The product is a lachrymator and can be sensitive to moisture and prolonged heating.

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency and selectivity.[1]

Q3: How can I minimize the formation of the dibrominated byproduct?

Minimizing the formation of 4-(dibromomethyl)benzenesulfonyl fluoride is crucial for obtaining a high yield of the desired product. Here are some strategies:

  • Control Stoichiometry: Use a slight excess of the starting material (4-methylbenzenesulfonyl fluoride) relative to NBS.

  • Slow Addition of NBS: Adding NBS portion-wise can help maintain a low concentration of bromine in the reaction mixture, disfavoring the second bromination.

  • Monitor the Reaction Closely: Use techniques like TLC or NMR to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed.[3]

Q4: What is the role of the radical initiator and how much should I use?

The radical initiator, such as AIBN, is essential for initiating the free-radical chain reaction that leads to benzylic bromination.[2] It decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 4-methylbenzenesulfonyl fluoride. A catalytic amount of the initiator is typically sufficient, usually in the range of 1-5 mol%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive radical initiator.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh batch of AIBN or another suitable initiator.2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator (e.g., reflux for CCl4 or acetonitrile with AIBN).3. Monitor the reaction by TLC or ¹H NMR and extend the reaction time if necessary.
Significant amount of dibrominated byproduct 1. Excess of NBS.2. High local concentration of bromine.1. Use a slight excess of 4-methylbenzenesulfonyl fluoride (e.g., 1.1 equivalents).2. Add NBS in small portions over the course of the reaction.
Reaction turns dark and complex mixture is formed 1. Reaction temperature is too high.2. Presence of impurities in the starting material or solvent.1. Lower the reaction temperature and ensure even heating.2. Use purified starting materials and dry, high-purity solvents.
Difficulty in isolating the pure product 1. Co-elution of product and starting material during chromatography.2. Product degradation during workup or purification.1. Optimize the solvent system for column chromatography to achieve better separation.2. Minimize exposure to water and high temperatures during the workup and purification steps. Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzenesulfonyl Fluoride from 4-Methylbenzenesulfonyl Chloride

This procedure is adapted from a general method for the synthesis of sulfonyl fluorides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzenesulfonyl chloride (1 equivalent).

  • Reagents: Add a suitable fluorinating agent such as potassium fluoride (1.5 equivalents) and a phase-transfer catalyst like 18-crown-6 (0.05 equivalents) in an appropriate solvent (e.g., acetonitrile).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-methylbenzenesulfonyl fluoride.

Protocol 2: Benzylic Bromination of 4-Methylbenzenesulfonyl Fluoride

This protocol is based on the findings of Nannicini et al. on the radical bromination of substituted toluenes.[1]

  • Reaction Setup: To a solution of 4-methylbenzenesulfonyl fluoride (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.05 equivalents).

  • Initiator: Add a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (0.02 equivalents).

  • Reaction: Heat the reaction mixture to 80°C for 6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The choice of solvent can have a significant impact on the yield and selectivity of the benzylic bromination reaction. The following table summarizes the results from the radical bromination of a related compound, 2,4-dichloro-3-methylbenzenesulfonyl chloride, in various solvents.[1]

Solvent Equivalents of AIBN Equivalents of NBS Temperature (°C) Time (h) Yield of Monobrominated Product (%) Yield of Dibrominated Product (%) Yield of Sulfonic Acid Byproduct (%)
CCl₄0.21.27066773
CH₂Cl₂0.21.240655510
Acetonitrile0.21.2806858<1
Acetonitrile0.22.0706909<1

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Purification start 4-Methylbenzenesulfonyl Chloride reagents1 KF, 18-crown-6, Acetonitrile start->reagents1 Add reaction1 Reflux reagents1->reaction1 Heat product1 4-Methylbenzenesulfonyl Fluoride reaction1->product1 reagents2 NBS, AIBN, Acetonitrile product1->reagents2 Add reaction2 Heat to 80°C reagents2->reaction2 Heat product2 Crude this compound reaction2->product2 purification Column Chromatography or Recrystallization product2->purification final_product Pure this compound purification->final_product troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion check_byproducts Analyze for Byproducts (NMR/MS) check_conversion->check_byproducts High Conversion solution1 Increase Reaction Time/Temp or Add More Initiator incomplete_reaction->solution1 dibromination High Dibromination check_byproducts->dibromination Dibrominated Product Detected degradation Degradation Products check_byproducts->degradation Other Impurities solution2 Adjust Stoichiometry (less NBS) or Slow NBS Addition dibromination->solution2 solution3 Use Milder Conditions, Check Purity of Reagents/Solvents degradation->solution3

References

Improving the selectivity of 4-(Bromomethyl)benzenesulfonyl fluoride for specific amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) for the selective modification of amino acid residues in proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BMBF) and what is it used for?

A1: this compound (BMBF) is a bifunctional chemical reagent. It contains two reactive moieties: a sulfonyl fluoride (-SO₂F) and a bromomethyl (-CH₂Br) group. The sulfonyl fluoride group acts as an electrophile that can covalently react with nucleophilic amino acid residues in proteins.[1][2] The bromomethyl group can be used for further chemical modifications. BMBF is primarily used as a chemical probe to study protein structure and function, and in the development of targeted covalent inhibitors in drug discovery.[3]

Q2: Which amino acids does BMBF react with?

A2: The sulfonyl fluoride group of BMBF is known to react with several nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and cysteine.[1][4] However, it displays a notable preference for tyrosine residues.[1] While it reacts rapidly with cysteine, the resulting thiosulfonate ester adduct is unstable.[5] The adducts formed with tyrosine (sulfonate ester) and lysine (sulfonamide) are generally stable.[5]

Q3: How can I improve the selectivity of BMBF for a specific amino acid?

A3: Improving selectivity is a critical aspect of experimental design. Key factors that influence selectivity include:

  • Reaction pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. For instance, the deprotonation of a tyrosine's hydroxyl group or a lysine's amino group is crucial for their nucleophilic attack. Conducting the labeling reaction within a physiological pH range of 7.4 to 8.0 is generally recommended.[6]

  • Local Protein Microenvironment: The protein's three-dimensional structure can significantly influence the pKa of amino acid side chains. A lower pKa increases the nucleophilicity of a residue, making it a more likely target for modification.[6]

  • Reaction Time and Temperature: Optimizing incubation time and temperature can help favor modification of the most reactive residues while minimizing non-specific labeling.

  • Probe Concentration: Using the lowest effective concentration of BMBF can help reduce off-target reactions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Protein Labeling BMBF Instability/Hydrolysis: BMBF can be susceptible to hydrolysis in aqueous buffers, reducing its effective concentration.Prepare fresh BMBF solutions in an anhydrous solvent like DMSO immediately before use. Minimize the time the reagent is in aqueous buffer before reacting with the protein.
Suboptimal Reaction pH: The target amino acid residue may not be sufficiently nucleophilic at the experimental pH.Perform a pH screen (e.g., from pH 7.0 to 8.5) to find the optimal condition for labeling your protein of interest.
Absence of a Reactive Nucleophile: The target protein may lack an accessible and reactive nucleophilic amino acid in a suitable microenvironment.Analyze the protein structure (if available) or sequence to identify potential reactive residues (Tyr, Lys, His, Ser). Consider site-directed mutagenesis to introduce a reactive residue if necessary.
Non-Specific/Off-Target Labeling High BMBF Concentration: Using an excessive concentration of BMBF can lead to the modification of less reactive residues.Perform a concentration titration of BMBF to determine the optimal concentration that provides sufficient on-target labeling with minimal off-target modification.
Prolonged Incubation Time: Longer reaction times can increase the chance of non-specific labeling.Optimize the incubation time by performing a time-course experiment.
Presence of Hyper-Reactive Residues: The protein may have other highly nucleophilic residues that are readily accessible.If possible, use site-directed mutagenesis to remove hyper-reactive, non-target residues. Alternatively, consider using a different labeling strategy.
Protein Precipitation During Labeling Change in Protein Properties: Covalent modification can alter the charge and hydrophobicity of the protein, leading to precipitation.Try performing the labeling reaction in the presence of stabilizing agents such as glycerol or non-ionic detergents. Lowering the molar excess of the labeling reagent can also help.[7]

Quantitative Data

The following table summarizes the reactivity of various aryl sulfonyl fluorides with a model nonapeptide containing both a tyrosine and a lysine residue. This data provides insight into the inherent selectivity of the sulfonyl fluoride warhead for these two amino acids.

CompoundNonapeptide Conversion (%)Tyrosine Labeling (%)Lysine Labeling (%)
Phenylsulfonyl fluoride83~75~8
3-Carboxybenzenesulfonyl fluoride65~60~5
4-Carboxybenzenesulfonyl fluoride79~70~9
3-Aminobenzenesulfonyl fluoride84~78~6
4-Aminobenzenesulfonyl fluoride000

Data adapted from a study on a panel of sulfonyl fluorides, providing a general trend for the reactivity of the sulfonyl fluoride moiety.[1]

Experimental Protocols

Protocol 1: Selective Labeling of Tyrosine Residues with BMBF

This protocol outlines a general procedure for labeling a purified protein with BMBF to target tyrosine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0)

  • This compound (BMBF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis tubing

  • LC-MS/MS system for analysis

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) or other nucleophiles.

  • BMBF Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of BMBF in anhydrous DMSO.

  • Labeling Reaction: Add the BMBF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may vary depending on the protein.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule nucleophile like β-mercaptoethanol or dithiothreitol.

  • Removal of Excess BMBF: Remove unreacted BMBF using a desalting column or by dialysis against a suitable buffer.

  • Analysis of Labeling:

    • Confirm covalent modification by intact protein mass spectrometry. An increase in mass corresponding to the addition of the BMBF moiety (minus HF) should be observed.

    • To identify the specific site(s) of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[8][9]

Protocol 2: Identification of BMBF-Labeled Peptides by Mass Spectrometry

Procedure:

  • In-solution or In-gel Digestion: The BMBF-labeled protein is denatured, reduced, alkylated, and then digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[10]

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest) with a variable modification corresponding to the mass of the BMBF adduct on potential target residues (Tyr, Lys, His, Ser).

  • Data Analysis: The search results are analyzed to identify the specific peptides that have been modified by BMBF and to pinpoint the exact amino acid residue of modification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prot_Prep Protein Preparation Labeling Labeling Reaction Prot_Prep->Labeling BMBF_Prep BMBF Stock Solution BMBF_Prep->Labeling Incubation Incubation Labeling->Incubation Quench Quench Reaction Incubation->Quench Removal Remove Excess BMBF Quench->Removal Intact_MS Intact Protein MS Removal->Intact_MS Digestion Proteolytic Digestion Removal->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for protein labeling with BMBF and subsequent analysis.

Selectivity_Factors cluster_factors Influencing Factors Selectivity Selectivity of BMBF pH Reaction pH Selectivity->pH Concentration BMBF Concentration Selectivity->Concentration Time_Temp Time & Temperature Selectivity->Time_Temp Microenvironment Protein Microenvironment (pKa) Selectivity->Microenvironment

Caption: Key factors influencing the selectivity of BMBF for specific amino acids.

Caption: A logical flowchart for troubleshooting common issues during BMBF labeling experiments.

References

Dealing with poor solubility of 4-(Bromomethyl)benzenesulfonyl fluoride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) and facing challenges with its poor solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (BMBF) precipitate when I add it to my aqueous reaction buffer?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct addition of solid BMBF or a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to exceed its solubility limit and precipitate out of solution.

Q2: What is the recommended solvent for preparing a stock solution of BMBF?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of BMBF.[1] BMBF is soluble in DMSO at concentrations of 100 mg/mL or higher.[1]

Q3: How can I improve the solubility of BMBF in my aqueous reaction mixture?

A3: There are two primary methods to improve the solubility of BMBF in aqueous buffers:

  • Using a Co-solvent: Prepare a concentrated stock solution of BMBF in anhydrous DMSO and add a small volume to your reaction buffer. The final concentration of DMSO in the reaction should be kept as low as possible, ideally between 1-5% (v/v), to minimize potential effects on protein stability and function.[2]

  • Using a Solubility Enhancer: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate the hydrophobic BMBF molecule, increasing its aqueous solubility.[3][4] This is a useful alternative if DMSO is incompatible with your experimental system.

Q4: What is the stability of BMBF in aqueous buffers?

A4: BMBF contains a sulfonyl fluoride group, which is relatively stable to hydrolysis compared to other sulfonyl halides like sulfonyl chlorides.[5][6] However, the stability is pH-dependent. It is more stable in neutral to slightly acidic conditions. Hydrolysis can be catalyzed by nucleophiles such as acetate ions.[6][7] Therefore, it is recommended to use buffers such as phosphate or HEPES at a pH around 7.

Q5: What are the reactive groups of BMBF and what do they target?

A5: BMBF is a bifunctional reagent with two reactive sites:

  • Bromomethyl group: This group is an alkylating agent that can react with nucleophilic side chains of amino acids, primarily the thiol group of cysteine, but also potentially with histidine and methionine.

  • Sulfonyl fluoride group: This group is an electrophile that reacts with nucleophilic amino acid residues, particularly the hydroxyl group of serine, threonine, and tyrosine, as well as the epsilon-amino group of lysine.

Q6: Can I use Tris buffer for my reaction with BMBF?

A6: It is generally not recommended to use buffers containing primary or secondary amines, such as Tris, as they can react with the sulfonyl fluoride group of BMBF, leading to quenching of the reagent and a reduction in labeling efficiency.

Troubleshooting Guides

Issue 1: BMBF precipitates upon addition to the reaction buffer.
Possible Cause Troubleshooting Step Rationale
Concentration of BMBF is too high for the amount of co-solvent. 1. Decrease the final concentration of BMBF in the reaction. 2. Increase the percentage of DMSO in the final reaction volume (up to 10% v/v, but monitor protein stability).[8][9] 3. Add the BMBF stock solution to the reaction mixture slowly while vortexing.To maintain BMBF below its solubility limit in the aqueous/organic mixture.
The BMBF stock solution was not prepared correctly. 1. Ensure the BMBF is fully dissolved in anhydrous DMSO before use. 2. Prepare the BMBF stock solution fresh for each experiment.Undissolved particles in the stock solution will immediately precipitate in the aqueous buffer.
Incompatibility with buffer components. 1. Switch to a different buffer system (e.g., from phosphate to HEPES). 2. Consider using a solubility enhancer like HP-β-CD instead of a co-solvent.[3][4]Some buffer components can salt out the BMBF, reducing its solubility.
Issue 2: Low or no labeling of the target protein.
Possible Cause Troubleshooting Step Rationale
Hydrolysis of the sulfonyl fluoride group. 1. Check the pH of your reaction buffer; ideally, it should be between 6.5 and 7.5. 2. Avoid buffers containing nucleophiles that can accelerate hydrolysis (e.g., acetate).[6][7] 3. Use freshly prepared BMBF stock and reaction buffers.The sulfonyl fluoride is the reactive group for targeting certain amino acids, and its hydrolysis will inactivate the reagent.
Reaction time is too short. Increase the incubation time of the reaction.The reaction between BMBF and the target amino acid residues may be slow.
Insufficient molar excess of BMBF. Increase the molar excess of BMBF to the protein. Perform a titration to find the optimal ratio.To drive the reaction to completion, a higher concentration of the labeling reagent may be needed.
The target amino acid residues are not accessible. 1. Perform the labeling reaction under denaturing conditions (if compatible with the experimental goals). 2. Confirm the presence and accessibility of target residues (e.g., Cys, Ser, Tyr, Lys) on your protein of interest.The reactive sites on the protein must be exposed to the solvent to react with BMBF.
Issue 3: Protein aggregation or precipitation after labeling.
Possible Cause Troubleshooting Step Rationale
Over-labeling of the protein. 1. Reduce the molar excess of BMBF used in the reaction. 2. Decrease the reaction time.Excessive modification of the protein surface can alter its isoelectric point and increase its hydrophobicity, leading to aggregation.[10]
High concentration of DMSO. 1. Reduce the final concentration of DMSO in the reaction mixture. 2. Consider using an alternative solubilization method, such as cyclodextrins.High concentrations of DMSO can have a destabilizing effect on some proteins.[2]
Protein instability under reaction conditions. 1. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. 2. Add stabilizing agents to the buffer, such as glycerol or non-ionic detergents (e.g., Tween-20), if compatible with downstream applications.[11]To minimize protein unfolding and aggregation during the labeling process.

Quantitative Data Summary

The optimal concentrations of co-solvents and solubility enhancers should be determined empirically for each specific protein and experimental setup. The following tables provide a starting point for optimization.

Table 1: Recommended Starting Concentrations of Co-solvents and Solubility Enhancers

Solubilizing Agent Recommended Starting Concentration Maximum Recommended Concentration Notes
Dimethyl Sulfoxide (DMSO) 1 - 5% (v/v)10% (v/v)Higher concentrations can negatively impact protein stability.[2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 5 mM20 mMCan be a good alternative to organic co-solvents.

Table 2: BMBF Stock Solution and Reaction Concentrations

Parameter Recommended Value Notes
BMBF Stock Solution Concentration in DMSO 10 - 50 mMPrepare fresh before each use.
Protein Concentration in Reaction 1 - 10 mg/mLHigher protein concentrations can sometimes help to reduce non-specific binding and aggregation.
Molar Excess of BMBF to Protein 10 - 50 foldThe optimal ratio needs to be determined experimentally.

Experimental Protocols

Protocol: Solubilization of BMBF and Labeling of a Target Protein

This protocol provides a general workflow for labeling a protein with BMBF using DMSO as a co-solvent.

Materials:

  • This compound (BMBF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target protein in an appropriate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine)

  • Desalting column or dialysis cassette for removal of excess reagent

Procedure:

  • Preparation of BMBF Stock Solution:

    • Immediately before use, weigh out the required amount of BMBF in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the BMBF is completely dissolved.

  • Protein Preparation:

    • Ensure your protein of interest is in a suitable buffer at the desired concentration. The buffer should not contain primary or secondary amines.

  • Labeling Reaction:

    • Calculate the volume of the BMBF stock solution needed to achieve the desired molar excess over the protein.

    • While gently vortexing the protein solution, slowly add the calculated volume of the BMBF stock solution.

    • Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted BMBF.

  • Removal of Excess Reagent:

    • Remove the unreacted BMBF and quenching reagent byproducts using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization of Labeled Protein:

    • Confirm the labeling of your protein using appropriate analytical techniques, such as mass spectrometry or SDS-PAGE (if the modification results in a detectable mass shift).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis prep_bmbf Prepare BMBF Stock in Anhydrous DMSO add_bmbf Add BMBF Stock to Protein Solution (Slowly) prep_bmbf->add_bmbf prep_protein Prepare Protein in Amine-Free Buffer prep_protein->add_bmbf incubate Incubate (e.g., 1-2h at RT) add_bmbf->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: Experimental workflow for protein labeling with BMBF.

troubleshooting_logic cluster_solutions_precipitate Precipitation Solutions cluster_solutions_labeling Low Labeling Solutions cluster_solutions_aggregation Aggregation Solutions start Start Labeling Reaction precipitate Precipitation Occurs? start->precipitate low_labeling Low/No Labeling? precipitate->low_labeling No sol_precipitate_1 Decrease BMBF Conc. precipitate->sol_precipitate_1 Yes aggregation Protein Aggregation? low_labeling->aggregation No sol_labeling_1 Increase BMBF Excess low_labeling->sol_labeling_1 Yes success Successful Labeling aggregation->success No sol_agg_1 Decrease BMBF Excess aggregation->sol_agg_1 Yes sol_precipitate_2 Increase Co-solvent % sol_precipitate_3 Use Cyclodextrin sol_labeling_2 Increase Reaction Time sol_labeling_3 Check Buffer pH sol_agg_2 Lower Temperature sol_agg_3 Add Stabilizers

Caption: Troubleshooting decision tree for BMBF labeling.

References

Preventing non-specific binding of 4-(Bromomethyl)benzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding during their experiments with this reactive chemical probe.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding of BMBF in a question-and-answer format.

Question 1: I am observing high background signal in my assay, suggesting significant non-specific binding of BMBF. What are the potential causes and how can I reduce it?

Answer: High background signal is a common indicator of non-specific binding, where BMBF reacts with proteins or other biomolecules other than the intended target. This can be caused by several factors, including overly harsh reaction conditions or the inherent reactivity of the probe. Here are key parameters you can adjust to minimize non-specific binding:

Table 1: Factors Influencing Non-Specific Binding of BMBF and Mitigation Strategies

ParameterPotential Impact on Non-specific BindingRecommended AdjustmentExpected Outcome
BMBF Concentration High concentrations increase the likelihood of off-target reactions.Titrate BMBF concentration down to the lowest effective level (e.g., start with a range of 1 µM to 50 µM).Reduced background signal while maintaining sufficient on-target labeling.
Incubation Time Longer incubation times can lead to accumulation of non-specific labeling.[1]Optimize incubation time; perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr).Identify the optimal window for target engagement before significant non-specific binding occurs.
pH of Reaction Buffer The reactivity of nucleophilic amino acid side chains (e.g., lysine, tyrosine) is pH-dependent. Higher pH generally increases nucleophilicity and can enhance non-specific reactions.Perform the assay at a lower pH (e.g., pH 7.0-7.4) if compatible with your target protein's stability and activity.[2]Decreased reactivity of off-target nucleophiles, leading to lower background.
Temperature Higher temperatures can increase reaction rates, including those of non-specific binding.Conduct incubations at a lower temperature (e.g., 4°C or room temperature) if the on-target reaction is still efficient.[3]Slower reaction kinetics, which can improve selectivity for the target.
Blocking Agents Absence of blocking agents leaves many sites open for non-specific adsorption and reaction.Add blocking agents to your buffer. Common choices include Bovine Serum Albumin (BSA) at 1-5% (w/v) or non-ionic surfactants like Tween-20 at 0.05-0.1% (v/v).Saturation of non-specific binding sites on surfaces and proteins, reducing background.
Ionic Strength Low salt concentrations may not sufficiently mask charge-based non-specific interactions.Increase the salt concentration in your buffer (e.g., NaCl from 150 mM to 500 mM).Shielding of electrostatic interactions that can contribute to non-specific binding.

Question 2: How can I confirm that the binding I observe is specific to my target of interest and not an artifact of non-specific labeling?

Answer: Differentiating between specific and non-specific binding is crucial for validating your results. A series of control experiments should be performed:

  • Competition Experiment: This is the gold standard for demonstrating specific binding. Pre-incubate your sample with an excess of a known, unlabeled inhibitor or ligand for your target protein before adding BMBF. If BMBF binding is specific, the pre-incubation with the competitor should block the BMBF labeling of your target.[4][5] A significant reduction in signal in the competitor-treated sample compared to the control (BMBF alone) indicates specific binding.

  • Inactive Control Compound: Synthesize or obtain an analog of BMBF where the reactive sulfonyl fluoride group is replaced with a non-reactive group (e.g., a sulfonate). This control compound should retain the same scaffold for non-covalent interactions but will be unable to form a covalent bond.[6] Absence of labeling with the inactive control supports a covalent mechanism of action for BMBF.

  • Target-Deficient System: If possible, perform the labeling experiment in a system that lacks your target protein (e.g., a knockout cell line, or by immunodepleting the protein from the lysate). A significant reduction or absence of signal in the target-deficient system is strong evidence for target-specific labeling.

  • Proteome-wide Selectivity Profiling: For a comprehensive analysis of off-targets, advanced chemoproteomic methods like Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry can be employed.[7][8][9] In this approach, you can identify all proteins that are covalently modified by BMBF in a complex biological sample.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does BMBF react with? A1: Sulfonyl fluorides are known to be reactive towards several nucleophilic amino acid residues. While they can react with serine, their reactivity is generally more pronounced with tyrosine, lysine, and histidine residues within the appropriate microenvironment of a protein binding pocket.[2][10][11][12]

Q2: What is the mechanism of action for BMBF's covalent modification? A2: BMBF acts as an electrophile. The sulfur atom of the sulfonyl fluoride moiety is attacked by a nucleophilic amino acid side chain on the protein target. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond between BMBF and the protein. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2][13]

Q3: How should I prepare and store BMBF? A3: BMBF is a reactive compound and should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment. For storage, it is recommended to keep the solid compound at -20°C. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO and can be stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: Can I use BMBF for in-cell or in-vivo experiments? A4: Yes, sulfonyl fluoride-based probes have been successfully used in living cells.[11][12] However, their broader reactivity necessitates careful validation of on-target engagement and assessment of off-target effects. For in-cell experiments, it is crucial to optimize the concentration and incubation time to maximize target labeling while minimizing cellular toxicity and non-specific reactions.

Q5: My target protein has multiple potential reactive residues. How can I determine the specific site of BMBF labeling? A5: Identifying the precise amino acid residue modified by BMBF typically requires mass spectrometry-based proteomics. After labeling your purified protein or protein complex, it can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The peptide carrying the BMBF modification will have a characteristic mass shift, allowing for the identification of the exact site of covalent attachment.[11]

Experimental Protocols

Protocol: Assessing and Minimizing Non-Specific Binding of BMBF using Competitive Profiling

This protocol describes a general workflow to evaluate the specificity of BMBF labeling in a cell lysate using a competitive activity-based protein profiling approach.

  • Preparation of Reagents:

    • Lysis Buffer: Prepare a suitable lysis buffer for your target protein (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).

    • BMBF Stock Solution: Prepare a 10 mM stock solution of BMBF in anhydrous DMSO.

    • Competitor Stock Solution: Prepare a 10 mM stock solution of a known unlabeled inhibitor/ligand for your target protein in DMSO.

    • Blocking Buffer: 5% (w/v) BSA in PBS.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).

  • Competitive Labeling:

    • Set up the following reactions in triplicate in microcentrifuge tubes:

      • Negative Control (DMSO): 50 µL of cell lysate + 1 µL of DMSO.

      • BMBF Labeling: 50 µL of cell lysate + 1 µL of BMBF stock solution (final concentration will depend on optimization, e.g., 10 µM).

      • Competitive Labeling: 50 µL of cell lysate + 1 µL of competitor stock solution (e.g., 100 µM final concentration). Incubate for 30 minutes at room temperature. Then, add 1 µL of BMBF stock solution (10 µM final concentration).

    • Incubate all tubes for 1 hour at room temperature with gentle mixing.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis by Western Blot:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A successful experiment will show a band for your target protein in the BMBF-labeled sample, and this band's intensity will be significantly reduced in the competitive labeling sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate DMSO_Ctrl Control Incubation (DMSO) Lysate->DMSO_Ctrl BMBF_Label BMBF Labeling Lysate->BMBF_Label Comp_Label Competitive Labeling (Competitor + BMBF) Lysate->Comp_Label BMBF Prepare BMBF Stock BMBF->BMBF_Label BMBF->Comp_Label Competitor Prepare Competitor Stock Competitor->Comp_Label SDS_PAGE SDS-PAGE DMSO_Ctrl->SDS_PAGE BMBF_Label->SDS_PAGE Comp_Label->SDS_PAGE Western Western Blot SDS_PAGE->Western Analysis Analyze Signal Reduction Western->Analysis

Caption: Workflow for assessing BMBF target specificity.

Troubleshooting_Flowchart Start High Non-Specific Binding Observed Q_Conc Is BMBF concentration optimized? Start->Q_Conc A_Conc Titrate BMBF to lower concentration Q_Conc->A_Conc No Q_Time Is incubation time optimized? Q_Conc->Q_Time Yes A_Conc->Q_Time A_Time Reduce incubation time Q_Time->A_Time No Q_Buffer Are buffer conditions optimal? Q_Time->Q_Buffer Yes A_Time->Q_Buffer A_Buffer Adjust pH (lower) Increase salt concentration Q_Buffer->A_Buffer No Q_Block Are blocking agents used? Q_Buffer->Q_Block Yes A_Buffer->Q_Block A_Block Add BSA or Tween-20 to buffer Q_Block->A_Block No Q_Controls Have control experiments been performed? Q_Block->Q_Controls Yes A_Block->Q_Controls A_Controls Perform competition assay Use inactive control probe Q_Controls->A_Controls No End Binding Specificity Improved Q_Controls->End Yes A_Controls->End

Caption: Troubleshooting decision tree for BMBF non-specific binding.

References

Quenching excess 4-(Bromomethyl)benzenesulfonyl fluoride after reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzenesulfonyl fluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on quenching excess reagent after a reaction.

Troubleshooting Guide

This guide addresses common problems that may arise when quenching reactions involving excess this compound.

Q1: My reaction is complete, but I'm unsure how to quench the excess this compound. Which quenching agent should I use?

A1: Excess this compound, a bifunctional electrophile, can be effectively quenched by adding a nucleophilic agent. The choice of quencher depends on the solvent and the functional groups present in your desired product. A common and effective strategy is the addition of a primary or secondary amine, such as diethylamine or n-butylamine . These amines readily react with both the sulfonyl fluoride and the bromomethyl group to form highly polar sulfonamides and benzylamines, which can be easily removed during an aqueous workup.

Alternatively, for a simpler workup where the formation of an amine-related byproduct is not a concern, a basic aqueous solution (e.g., 1 M NaOH) can be used to hydrolyze the sulfonyl fluoride and the benzyl bromide. However, be mindful that basic conditions might affect the stability of your product.

Q2: I've added the quenching agent, but I'm not sure if the quenching process is complete. How can I monitor the quench reaction?

A2: The completion of the quenching reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture before and after adding the quenching agent, and at time intervals (e.g., 15-30 minutes) after quenching. The spot corresponding to this compound should disappear upon complete reaction. A new, more polar spot corresponding to the quenched product should appear.

For more quantitative analysis, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.[1]

Q3: After quenching and aqueous workup, I'm observing an emulsion or my product is not separating well from the aqueous layer. What should I do?

A3: Emulsion formation is a common issue, especially when using basic aqueous solutions for quenching. To break an emulsion, you can try the following:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break up the emulsion.

  • Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break the emulsion.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

If your product has significant water solubility, you may need to perform multiple extractions with your organic solvent to recover it from the aqueous layer. Back-extraction of the combined aqueous layers is a good practice to maximize yield.

Q4: The crude NMR of my product shows impurities that I suspect are from the quenching agent. How can I avoid this?

A4: To minimize impurities from the quenching agent:

  • Use a Volatile Quenching Agent: If compatible with your reaction, using a volatile amine like diethylamine can be advantageous, as any excess can be more easily removed under reduced pressure.

  • Optimize the Amount of Quenching Agent: Use a minimal excess of the quenching agent (e.g., 1.5-2 equivalents relative to the excess this compound) to ensure complete reaction without introducing a large excess that needs to be removed later.

  • Aqueous Washes: Perform multiple washes of the organic layer with dilute acid (e.g., 1 M HCl) to remove basic impurities like excess amine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is a bifunctional organic compound. It possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The sulfonyl fluoride (-SO₂F) group, which is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonates, respectively.[2]
  • The bromomethyl (-CH₂Br) group, which is a benzylic halide and readily undergoes nucleophilic substitution (Sₙ2) reactions.

Q2: What are the main safety precautions when working with this compound?

A2: this compound is a hazardous substance and should be handled with appropriate safety measures. It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

Q3: How should I store this compound?

A3: This compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are some common nucleophiles that react with the sulfonyl fluoride group?

A4: The sulfonyl fluoride group is reactive towards a variety of nucleophiles. Common examples include primary and secondary amines (to form sulfonamides), alcohols and phenols (to form sulfonates), and thiols (to form thiosulfonates).[2] This reactivity is the foundation of SuFEx click chemistry.

Experimental Protocol: Quenching of Excess this compound

This protocol provides a general procedure for quenching excess this compound in a reaction mixture using diethylamine.

Materials:

  • Reaction mixture containing excess this compound

  • Diethylamine

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermicity of the quenching reaction.

  • Add the Quenching Agent: Slowly add diethylamine (1.5 to 2 equivalents with respect to the initial excess of this compound) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes.

  • Monitor Completion: Monitor the disappearance of this compound using TLC or LC-MS.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of the organic layer). This will remove excess diethylamine and its salts.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to neutralize any remaining acid.

    • Wash the organic layer with brine (1 x volume of the organic layer) to aid in drying.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Quenching Agents

Quenching AgentAdvantagesDisadvantages
Diethylamine - Volatile, easy to remove excess- Forms highly polar byproducts, aiding in separation- Can be a nucleophile in the main reaction if added too early- Requires acidic workup to remove
n-Butylamine - Less volatile than diethylamine, higher boiling point- Forms highly polar byproducts- Higher boiling point makes it harder to remove under vacuum
Aqueous NaOH - Inexpensive and readily available- Hydrolyzes both reactive sites- Can cause emulsions- May not be compatible with base-sensitive functional groups in the product
Methanol/Triethylamine - Mild conditions- Forms a sulfonate ester- May not be as efficient at quenching the bromomethyl group- Triethylamine needs to be removed

Visualizations

Quenching_Workflow Workflow for Quenching Excess this compound cluster_reaction Reaction Stage cluster_quenching Quenching Stage cluster_workup Workup & Purification A Reaction Completion (Monitored by TLC/LC-MS) B Cool Reaction to 0 °C A->B C Slow Addition of Nucleophilic Quencher (e.g., Diethylamine) B->C D Stir and Monitor Quench Completion C->D E Aqueous Workup (Acid/Base Washes) D->E F Drying and Solvent Removal E->F G Purification (e.g., Column Chromatography) F->G H Isolated Product G->H Troubleshooting_Logic Troubleshooting Logic for Quenching Issues start Problem Encountered During Quenching/Workup emulsion Emulsion Formation? start->emulsion incomplete_quench Incomplete Quench? start->incomplete_quench product_loss Low Product Yield? start->product_loss emulsion->incomplete_quench No add_brine Add Brine / Filter through Celite® emulsion->add_brine Yes incomplete_quench->product_loss No check_monitoring Verify Quench Completion (TLC/LC-MS) incomplete_quench->check_monitoring Yes back_extract Back-extract Aqueous Layers product_loss->back_extract Yes optimize_wash Optimize Aqueous Washes product_loss->optimize_wash If Impurities Present

References

Technical Support Center: Sulfonyl Fluoride Probes for In-Cell Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using sulfonyl fluoride (SF) probes for in-cell protein labeling. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl fluoride probe appears to be degrading in my aqueous buffer before I even add it to the cells. Why is this happening and how can I fix it?

A: This is likely due to the hydrolytic instability of the sulfonyl fluoride moiety. The stability of the S-F bond is sensitive to the electronic properties of the probe's scaffold and the pH of the buffer. Some aryl-sulfonyl fluorides, particularly those with certain substitutions, can be unstable in aqueous buffers at physiological pH.[1][2] To address this, you can:

  • Assess Stability: First, confirm the instability by measuring the probe's half-life in your specific buffer using LC-MS (see Protocol 2). Phenylmethylsulfonyl fluoride (PMSF), for example, has a half-life of about 35 minutes at pH 8.[2]

  • Modify the Probe: Synthesize analogues with altered steric and electronic properties. For instance, certain substitutions on an aryl ring can significantly increase stability.[1][3]

  • Use Fluorosulfate Analogues: Consider using an aryl fluorosulfate (-OSO₂F) warhead instead. Fluorosulfates are generally less reactive and more hydrolytically stable than sulfonyl fluorides due to resonance stabilization from the adjacent oxygen atom.[4][5][6]

Q2: What amino acid residues do sulfonyl fluorides react with? I'm concerned about off-target labeling.

A: Sulfonyl fluorides are versatile warheads that can react with several nucleophilic amino acid residues. The most common targets for forming stable covalent adducts are Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .[2][6][7][8] They can also react with Threonine (Thr) and Cysteine (Cys).[6]

  • Cysteine Adducts: The reaction with cysteine forms a thiosulfonate ester adduct which is typically unstable and collapses to a sulfinic acid, making it unsuitable for durable covalent inhibition.[7][8]

  • Context is Key: The reactivity is highly dependent on the local protein microenvironment.[4][5][9] A nucleophilic residue must be positioned correctly within the binding pocket for an efficient reaction to occur.[4] This "context-dependent" reactivity is crucial for achieving target specificity.

Q3: I'm seeing high background or many non-specific bands in my in-gel fluorescence experiment. What are the most likely causes?

A: High background is a common issue stemming from the inherent reactivity of the sulfonyl fluoride warhead. The primary causes are:

  • Excessive Probe Concentration: The probe may be reacting with abundant, accessible proteins non-specifically. Try titrating the probe concentration down to the lowest level that still provides a detectable signal for your target.

  • Long Incubation Time: Extended incubation can increase off-target labeling. Perform a time-course experiment to find the optimal incubation period.

  • Highly Reactive Probe: Your probe's scaffold may be intrinsically promiscuous. If possible, consider designing a less reactive version or switching to a more stable fluorosulfate analogue.[6]

  • Abundant Endogenous Targets: Serine hydrolases and proteases are a well-known class of proteins that are readily labeled by sulfonyl fluorides and can contribute to background.[4][10] You can use a competition experiment with a known, non-clickable inhibitor to confirm if background bands belong to a specific protein family.

Q4: I am not observing any labeling of my intracellular target protein. What should I troubleshoot?

A: A lack of signal can be frustrating. Here is a logical workflow to diagnose the problem:

  • Confirm Probe Integrity: First, ensure your probe is not degrading in the buffer (see Q1).

  • Verify Cell Permeability: The probe must be able to cross the cell membrane. If you suspect poor permeability, you can perform a control experiment using cell lysate instead of intact cells. If you see labeling in the lysate but not in cells, permeability is the likely issue. Modifying the probe's structure can improve cell penetration.[1][11]

  • Check Target Engagement: Use a cell-free system with purified recombinant protein to confirm that the probe can indeed react with its intended target under ideal conditions.

  • Optimize Labeling Conditions: The concentration of your probe or the incubation time may be insufficient. Try increasing the concentration and/or performing a time-course experiment.[12]

Q5: What is the difference between a sulfonyl fluoride (-SO₂F) and a fluorosulfate (-OSO₂F) warhead? When should I choose one over the other?

A: The key difference lies in their reactivity and stability.

  • Sulfonyl Fluorides (-SO₂F): More reactive and electrophilic. This makes them excellent for activity-based protein profiling (ABPP) and capturing a broad range of targets. However, this higher reactivity can lead to lower hydrolytic stability and more off-target labeling.[6]

  • Fluorosulfates (-OSO₂F): Less reactive and generally more stable in aqueous solutions.[5][13] This increased stability is beneficial for in-cell experiments requiring longer incubation times or for developing more selective covalent inhibitors. The change in reactivity can also sometimes alter the amino acid residue targeted within the same protein binding site.[4][6]

Choose a sulfonyl fluoride when you need a highly reactive probe for broad profiling or when targeting a less nucleophilic residue. Choose a fluorosulfate when you require higher stability, greater selectivity, and are concerned about off-target effects or probe degradation.[6]

Troubleshooting Guides

Problem: Low or No Target Labeling Signal

G start Low or No Signal check_stability Is the probe stable in aequous buffer? start->check_stability check_permeability Does the probe label the target in cell lysate? check_stability->check_permeability Yes sol_stability Solution: - Synthesize more stable analogue - Use fluorosulfate (-OSO2F) - Shorten incubation time check_stability->sol_stability No check_reactivity Does the probe label purified protein? check_permeability->check_reactivity Yes sol_permeability Solution: - Modify probe structure to  improve permeability - Confirm target expression check_permeability->sol_permeability No optimize_conditions Have concentration and time been optimized? check_reactivity->optimize_conditions Yes sol_reactivity Solution: - Re-evaluate probe design - Confirm binding pocket accessibility check_reactivity->sol_reactivity No sol_optimize Solution: - Perform concentration titration - Perform time-course experiment optimize_conditions->sol_optimize No

Problem: High Background and Non-Specific Labeling

G start High Background Signal check_conc Is probe concentration optimized (titrated)? start->check_conc check_time Is incubation time minimized? check_conc->check_time Yes sol_conc Solution: - Lower probe concentration check_conc->sol_conc No check_probe_reactivity Is the probe scaffold known to be promiscuous? check_time->check_probe_reactivity Yes sol_time Solution: - Reduce incubation time check_time->sol_time No check_click Are click chemistry reagents working correctly? check_probe_reactivity->check_click No sol_probe_reactivity Solution: - Redesign probe with less  reactive warhead (e.g., -OSO2F) - Use a competitor probe to  block non-specific sites check_probe_reactivity->sol_probe_reactivity Yes sol_click Solution: - Run click reaction positive control - Use fresh reagents check_click->sol_click No

Quantitative Data Summary

For successful probe design, a balance between reactivity and stability is essential. The tables below summarize key quantitative data from literature to guide your experimental design.

Table 1: Hydrolytic Stability of Representative Sulfonyl Fluorides

Compound Class Substitution Pattern Buffer Conditions Half-life (t₁/₂) Reference
Benzamide-sulfonyl fluoride Unsubstituted PBS, pH 7.4 Limited Stability [1]
Benzamide-sulfonyl fluoride Substituted PBS, pH 7.4 Significantly Increased Stability [1]
Benzyl-sulfonyl fluoride - PBS, pH 7.4 Increased Stability [1]
Phenylmethylsulfonyl fluoride Unsubstituted pH 7.5, 25°C 110 minutes [2]
Phenylmethylsulfonyl fluoride Unsubstituted pH 8.0, 25°C 35 minutes [2]
Aryl Sulfonyl Fluoride 4-Carboxy PBS, pH 7.4 1.80 hours [14]

| Aryl Sulfamoyl Fluoride | 4-Carboxy | PBS, pH 7.4 | > 1 week (Below detection limit) |[14] |

Table 2: Comparative Reactivity of Sulfonyl vs. Sulfamoyl Fluorides

Compound Class Target Amino Acid Second-Order Rate Constant (k_Lys) Reference
Aryl Sulfonyl Fluoride (4-Carboxy) N-α-Acetyl-L-lysine 0.23 M⁻¹s⁻¹ [14]

| Aryl Sulfamoyl Fluoride (4-Carboxy) | N-α-Acetyl-L-lysine | 0.0012 M⁻¹s⁻¹ |[14] |

Key Experimental Protocols & Workflows

A typical in-cell labeling experiment follows a multi-step workflow involving cell treatment, lysis, reporter tag conjugation via click chemistry, and analysis.

G cluster_cell In-Cell Steps cluster_lysate In-Vitro Steps cells 1. Treat Live Cells with Alkyne-SF Probe lysis 2. Cell Lysis cells->lysis click 3. Click Chemistry (e.g., + Azide-Biotin/Fluorophore) lysis->click sds_page 4a. SDS-PAGE Analysis (In-Gel Fluorescence) enrich 4b. Affinity Enrichment (Streptavidin Beads) ms_prep 5. On-Bead Digestion ms_analysis 6. LC-MS/MS Analysis (ID Labeled Proteins/Sites)

Protocol 1: General Protocol for In-Cell Protein Labeling with a Clickable Sulfonyl Fluoride Probe

This protocol outlines a general procedure for labeling intracellular proteins using an alkyne-tagged sulfonyl fluoride probe, followed by CuAAC (click chemistry) for detection.

Materials:

  • Cultured cells expressing the target of interest.

  • Alkyne-tagged sulfonyl fluoride (Alkyne-SF) probe (stock in DMSO).

  • Non-clickable competitor probe (optional, for competition experiments).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, but without DTT or other reducing agents).

  • Click chemistry reagents: Azide-reporter (e.g., Azide-Biotin or Azide-Rhodamine), CuSO₄, TBTA or other copper ligand, and a reducing agent (e.g., sodium ascorbate or TCEP).

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat the cells with the Alkyne-SF probe at a final concentration typically ranging from 1-20 µM. Incubate for 30 minutes to 2 hours at 37°C. Note: Optimize concentration and time for your specific probe and target.

  • Competition Control (Optional): Pre-incubate a control group of cells with a 10-50 fold excess of a non-clickable competitor for 1 hour before adding the Alkyne-SF probe. This will show which labeled bands are specific to the binding site.

  • Cell Harvest and Lysis: After incubation, wash the cells 2-3 times with cold PBS to remove excess probe. Lyse the cells on ice using a suitable lysis buffer. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Chemistry (CuAAC): a. To 50-100 µg of protein lysate, add the click chemistry reagents. A typical order of addition is: Azide-reporter, CuSO₄, and ligand. b. Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate). c. Incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.

  • Analysis:

    • For In-Gel Fluorescence: Add SDS-PAGE loading buffer to the reaction mixture, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.[4]

    • For Mass Spectrometry (with Biotin-Azide): Proceed with streptavidin bead enrichment to capture labeled proteins, followed by on-bead digestion and LC-MS/MS analysis to identify the proteins and modification sites.[15][16]

Protocol 2: Determination of Probe Hydrolytic Stability

This protocol, based on methods described in the literature, uses LC-MS to measure the rate of probe hydrolysis in an aqueous buffer.[14]

Materials:

  • Sulfonyl fluoride probe of interest.

  • Organic solvent for stock solution (e.g., Acetonitrile, ACN).

  • Aqueous buffer (e.g., Phosphate-buffered saline, PBS), pH 7.4.

  • LC-MS system with a C18 reverse-phase column.

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the sulfonyl fluoride probe in ACN.

  • Initiate Reaction: Start the hydrolysis reaction by diluting the stock solution to a final concentration of 100 µM in pre-warmed PBS (37°C). The final concentration of ACN should be low (e.g., 1%) to act as a cosolvent without significantly altering the aqueous environment.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench it by diluting it into a solution of ACN with 0.1% formic acid to stop the hydrolysis.

  • LC-MS Analysis: Analyze each quenched time point by LC-MS. Monitor the disappearance of the parent mass of your intact sulfonyl fluoride probe.

  • Data Analysis: a. Quantify the peak area of the intact probe at each time point. b. Plot the natural logarithm of the peak area (ln[Area]) versus time (t). c. The data should fit a linear regression, yielding a line with the equation y = -kt + c, where k is the first-order rate constant of hydrolysis. d. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k .

References

Technical Support Center: Optimizing SuFEx Reaction Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Sulfur(VI) Fluoride Exchange (SuFEx) reactions for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of "difficult substrates" in SuFEx chemistry?

A1: Difficult substrates in SuFEx reactions typically include:

  • Sterically hindered nucleophiles: Such as secondary alcohols, bulky anilines, or phenols with ortho-substituents. These substrates can experience slow reaction rates due to steric clash around the reactive center.[1][2][3]

  • Electron-deficient nucleophiles: Aromatic and aliphatic amines or phenols with electron-withdrawing groups can be less reactive due to their reduced nucleophilicity.[1][2]

  • Aliphatic alcohols: These are generally more challenging than phenols and can be prone to side reactions, such as SN2 pathways of the resulting sulfonate products.[4]

  • Alkyl sulfonyl fluorides: These substrates can be incompatible with strong bases, which may cause deprotonation at the α-carbon and lead to elimination side reactions.[5]

  • Aromatic heterocyclic sulfonyl fluorides: These substrates are known to be challenging, often requiring higher catalyst loadings and longer reaction times.[4]

Q2: My SuFEx reaction is sluggish or incomplete. What are the first troubleshooting steps I should take?

A2: For sluggish or incomplete reactions, consider the following initial steps:

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading is often effective. For example, reactions with aliphatic alcohols may require up to 20 mol% of a strong guanidine base catalyst like BTMG.[4][5]

  • Switch to a Stronger Catalyst: The reactivity of organobase catalysts generally correlates with their pKaH value. If a weaker base like triethylamine (Et3N) is insufficient, consider switching to a stronger amidine (e.g., DBU) or a guanidine base (e.g., BTMG, BEMP).[5]

  • Incorporate a Silicon Additive: For reactions involving alcohols, the addition of hexamethyldisilazane (HMDS) can significantly accelerate the reaction. HMDS acts as an in situ silylating agent for the alcohol and as a scavenger for the fluoride byproduct.[4][6]

  • Increase Reaction Temperature: While many SuFEx reactions proceed at room temperature, challenging substrates may benefit from elevated temperatures, for instance, up to 60 °C.[5]

  • Increase Concentration: Increasing the molar concentration of the reaction can lead to faster conversion and higher yields.[7]

Q3: How do I choose the right catalyst for my SuFEx reaction?

A3: Catalyst selection is crucial and depends on the "SuFExability" of your substrate. A general guideline for organobase catalysts is to match the catalyst strength to the reactivity of the S-F bond:

  • Triethylamine (Et3N): Suitable for highly reactive hubs like SO2F2 with aryl alcohols.[5]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A versatile and stronger catalyst effective for a broader range of sulfonyl fluorides and fluorosulfates, often used in silicon-mediated SuFEx reactions.[5] Catalyst loadings typically range from 10-30 mol%.[5]

  • BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine): A very strong guanidine base, particularly effective for "Accelerated SuFEx Click Chemistry" (ASCC) when used with HMDS. It is excellent for coupling both aryl and alkyl alcohols with SuFExable hubs, often with low catalyst loadings (1-5 mol%).[4][5][6]

  • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): An even stronger organosuperbase that can catalyze reactions with challenging substrate combinations at lower catalyst loadings (1-10 mol%) compared to DBU.[5]

  • Lewis Acids (e.g., Ca(NTf2)2): For certain substrates, such as the synthesis of sulfamides from sulfamoyl fluorides and amines, a Lewis acid catalyst may be required to activate the S-F bond.[7][8]

Q4: Can I run SuFEx reactions without a silicon additive?

A4: Yes, silicon-free SuFEx reactions are possible. One reported method utilizes N-heterocyclic carbenes (NHCs) as organocatalysts to activate proton-containing nucleophiles like phenols and alcohols through hydrogen bonding.[9] This approach avoids the use of silicon additives and strong bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient Catalyst Activity - Switch to a stronger base catalyst (e.g., from DBU to BTMG or BEMP).[5]- For amine nucleophiles, consider a Lewis acid catalyst like Ca(NTf2)2.[7]
Low Nucleophilicity of Substrate - For alcohol nucleophiles, add HMDS to generate a more reactive silyl ether in situ.[4]- Increase catalyst loading to enhance deprotonation of the nucleophile.[4]
Steric Hindrance - Increase reaction temperature (e.g., to 60 °C).[5]- A combination of a strong catalyst (BTMG) and HMDS has been shown to be effective for sterically hindered substrates.[4]
Side Product Formation (e.g., Elimination) Use of Strong Base with Alkyl Sulfonyl Fluorides - Avoid strong bases like DBU or BTMG with alkyl sulfonyl fluorides that have α-protons.[5]- Consider using a milder catalyst or an acidic catalyst.[5]
Multiple Reactive Sites on Nucleophile - For substrates with multiple nucleophilic groups (e.g., aminophenols), selectivity can sometimes be achieved by catalyst choice. For example, tetramethylguanidine has been used for selective reaction with tyrosine residues over other nucleophilic amino acids.[5]- In some cases, adding water can suppress competitive reactions of other nucleophilic groups.[8]
Reaction Stalls or is Very Slow Low Reactivity of S-F Bond (e.g., Fluorosulfates) - Fluorosulfates are generally less reactive than aryl sulfonyl fluorides and may require longer reaction times (e.g., 24 hours) and higher catalyst loadings.[4]- Employ a highly active catalytic system like BTMG/HMDS.[4]
HF Byproduct Inhibition - The use of HMDS can help by scavenging the generated HF.[6]- In some systems, the glass surface of the reaction vessel can act as a silicon source to form hexafluorosilicate salts, consuming the HF byproduct.[10]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for SuFEx Reactions with Alcohols

Catalyst SystemSubstrate ScopeCatalyst Loading (mol%)Reaction TimeKey Advantages
BTMG / HMDS Aryl & Primary Alcohols1.0 - 5.0 (Aryl), 20 (Alkyl)5 - 30 minutesVery fast ("Accelerated SuFEx"), high yields, broad scope.[4]
DBU / Silyl Ethers Aryl Silyl Ethers10 - 30HoursClassic method, effective for silylated nucleophiles.[5]
Etngcontent-ng-c4139270029="" class="ng-star-inserted">3N Phenols with SO2F2>100 (Stoichiometric)2 - 6 hoursMilder conditions, suitable for highly reactive hubs.[4]
NHC Phenols & Alcohols10HoursSilicon- and base-free conditions.

Table 2: Catalyst Loadings for Different SuFExable Hubs with Aryl Silyl Ethers

SuFEx HubCatalystCatalyst Loading (mol%)Relative Reactivity
RN=S(O)F2 DBU3 - 10High
R-SO2F DBU10 - 30Medium
R-OSO2F DBU10 - 30Medium-Low
RN=S(O)(OAr)F BEMP5 - 10Low
Data compiled from reference[5].

Experimental Protocols

Protocol 1: Accelerated SuFEx Click Chemistry (ASCC) for Aryl Alcohols

This protocol is adapted from the BTMG-HMDS accelerated SuFEx method.[4]

  • To a vial containing a magnetic stir bar, add the aryl alcohol (1.0 equiv).

  • Add the sulfonyl fluoride or fluorosulfate (1.0 - 1.2 equiv).

  • Add the solvent (e.g., anhydrous acetonitrile or THF).

  • Add hexamethyldisilazane (HMDS) (1.5 equiv).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 - 5.0 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-15 minutes.

  • Upon completion, quench the reaction (e.g., with water or saturated NH4Cl solution) and proceed with standard aqueous workup and purification.

Protocol 2: SuFEx Reaction for Sterically Hindered Amines using a Lewis Acid Catalyst

This protocol is a general representation based on the use of Ca(NTf2)2 for challenging amine nucleophiles.[7]

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the sulfonyl fluoride or sulfamoyl fluoride (1.0 equiv).

  • Add Ca(NTf2)2 (1.1 equiv).

  • Add the solvent (e.g., anhydrous acetonitrile) to achieve a concentration of approximately 1 M.

  • Add the sterically hindered amine (1.1 equiv) followed by a suitable base such as DABCO (2.2 equiv).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the calcium salt and excess base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow start Start: Prepare Reactants reactants 1. Combine Substrate, SuFEx Hub & Solvent start->reactants catalyst_addition 2. Add Catalyst System (e.g., BTMG/HMDS) reactants->catalyst_addition reaction 3. Stir at RT (or Heat if Necessary) catalyst_addition->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Quench & Workup monitoring->workup Complete purification 6. Purify Product (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a SuFEx reaction.

troubleshooting_logic start Problem: Low/No Conversion is_alcohol Is the Nucleophile an Alcohol? start->is_alcohol add_hmds Add HMDS (1.5 equiv) is_alcohol->add_hmds Yes check_catalyst Evaluate Catalyst Strength is_alcohol->check_catalyst No add_hmds->check_catalyst use_stronger_base Switch to Stronger Base (e.g., DBU -> BTMG) check_catalyst->use_stronger_base Weak increase_loading Increase Catalyst Loading (up to 20 mol%) check_catalyst->increase_loading Sufficiently Strong use_stronger_base->increase_loading increase_temp Increase Temperature (e.g., 60 °C) increase_loading->increase_temp re_evaluate Re-evaluate Reaction increase_temp->re_evaluate

Caption: Troubleshooting logic for low conversion in SuFEx reactions.

BTMG_HMDS_Cycle cluster_0 Catalytic Cycle ROH R-OH ROSi R-OSiMe3 ROH->ROSi + HMDS Intermediate [R'-SO2(F)(OSiMe3R)]- ROSi->Intermediate + R'-SO2F BTMG_H BTMG-H+ BTMG BTMG BTMG_H->BTMG - H+ BTMG->BTMG_H + HF Sulfonyl_F R'-SO2F Product R'-SO2OR Intermediate->Product - F-SiMe3 FSi F-SiMe3 HF HF FSi->HF + H+ from ROH/H2O HMDS HMDS

Caption: Plausible catalytic cycle for BTMG-HMDS accelerated SuFEx.

References

Validation & Comparative

A Head-to-Head Comparison of 4-(Bromomethyl)benzenesulfonyl Fluoride and NHS Esters for Amine Modification in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental protocols of two prominent amine-modifying reagents.

In the realm of bioconjugation, the precise and stable modification of proteins and other biomolecules is paramount. Among the myriad of chemical tools available, those targeting primary amines, such as the side chain of lysine residues and the N-terminus, are the most widely employed due to the abundance and accessibility of these functional groups. For decades, N-Hydroxysuccinimide (NHS) esters have been the gold standard for amine acylation, forming stable amide bonds. However, sulfonyl fluorides, such as 4-(Bromomethyl)benzenesulfonyl fluoride (BMSF), are emerging as powerful alternatives, offering a distinct reactivity profile and forming robust sulfonamide linkages.

This guide provides an objective, data-driven comparison of BMSF and NHS esters for amine modification, summarizing their mechanisms of action, reaction kinetics, stability, and providing detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific application.

Mechanism of Action: A Tale of Two Electrophiles

The fundamental difference between BMSF and NHS esters lies in their reactive moieties and the resulting covalent bond formed with a primary amine.

NHS esters react with primary amines via a nucleophilic acyl substitution reaction. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[]

This compound (BMSF) , on the other hand, reacts through a sulfur(VI) fluoride exchange (SuFEx) mechanism. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide bond .[2] The bromomethyl group on the benzene ring of BMSF provides an additional site for further functionalization, although this guide focuses on the amine-reactivity of the sulfonyl fluoride group.

Reaction_Mechanisms cluster_0 NHS Ester Reaction cluster_1 BMSF Reaction NHS_Ester R-CO-O-NHS Amide_Bond R-CO-NH-Protein NHS_Ester->Amide_Bond Nucleophilic Acyl Substitution Amine Protein-NH₂ Amine->Amide_Bond BMSF BrCH₂-Ph-SO₂F Sulfonamide_Bond BrCH₂-Ph-SO₂-NH-Protein BMSF->Sulfonamide_Bond Sulfur(VI) Fluoride Exchange (SuFEx) Amine2 Protein-NH₂ Amine2->Sulfonamide_Bond

Reaction mechanisms for amine modification.

Performance Comparison: A Quantitative Look

The choice between BMSF and NHS esters often hinges on factors such as reaction efficiency, kinetics, and the stability of the final conjugate. While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into their individual characteristics.

ParameterThis compound (BMSF)NHS EstersKey Considerations
Target Residues Primarily Lysine, but can also react with Tyrosine, Histidine, and Serine.[2]Primarily primary amines (Lysine, N-terminus).[3]BMSF offers broader reactivity which can be an advantage for probing multiple residues but a disadvantage if high specificity for amines is required.
Reaction pH Typically performed at or near physiological pH (7.2-7.4).Optimal at slightly alkaline pH (7.2-8.5).[3]The lower optimal pH for BMSF may be beneficial for proteins sensitive to higher pH conditions.
Reaction Kinetics Generally slower than NHS esters.Rapid reaction, often complete within 30-120 minutes at room temperature.[4]The slower kinetics of BMSF may allow for more controlled labeling.
Hydrolytic Stability Generally more stable in aqueous solutions compared to NHS esters.Prone to hydrolysis, especially at higher pH, which competes with the aminolysis reaction.[5]The higher stability of BMSF can lead to higher labeling efficiencies, particularly in dilute protein solutions.
Resulting Bond Sulfonamide (R-SO₂-NH-R')Amide (R-CO-NH-R')Both are highly stable bonds.
Bond Stability Sulfonamide bonds are exceptionally stable and resistant to hydrolysis and enzymatic cleavage.Amide bonds are very stable under physiological conditions.[]The sulfonamide linkage is generally considered more robust, which can be advantageous for long-term studies or applications in harsh environments.
Side Reactions Potential for reaction with other nucleophilic residues.Hydrolysis is the primary side reaction.The choice of reagent may depend on the desired level of selectivity.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for protein modification using NHS esters and a general protocol for sulfonyl fluorides, which can be adapted for BMSF.

Protocol 1: Amine Modification with NHS Esters

This protocol is a general guideline for labeling proteins with NHS ester-containing reagents.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • NHS ester reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the dissolved NHS ester. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, if the label has a distinct absorbance, or by mass spectrometry.

NHS_Ester_Workflow Start Start Prepare_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) Start->Prepare_Protein Conjugation Conjugation Reaction (Add 5-20x molar excess of NHS ester) Prepare_Protein->Conjugation Prepare_NHS Prepare NHS Ester Stock (10 mg/mL in DMF/DMSO) Prepare_NHS->Conjugation Incubation Incubate (1-2h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quench Reaction (Optional) (Add Tris buffer) Incubation->Quenching Purification Purify Conjugate (Desalting column or dialysis) Quenching->Purification Characterization Characterize Conjugate (DOL, Mass Spec) Purification->Characterization End End Characterization->End

Experimental workflow for NHS ester labeling.

Protocol 2: Amine Modification with this compound (BMSF)

This is a general protocol for labeling proteins with sulfonyl fluorides, which can be adapted for BMSF. Optimization of reaction time, temperature, and molar excess of the reagent is recommended for each specific application.

Materials:

  • Protein of interest (in a suitable buffer like PBS, pH 7.2-7.4)

  • This compound (BMSF)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 1-5 mg/mL.

  • Prepare the BMSF Stock Solution: Immediately before use, dissolve BMSF in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the dissolved BMSF to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. Reaction progress can be monitored by mass spectrometry.

  • Purification: Remove excess, unreacted BMSF by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the conjugate by mass spectrometry to determine the degree of labeling and identify the modified residues.

Conclusion: Making the Right Choice

Both this compound and NHS esters are effective reagents for the modification of primary amines in biomolecules. The choice between them depends on the specific requirements of the experiment.

  • NHS esters are the well-established choice for rapid and efficient amine acylation, yielding stable amide bonds. They are ideal for routine labeling applications where high specificity for primary amines is desired and the protein is stable at a slightly alkaline pH.

  • This compound offers an alternative with a different reactivity profile. The resulting sulfonamide bond is exceptionally stable. BMSF's greater hydrolytic stability and reactivity at physiological pH can be advantageous in certain contexts, such as with proteins sensitive to higher pH or in dilute reaction conditions. Its broader reactivity with other nucleophilic residues can be leveraged for specific applications but requires careful characterization to ensure the desired modification.

For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with each of these reagents is crucial for the successful design and execution of bioconjugation strategies, ultimately leading to the development of novel diagnostics, therapeutics, and research tools.

References

Assessing the Stability of the Covalent Bond Formed by 4-(Bromomethyl)benzenesulfonyl Fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of covalent inhibitors relies on a nuanced understanding of the stability of the bond formed between a reactive warhead and its target protein. 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) is a bifunctional reagent capable of forming covalent adducts through its sulfonyl fluoride moiety, primarily with nucleophilic residues such as lysine and tyrosine. This guide provides a comparative assessment of the stability of the covalent bond formed by BMBF, with a focus on quantitative data, detailed experimental protocols for stability assessment, and a comparison with a key alternative, arylfluorosulfates.

Executive Summary

This compound belongs to the benzyl-sulfonyl fluoride class of reagents, which are known to offer a balance between reactivity and stability. While the covalent bonds formed with lysine and tyrosine residues are generally considered stable, the hydrolytic stability of the sulfonyl fluoride warhead itself is a critical factor influencing its efficacy and potential for off-target effects. In comparison, arylfluorosulfates have emerged as a more stable alternative, exhibiting significantly lower susceptibility to hydrolysis. This guide presents available data to inform the selection of an appropriate covalent warhead for research and drug development applications.

Data Presentation: Quantitative Comparison of Warhead Stability

Warhead ClassCompound ExampleParameterValueConditionsReference
Benzamide-sulfonyl fluorideN-methyl-Ala-(Dap(N-γ-4-sulfonylfluoride-benzoyl))-Pro-Phe-CONH2Hydrolytic Half-life (t½)~30 minutespH 7.2[1]
Benzyl-sulfonyl fluorideN-methyl-Ala-(Dap(N-γ-4-sulfonylfluoride-benzyl))-Pro-Phe-CONH2Stability DescriptionCompromise between reactivity and stabilityAqueous solution, physiological pH[1][2]
ArylfluorosulfateDcpS inhibitor analog (6)Hydrolytic StabilityIntact for up to 24 hoursPBS (pH 7.4)[3]
Aryl sulfonyl fluorideDcpS inhibitor (5)Hydrolytic StabilityLargely hydrolyzed within 24 hoursPBS (pH 7.4)[3]

Note: The data for the benzamide-sulfonyl fluoride provides a quantitative insight into the inherent instability of some sulfonyl fluoride derivatives under physiological conditions. The benzyl-sulfonyl fluoride, the class to which BMBF belongs, is qualitatively described as having a more balanced stability profile.[1][2] The direct comparison between an arylfluorosulfate and an aryl sulfonyl fluoride highlights the significantly greater hydrolytic stability of the former.[3]

Experimental Protocols for Assessing Covalent Bond Stability

A robust assessment of covalent bond stability involves a combination of techniques to determine both the kinetics of bond formation and the longevity of the resulting adduct. The following are detailed methodologies for key experiments.

Intact Protein Mass Spectrometry for Adduct Stability Monitoring

This method directly observes the mass of the protein over time to monitor the stability of the covalent adduct.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the covalent inhibitor (e.g., BMBF) in an organic solvent such as DMSO.

  • Covalent Labeling:

    • Incubate the target protein with a molar excess (e.g., 10-fold) of the covalent inhibitor at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a quenching agent (e.g., excess N-acetyl-L-cysteine) or by rapid buffer exchange into a denaturing solution (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS Analysis:

    • Inject the quenched samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a C4 or C8 column suitable for intact protein separation.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of the intact protein.

    • Monitor the disappearance of the adducted protein peak and the appearance of the unmodified protein peak over time to determine the off-rate or half-life of the covalent bond.

Peptide Mapping by LC-MS/MS to Confirm Adduct Stability and Site

This bottom-up proteomics approach confirms the site of modification and can be used to assess the stability of the adduct on a specific peptide.

Protocol:

  • In-solution Digestion:

    • Following the covalent labeling and quenching steps from the intact protein protocol, denature the protein sample using urea or guanidinium chloride.

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAM).

    • Digest the protein into peptides using a specific protease, such as trypsin, overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase LC system (e.g., using a C18 column) coupled to a tandem mass spectrometer.

    • Separate the peptides using a suitable gradient.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the site of modification.

    • By analyzing samples from different time points, the relative abundance of the modified peptide can be monitored to assess the stability of the covalent adduct at that specific site.

Time-Dependent IC₅₀ Assay to Functionally Assess Irreversibility

This biochemical assay assesses the time-dependent nature of inhibition, which is a hallmark of irreversible covalent inhibitors. A decrease in the IC₅₀ value with increasing pre-incubation time suggests covalent bond formation.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the target enzyme, the covalent inhibitor at various concentrations, and the enzyme's substrate.

  • Pre-incubation:

    • In a multi-well plate, pre-incubate the enzyme with each concentration of the inhibitor for different periods (e.g., 15, 30, 60, 120 minutes) at a constant temperature. Include a control with no inhibitor (vehicle only).

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction progress (e.g., absorbance, fluorescence) over a fixed time period using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration at each pre-incubation time point.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each pre-incubation time.

    • A significant decrease in IC₅₀ with longer pre-incubation times is indicative of covalent inhibition. The rate of this change can provide insights into the kinetics of covalent bond formation.

Mandatory Visualizations

Experimental_Workflow_for_Covalent_Bond_Stability_Assessment cluster_0 Sample Preparation cluster_1 Covalent Labeling & Quenching cluster_2 Stability Analysis cluster_3 Data Interpretation Protein_Purification Target Protein Purification Covalent_Reaction Incubation of Protein and Inhibitor Protein_Purification->Covalent_Reaction Inhibitor_Prep Covalent Inhibitor (e.g., BMBF) Preparation Inhibitor_Prep->Covalent_Reaction Time_Points Time-course Sampling (t=0, 1, 4, 8, 24h) Covalent_Reaction->Time_Points IC50_Shift Time-Dependent IC50 Assay Covalent_Reaction->IC50_Shift Biochemical Assay Quenching Quenching of Reaction Time_Points->Quenching Intact_MS Intact Protein LC-MS Analysis Quenching->Intact_MS Peptide_Mapping Peptide Mapping LC-MS/MS Analysis Quenching->Peptide_Mapping Off_Rate Determine Adduct Half-life / Off-rate Intact_MS->Off_Rate Site_Confirmation Confirm Modification Site & Stability Peptide_Mapping->Site_Confirmation Functional_Kinetics Assess Functional Irreversibility IC50_Shift->Functional_Kinetics

Caption: Workflow for assessing covalent bond stability.

Signaling_Pathway_Comparison cluster_BMBF This compound (BMBF) cluster_Arylfluorosulfate Arylfluorosulfate BMBF BMBF BMBF_hydrolysis Hydrolysis (t½ ~30 min for analog) BMBF->BMBF_hydrolysis Aqueous Environment BMBF_adduct Stable Covalent Adduct (Lys, Tyr) BMBF->BMBF_adduct Reaction with Protein Nucleophile Inactive Product\n+ Potential Off-Target Reaction Inactive Product + Potential Off-Target Reaction BMBF_hydrolysis->Inactive Product\n+ Potential Off-Target Reaction Target Inactivation Target Inactivation BMBF_adduct->Target Inactivation AFS Arylfluorosulfate AFS_stable High Hydrolytic Stability (>24h) AFS->AFS_stable Aqueous Environment AFS_adduct Stable Covalent Adduct (Lys, Tyr) AFS->AFS_adduct Reaction with Protein Nucleophile AFS_adduct->Target Inactivation

Caption: Comparison of BMBF and Arylfluorosulfate stability.

Conclusion

The selection of a covalent warhead is a critical decision in the development of targeted inhibitors. This compound offers a reactive moiety capable of forming stable covalent bonds with key nucleophilic amino acid residues. However, its utility is tempered by the moderate hydrolytic stability of the sulfonyl fluoride group, which can lead to inactivation of the compound before it reaches its target and may contribute to off-target effects.

For applications requiring higher stability and greater target specificity, arylfluorosulfates present a compelling alternative. Their enhanced resistance to hydrolysis translates to a longer effective lifetime in biological systems and potentially a cleaner pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of covalent bond stability, enabling researchers to make informed decisions in the design and optimization of covalent therapeutics. Further studies are warranted to determine the precise kinetic parameters of the covalent adducts formed by BMBF to provide a more complete picture of its stability profile.

References

A Comparative Guide to Sulfonyl Fluoride Probes: Evaluating the Efficacy of 4-(Bromomethyl)benzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chemical probes is paramount in elucidating biological pathways and accelerating drug discovery. Sulfonyl fluorides have emerged as a privileged class of covalent probes due to their unique balance of stability and reactivity, enabling the targeting of a broad range of nucleophilic amino acid residues. This guide provides an objective comparison of 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) with other commonly used sulfonyl fluoride probes, offering insights into their performance and supported by experimental protocols to guide your research.

Introduction to Sulfonyl Fluoride Probes

Sulfonyl fluorides (R-SO₂F) are electrophilic warheads that can form stable covalent bonds with nucleophilic residues on proteins, including serine, threonine, lysine, tyrosine, and histidine. This versatility allows for the exploration of a wider range of the proteome compared to probes that exclusively target cysteine. BMBF is a bifunctional reagent featuring both a reactive benzylic bromide and a sulfonyl fluoride group, offering potential for dual reactivity or derivatization.

Performance Comparison of Sulfonyl Fluoride Probes

While direct, head-to-head quantitative comparisons of BMBF with other sulfonyl fluoride probes in the literature are limited, we can infer their relative performance based on their chemical structures and established knowledge of similar compounds. This guide provides the framework and experimental protocols to generate such comparative data in your own research.

Key Comparative Parameters:

  • Reactivity: The intrinsic reactivity of the sulfonyl fluoride electrophile is a critical factor. Probes like Phenylmethylsulfonyl fluoride (PMSF) are known to be highly reactive and have a short half-life in aqueous solutions. In contrast, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) is more stable in aqueous buffers. The reactivity of BMBF is described as "excellent" for the synthesis of bioactive molecules, suggesting it is a potent electrophile.[1] The electron-withdrawing nature of the bromomethyl group at the para position is expected to enhance the electrophilicity of the sulfonyl fluoride group.

  • Selectivity: The selectivity of a probe for its target protein over other cellular nucleophiles is crucial for minimizing off-target effects. The selectivity is influenced by both the intrinsic reactivity of the probe and the specific microenvironment of the protein's binding site.

  • Stability: The stability of the probe in aqueous buffers and cellular environments impacts its utility in biological assays. PMSF is notoriously unstable, while AEBSF offers greater stability. The stability of BMBF in aqueous solutions would need to be experimentally determined for rigorous comparison.

  • Toxicity: The toxicity of the probe and its hydrolysis products is an important consideration, especially for cell-based and in vivo studies. PMSF is highly toxic, whereas AEBSF is considered a safer alternative. The safety data sheet for BMBF indicates it is a corrosive and harmful substance.[2]

Data Presentation

To facilitate a direct comparison, researchers should aim to generate quantitative data for the probes of interest against a specific biological target. The following tables provide a template for summarizing these key performance indicators.

Table 1: Physicochemical and Reactivity Properties of Selected Sulfonyl Fluoride Probes

ProbeStructureMolecular Weight ( g/mol )Aqueous Stability (t½)Key Features
This compound (BMBF) 253.09To be determinedBifunctional, potentially high reactivity
Phenylmethylsulfonyl fluoride (PMSF) 174.19LowHighly reactive, neurotoxic
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) 239.69 (HCl salt)HighWater-soluble, less toxic than PMSF

Table 2: Comparative Efficacy of Sulfonyl Fluoride Probes Against a Target Protein (Hypothetical Data)

ProbeTarget ProteinInhibition Constant (Kᵢ)Inactivation Rate (kᵢₙₐ꜀ₜ)Labeling Efficiency (%)Off-Target Labeling (%)
BMBF e.g., ChymotrypsinValueValueValueValue
PMSF e.g., ChymotrypsinValueValueValueValue
AEBSF e.g., ChymotrypsinValueValueValueValue

*Values in this table are placeholders and should be determined experimentally.

Experimental Protocols

To generate the comparative data outlined above, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Stability

Objective: To determine the hydrolytic stability of sulfonyl fluoride probes in a buffered aqueous solution.

Methodology:

  • Prepare a stock solution of each sulfonyl fluoride probe (e.g., 10 mM in DMSO or acetonitrile).

  • Dilute the stock solution to a final concentration of 100 µM in a relevant biological buffer (e.g., PBS, pH 7.4).

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, take aliquots and quench the reaction (e.g., by acidification or addition of a large excess of a nucleophile like Tris).

  • Analyze the remaining concentration of the intact probe using reverse-phase HPLC or LC-MS.

  • Plot the natural logarithm of the probe concentration versus time to determine the first-order rate constant of hydrolysis and calculate the half-life (t½ = 0.693/k).

Protocol 2: Enzyme Inhibition and Inactivation Kinetics

Objective: To determine the inhibition constant (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ) of a target enzyme by the sulfonyl fluoride probes.

Methodology:

  • Select a model enzyme with a known substrate (e.g., a serine protease like chymotrypsin or trypsin).

  • Perform enzyme activity assays in the presence of varying concentrations of the sulfonyl fluoride inhibitor.

  • To determine Kᵢ and kᵢₙₐ꜀ₜ, pre-incubate the enzyme with different concentrations of the inhibitor for various time intervals.

  • Initiate the reaction by adding a fluorogenic or chromogenic substrate and measure the initial reaction rates.

  • Plot the observed pseudo-first-order rate constant (kₒₑₛ) against the inhibitor concentration.

  • Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

Protocol 3: Competitive Chemoproteomic Profiling for Selectivity Analysis

Objective: To compare the proteome-wide selectivity of different sulfonyl fluoride probes. This protocol requires a "clickable" version of the probes (e.g., with a terminal alkyne or azide group). A synthetic scheme for an alkyne-tagged BMBF analog is provided below.

Methodology:

  • Probe Synthesis: Synthesize alkyne-tagged versions of the sulfonyl fluoride probes.

  • Cell Treatment: Treat live cells or cell lysates with equimolar concentrations of each clickable probe for a defined period. Include a DMSO vehicle control.

  • Lysis and Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.

  • Data Analysis: Compare the protein profiles from each probe treatment to identify common and unique targets, providing a measure of their relative selectivity.

Protocol 4: LC-MS/MS Analysis of Probe-Modified Peptides

Objective: To identify the specific sites of modification on a target protein.

Methodology:

  • Protein Labeling: Incubate the purified target protein with the sulfonyl fluoride probe.

  • Sample Preparation: Remove excess probe and digest the labeled protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the sulfonyl fluoride probe adducted to potential nucleophilic residues (Ser, Thr, Lys, Tyr, His). The fragmentation pattern of the modified peptide will confirm the site of modification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_experiments Comparative Experiments cluster_analysis Data Analysis BMBF BMBF Stability Aqueous Stability Assay BMBF->Stability Kinetics Enzyme Inhibition Kinetics BMBF->Kinetics Chemoproteomics Competitive Chemoproteomics BMBF->Chemoproteomics PMSF PMSF PMSF->Stability PMSF->Kinetics PMSF->Chemoproteomics AEBSF AEBSF AEBSF->Stability AEBSF->Kinetics AEBSF->Chemoproteomics HalfLife Half-life (t½) Stability->HalfLife Ki_kinact Ki and kinact Kinetics->Ki_kinact Selectivity Selectivity Profile Chemoproteomics->Selectivity

Caption: Workflow for the comparative evaluation of sulfonyl fluoride probes.

chemoproteomics_workflow start Cell Lysate probe_treatment Incubate with Clickable Sulfonyl Fluoride Probe start->probe_treatment click_reaction Click Chemistry (Biotin-Azide) probe_treatment->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Protein Identification & Quantification lcms->data_analysis

Caption: Experimental workflow for chemoproteomic profiling.

signaling_pathway_inhibition Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein Response Cellular Response TargetProtein->Response Probe Sulfonyl Fluoride Probe (e.g., BMBF) Probe->Kinase2

Caption: Inhibition of a signaling pathway by a sulfonyl fluoride probe.

Synthesis of a Clickable BMBF Analog

For modern chemoproteomic applications, a "clickable" version of BMBF with a bioorthogonal handle is essential. The following outlines a potential synthetic route to 4-(bromomethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide, a clickable analog.

Scheme 1: Synthesis of an Alkyne-Tagged BMBF Analog

  • Starting Material: 4-(Bromomethyl)benzenesulfonyl chloride.

  • Reaction: React 4-(bromomethyl)benzenesulfonyl chloride with propargylamine in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This synthesis provides a probe with both the reactive bromomethyl group and a terminal alkyne for click chemistry, enabling its use in the competitive chemoproteomic profiling protocol described above.

Conclusion

While this compound is a promising reactive probe, a thorough, direct comparison with established sulfonyl fluorides like PMSF and AEBSF is necessary to fully understand its efficacy and suitability for various applications. By employing the experimental protocols outlined in this guide, researchers can generate the quantitative data needed to make informed decisions about the selection of the most appropriate sulfonyl fluoride probe for their specific research goals in chemical biology and drug discovery. The provided workflows and diagrams offer a clear roadmap for these comparative studies.

References

Evaluating the Impact of 4-(Bromomethyl)benzenesulfonyl Fluoride (BMBF) Modification on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Bromomethyl)benzenesulfonyl fluoride (BMBF) with other common protein modification reagents. BMBF is a heterobifunctional crosslinking agent, possessing two distinct reactive moieties that can covalently link to amino acid residues on a protein. This dual reactivity allows for the potential to probe protein structure, function, and interactions in a unique manner compared to traditional monofunctional reagents. This guide will delve into the mechanism of BMBF, compare its performance with alternative reagents, provide detailed experimental protocols, and visualize key concepts through diagrams.

Introduction to this compound (BMBF)

BMBF is a chemical reagent featuring both a sulfonyl fluoride and a bromomethyl group. This bifunctional nature allows for a two-pronged approach to protein modification. The sulfonyl fluoride group is known to react with a range of nucleophilic amino acid side chains, including lysine, tyrosine, serine, and histidine. Concurrently, the bromomethyl group can alkylate nucleophilic residues, with a preference for cysteine and histidine. This dual reactivity makes BMBF a potential tool for introducing intra- or intermolecular crosslinks, thereby providing structural insights or modulating protein function.

The ability of BMBF to react with a wider array of amino acids compared to more traditional, highly specific reagents presents both opportunities and challenges. While it offers the potential for novel crosslinking strategies, it also necessitates careful optimization to control the extent and sites of modification to avoid protein inactivation or aggregation.

Comparative Analysis of BMBF and Alternative Protein Modification Reagents

The choice of a protein modification reagent is critical and depends on the specific research goal. The following tables provide a comparative overview of BMBF (with properties inferred from the known reactivity of its functional groups) and other widely used reagents.

Table 1: Comparison of Reagent Reactivity and Specificity

ReagentReactive Group(s)Primary Target Residue(s)Secondary Target Residue(s)Reaction pH RangeBond Stability
This compound (BMBF) Sulfonyl fluoride, BromomethylLysine, Cysteine, HistidineTyrosine, Serine7.0 - 9.0Stable Sulfonamide/Thioether
N-Hydroxysuccinimide (NHS) Esters NHS EsterLysineN-terminus7.0 - 9.0Stable Amide
Maleimides MaleimideCysteine-6.5 - 7.5Stable Thioether
Haloacetamides (e.g., Iodoacetamide) HaloacetylCysteineHistidine, Lysine, Methionine7.0 - 8.5Stable Thioether
Isothiocyanates IsothiocyanateLysineN-terminus8.0 - 9.5Stable Thiourea

Table 2: Performance Characteristics and Applications

ReagentKey AdvantagesKey DisadvantagesPrimary Applications
This compound (BMBF) Bifunctional for crosslinking; targets a broader range of residues.Potential for lower specificity and protein aggregation; limited specific data available.Structural proteomics, probing protein-protein interactions, creating covalently stabilized protein complexes.
N-Hydroxysuccinimide (NHS) Esters High specificity for primary amines; well-established protocols.[1][2][3]Can alter protein charge; potential for hydrolysis at high pH.[2]Labeling with fluorophores and biotin, antibody-drug conjugation, surface immobilization.
Maleimides Highly specific for cysteines; stable bond formation.Requires a free cysteine, which may not be available; potential for off-target reactions at high pH.Site-specific labeling, studying the role of specific cysteines, bioconjugation.
Haloacetamides High reactivity towards cysteines.Lower specificity than maleimides; can react with other nucleophiles.Cysteine blocking, peptide mapping.
Isothiocyanates Forms a very stable bond; less prone to hydrolysis than NHS esters.Requires higher pH for optimal reaction; can be less reactive than NHS esters.Protein sequencing (Edman degradation), labeling with fluorescent dyes.

Experimental Protocols

The following are generalized protocols for protein modification. It is crucial to optimize these conditions for each specific protein and application.

General Protocol for Protein Modification with BMBF

Note: This protocol is adapted from general procedures for bifunctional crosslinkers due to the lack of specific, validated protocols for BMBF. Optimization is critical.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.5 - 8.5). Avoid buffers containing primary amines (e.g., Tris).

  • This compound (BMBF) stock solution (e.g., 100 mM in anhydrous DMSO or DMF). Prepare fresh.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Desalting column or dialysis cassettes for buffer exchange.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reaction Initiation: Add the BMBF stock solution to the protein solution to achieve the desired molar excess (start with a 10- to 50-fold molar excess of BMBF over the protein).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess BMBF and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Analyze the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Assess the impact on protein function using appropriate activity assays.

Protocol for Protein Labeling with NHS Esters

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2 - 8.0).

  • NHS ester-functionalized reagent (e.g., fluorescent dye, biotin) stock solution (e.g., 10 mg/mL in DMSO or DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassettes.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction Initiation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Separate the labeled protein from unreacted reagent using a desalting column or dialysis.

  • Analysis: Determine the degree of labeling using UV-Vis spectroscopy (if the label has a distinct absorbance) or mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to BMBF modification and experimental workflows.

BMBF_Mechanism cluster_BMBF This compound (BMBF) cluster_Protein Protein BMBF BMBF SF Sulfonyl Fluoride (-SO2F) BM Bromomethyl (-CH2Br) Lys Lysine SF->Lys Reacts with Tyr Tyrosine SF->Tyr Reacts with Cys Cysteine BM->Cys Reacts with His Histidine BM->His Reacts with Protein Protein Backbone

Caption: BMBF's dual reactivity targeting multiple amino acid residues.

Experimental_Workflow Start Start: Purified Protein Modify Protein Modification (e.g., with BMBF) Start->Modify Quench Quench Reaction Modify->Quench Purify Purification (Size Exclusion or Dialysis) Quench->Purify Analyze Analysis Purify->Analyze MS Mass Spectrometry (Modification Site/Extent) Analyze->MS Structural FA Functional Assay (Activity, Binding, etc.) Analyze->FA Functional End End: Characterized Protein MS->End FA->End Comparison_Logic Reagent Choice of Modification Reagent BMBF BMBF (Bifunctional) Reagent->BMBF NHS NHS Esters (Amine-reactive) Reagent->NHS Maleimide Maleimides (Cysteine-reactive) Reagent->Maleimide BMBF_char Broad Reactivity Crosslinking Potential BMBF->BMBF_char NHS_char High Specificity for Lysines Well-established NHS->NHS_char Maleimide_char High Specificity for Cysteines Site-specific Labeling Maleimide->Maleimide_char BMBF_outcome Potentially significant structural changes; Activity may be altered or stabilized. BMBF_char->BMBF_outcome NHS_outcome Charge modification; Localized functional impact. NHS_char->NHS_outcome Maleimide_outcome Minimal perturbation if cysteine is not in active site. Maleimide_char->Maleimide_outcome Outcome Impact on Protein Function BMBF_outcome->Outcome NHS_outcome->Outcome Maleimide_outcome->Outcome

References

Safety Operating Guide

Safe Disposal of 4-(Bromomethyl)benzenesulfonyl Fluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-(Bromomethyl)benzenesulfonyl fluoride as a corrosive and toxic chemical. Proper disposal is mandatory to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

This document outlines the essential safety protocols and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks associated with this reactive chemical.

Hazard and Safety Summary

This compound is a hazardous compound with multiple risk factors. The following table summarizes its key hazard classifications based on available Safety Data Sheets (SDS).[1]

Hazard ClassificationGHS CodeDescription
Corrosive to MetalsH290May be corrosive to metals.
Acute Toxicity (Oral)H302Harmful if swallowed.
Acute Toxicity (Dermal)H312Harmful in contact with skin.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile or neoprene)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow

The primary principle for the disposal of this compound is to convert it into a less hazardous form through chemical neutralization before final disposal as hazardous waste. This involves the hydrolysis of both the reactive bromomethyl and sulfonyl fluoride functional groups.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_final_disposal Final Disposal start Start: Small quantity of 4-(bromomethyl)benzenesulfonyl fluoride waste ppe Don appropriate PPE start->ppe prepare_naoh Prepare excess aqueous NaOH solution (e.g., 2M) ppe->prepare_naoh add_waste Slowly add waste to NaOH solution with stirring prepare_naoh->add_waste heat_reflux Heat the mixture under reflux (optional, for completion) add_waste->heat_reflux cool_down Cool the reaction mixture to room temperature heat_reflux->cool_down check_ph Check pH and neutralize if necessary cool_down->check_ph label_waste Label container as 'Neutralized Halogenated Organic Waste' check_ph->label_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup label_waste->contact_ehs end_process End: Professional Disposal contact_ehs->end_process

Caption: Disposal workflow for this compound.

Experimental Protocol: Alkaline Hydrolysis for Neutralization

This protocol details a laboratory-scale procedure for the neutralization of small quantities of this compound waste. This procedure should be performed in a chemical fume hood with appropriate PPE.

Principle: The neutralization process involves a two-fold alkaline hydrolysis reaction. The benzyl bromide moiety undergoes nucleophilic substitution with hydroxide ions to form the corresponding benzyl alcohol.[2][3] The sulfonyl fluoride group, while more stable, will also hydrolyze under basic conditions to the sodium sulfonate salt. The final products, 4-(hydroxymethyl)benzenesulfonate and sodium salts (bromide and fluoride), are significantly less hazardous than the starting material.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Deionized water

  • A round-bottom flask appropriately sized for the volume of waste

  • A magnetic stirrer and stir bar

  • A heating mantle and reflux condenser

  • pH paper or a pH meter

  • A designated hazardous waste container

Procedure:

  • Preparation of the Hydrolysis Solution: In the round-bottom flask, prepare a solution of approximately 2M sodium hydroxide in water. Use a significant excess of sodium hydroxide (at least 5-10 molar equivalents relative to the amount of this compound to be neutralized). The dissolution of NaOH is exothermic; allow the solution to cool to room temperature.

  • Addition of the Waste Chemical: While stirring the NaOH solution, slowly and carefully add the this compound waste to the flask. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation.

  • Reaction:

    • For small quantities (less than 1 gram), stir the mixture at room temperature for at least 24 hours to ensure complete hydrolysis.

    • For larger quantities or to ensure complete and faster degradation, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100°C) for 2-4 hours. This will facilitate the hydrolysis of the more stable sulfonyl fluoride group.

  • Cooling and Neutralization: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Once cool, check the pH of the solution. It should be strongly basic. If necessary for disposal requirements, neutralize the excess base by slowly adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid) until the pH is near neutral (pH 6-8). Be cautious as this neutralization will also generate heat.

  • Waste Collection: Transfer the neutralized solution to a designated, properly labeled hazardous waste container. The label should clearly indicate the contents, for example: "Neutralized this compound waste (contains 4-(hydroxymethyl)benzenesulfonate, sodium bromide, sodium fluoride, and water)".

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.

Logical Relationships in Disposal Decision-Making

The decision to proceed with chemical neutralization should be based on an assessment of the risks and the available facilities. The following diagram illustrates the logical flow for handling this chemical waste.

DisposalDecision Decision-Making for Disposal cluster_assessment Initial Assessment cluster_neutralization_path In-Lab Neutralization cluster_direct_disposal_path Direct Disposal start Waste Generated: This compound is_small_quantity Small Quantity? start->is_small_quantity can_neutralize Can perform alkaline hydrolysis safely? is_small_quantity->can_neutralize Yes direct_disposal Label as 'Reactive Halogenated Organic Waste' is_small_quantity->direct_disposal No perform_neutralization Follow Neutralization Protocol can_neutralize->perform_neutralization Yes can_neutralize->direct_disposal No to_final_disposal Proceed to Final Disposal Steps perform_neutralization->to_final_disposal contact_ehs_direct Contact EHS for Direct Pickup direct_disposal->contact_ehs_direct

Caption: Decision-making process for the disposal of this compound.

By following these procedures, laboratory personnel can safely manage and dispose of this compound, ensuring a secure working environment and compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 4-(Bromomethyl)benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Bromomethyl)benzenesulfonyl fluoride (CAS RN: 7612-88-6). Adherence to these procedures is essential to ensure laboratory safety and mitigate risks associated with this reactive chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] Due to its reactive nature as both a benzylic bromide and a sulfonyl fluoride, stringent safety measures are required.

Engineering Controls:

  • Work must be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Double Gloving Recommended. Inner Glove: Nitrile Outer Glove: Butyl rubber or Viton®. These materials generally offer good resistance to a broad range of chemicals, including reactive brominated and sulfur-containing compounds. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately upon any sign of contamination.
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should also be worn to protect against splashes.
Skin and Body Protection A flame-resistant lab coat should be worn over personal clothing. For operations with a higher risk of splashing, chemical-resistant coveralls are recommended. All skin should be covered.
Respiratory Protection For routine handling within a certified chemical fume hood, respiratory protection may not be required. However, in the event of a spill or if working outside of a fume hood, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) should be used.

Step-by-Step Operational Plan

The following workflow outlines the key stages of handling this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_reagents Prepare Reagents and Glassware prep_setup->prep_reagents handling_weigh Weigh Solid Compound prep_reagents->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Chemical Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction and Unused Reagent handling_reaction->cleanup_quench cleanup_glassware Decontaminate Glassware cleanup_quench->cleanup_glassware disposal_waste Collect and Label Hazardous Waste cleanup_glassware->disposal_waste cleanup_spill Manage Spills cleanup_spill->disposal_waste disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_handover Hand Over to EHS disposal_ppe->disposal_handover

Workflow for Handling this compound

Experimental Protocol:

Preparation:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Fume Hood Setup: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. It is advisable to cover the work surface with absorbent, chemical-resistant paper.

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment. Ensure all glassware is dry.

Handling:

  • Weighing: Carefully weigh the solid this compound in a tared container within the fume hood. Avoid creating dust.

  • Dissolution: Add the solid to the reaction vessel containing the appropriate solvent under an inert atmosphere if necessary.

  • Reaction: Perform the chemical reaction according to your specific protocol, maintaining vigilance for any unexpected changes.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Decontamination and Neutralization:

Due to its reactivity, it is advisable to quench any residual this compound before disposal. A suggested method for neutralization involves reacting it with a suitable nucleophile. For instance, benzylic bromides can be quenched with a solution of sodium or potassium carbonate, while sulfonyl fluorides can be hydrolyzed with a basic solution, such as sodium hydroxide. However, these reactions can be exothermic and should be performed with caution, preferably by slowly adding the waste stream to a stirred, cooled solution of the quenching agent.

Waste Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless the compatibility is known.

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent paper, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately.

  • For small spills, and if you are trained and have the appropriate PPE, absorb the material with an inert absorbent such as sand or diatomaceous earth.[1]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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4-(Bromomethyl)benzenesulfonyl fluoride
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